Doxorubicinol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 268710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,16-,17-,22+,27-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLHIGGRLIJIIM-PNOIAXSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
141434-67-5 (Parent) | |
| Record name | 13-Dihydroadriamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
582.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63950-05-0 | |
| Record name | 13-Dihydroadriamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOXORUBICINOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LVW1H75S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Doxorubicinol Hydrochloride from Doxorubicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of doxorubicinol (B1670906) hydrochloride from its parent compound, doxorubicin (B1662922) hydrochloride. Doxorubicinol, the primary alcohol metabolite of doxorubicin, is a critical molecule of study due to its significant role in the cardiotoxicity associated with doxorubicin-based chemotherapy.[1][2][3][4][5] This document outlines both the predominant enzymatic pathways for this conversion and a theoretical chemical synthesis approach. Detailed experimental protocols for enzymatic synthesis, purification, and characterization are provided, along with a compilation of relevant quantitative data. The guide is intended to serve as a comprehensive resource for researchers and professionals in drug development and cancer therapy.
Introduction
Doxorubicin is a potent and widely utilized anthracycline antibiotic in cancer chemotherapy.[6] However, its clinical application is often limited by dose-dependent cardiotoxicity, a significant side effect mediated in large part by its principal metabolite, doxorubicinol.[1][2][3][4][5] The conversion of doxorubicin to doxorubicinol involves the reduction of the C13-carbonyl group to a secondary alcohol.[1][2][4] Understanding and replicating this synthesis is crucial for studying the mechanisms of cardiotoxicity, developing cardioprotective strategies, and for the synthesis of doxorubicinol as a reference standard in analytical and pharmacological studies.
This guide details the methodologies for synthesizing doxorubicinol hydrochloride, focusing on both biological and chemical routes.
Metabolic Synthesis of Doxorubicinol
The primary pathway for the formation of doxorubicinol in vivo is through a two-electron, NADPH-dependent reduction catalyzed by cytosolic enzymes.[2][4] The main enzyme families responsible for this biotransformation are the carbonyl reductases (CBRs) and aldo-keto reductases (AKRs).[2][7][8]
Key Enzymes in Doxorubicin Reduction
-
Carbonyl Reductase 1 (CBR1): Considered a principal enzyme in the reduction of doxorubicin.[1][7]
-
Carbonyl Reductase 3 (CBR3): Also contributes significantly to the formation of doxorubicinol.[1][2]
-
Aldo-Keto Reductase 1C3 (AKR1C3): Has been identified as a highly effective reductase for doxorubicin in vitro.[2][8]
Quantitative Data for Enzymatic Reduction
The following table summarizes the kinetic parameters for doxorubicin-dependent NADPH oxidation by key murine enzymes.
| Enzyme | k_cat (min⁻¹) | K_m for Doxorubicin (µM) | k_cat / K_m (min⁻¹µM⁻¹) |
| Cbr1 | 15 | 1100 | 0.014 |
| Cbr3 | 1.5 | 130 | 0.012 |
| Tr1 | 10 | 120 | 0.083 |
Table 1: Kinetic parameters for doxorubicin-dependent NADPH oxidation by purified murine enzymes. Data adapted from[1]. Note that while Tr1 oxidizes NADPH in the presence of doxorubicin, it does so primarily through redox cycling and does not significantly produce doxorubicinol.[1]
Chemical Synthesis of this compound (Theoretical Approach)
The reagent of choice for such a transformation would likely be a mild and selective reducing agent to avoid the reduction of the quinone moieties in the anthracycline ring system. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of aldehydes and ketones to their corresponding alcohols and is less reactive towards other functional groups compared to stronger reducing agents like lithium aluminum hydride.[9][10]
A proposed reaction scheme would involve the treatment of doxorubicin hydrochloride with sodium borohydride in a protic solvent such as methanol (B129727) or ethanol (B145695) at reduced temperatures to control the reaction rate and selectivity. The reaction would need to be carefully monitored by a technique like High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent over-reduction or degradation of the starting material and product.
Post-reaction, a standard work-up procedure would be required to neutralize any excess reagent and isolate the crude product. Purification would then be essential to separate doxorubicinol from unreacted doxorubicin and any side products. The final step would involve the conversion of the purified doxorubicinol to its hydrochloride salt, likely by treatment with hydrochloric acid in an appropriate solvent, followed by precipitation or crystallization.
Experimental Protocols
Enzymatic Synthesis of Doxorubicinol
This protocol is based on the use of purified recombinant carbonyl reductase (CBR1 or CBR3) to convert doxorubicin to doxorubicinol.
Materials:
-
Doxorubicin hydrochloride
-
Purified recombinant human CBR1 or CBR3
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Deionized water
-
Reaction vessels (e.g., microcentrifuge tubes)
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a stock solution of doxorubicin hydrochloride in deionized water.
-
Prepare a stock solution of NADPH in potassium phosphate buffer.
-
In a reaction vessel, combine the potassium phosphate buffer, the doxorubicin hydrochloride solution (to a final concentration of approximately 200 µM), and the purified enzyme (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of approximately 200 µM.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour), protected from light.
-
Terminate the reaction by adding a quenching agent, such as an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the presence of doxorubicinol using HPLC.
Purification of this compound
Purification of the synthesized doxorubicinol can be achieved using chromatographic techniques.
Materials:
-
Crude doxorubicinol reaction mixture
-
Solid-phase extraction (SPE) cartridges (e.g., C8 or C18)
-
Methanol
-
Acetonitrile
-
Deionized water
-
Formic acid or other suitable buffer components for HPLC
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC system with a UV or fluorescence detector
Procedure:
-
Solid-Phase Extraction (for initial cleanup):
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the supernatant from the synthesis reaction onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove salts and other polar impurities.
-
Elute the doxorubicinol and any remaining doxorubicin with a higher concentration of organic solvent (e.g., 80% methanol in water).
-
Evaporate the solvent from the eluate under reduced pressure.
-
-
Preparative HPLC:
-
Redissolve the dried eluate in the HPLC mobile phase.
-
Inject the sample onto a preparative or semi-preparative reversed-phase HPLC column.
-
Use a suitable mobile phase gradient to separate doxorubicinol from doxorubicin and other impurities. A common mobile phase system consists of a mixture of acetonitrile and water with a pH-adjusting agent like formic acid.[11]
-
Monitor the elution profile using a UV detector (e.g., at 254 nm) or a fluorescence detector.[6][12]
-
Collect the fractions corresponding to the doxorubicinol peak.
-
Combine the pure fractions and evaporate the solvent.
-
-
Conversion to Hydrochloride Salt:
-
Dissolve the purified doxorubicinol in a minimal amount of a suitable organic solvent (e.g., methanol).
-
Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or ether).
-
Induce precipitation of this compound, possibly by the addition of a less polar co-solvent.
-
Collect the precipitate by filtration, wash with a non-polar solvent, and dry under vacuum.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess purity by comparing the retention time with a known standard and to quantify the product.[6][13][14]
-
Mass Spectrometry (MS): To confirm the molecular weight of doxorubicinol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the reduction of the C13-ketone to a hydroxyl group.[15][16][17][18]
Visualizations
Signaling Pathways and Workflows
Conclusion
The synthesis of this compound from doxorubicin is a key process for advancing research into the cardiotoxic effects of anthracycline chemotherapy. While the biological pathway involving carbonyl reductases and aldo-keto reductases is well-characterized and provides a reliable method for in vitro synthesis, a standardized chemical synthesis protocol remains to be fully elucidated. This guide provides a comprehensive overview of the current knowledge and presents detailed protocols for the enzymatic synthesis, purification, and characterization of this compound to aid researchers in this important area of study. The provided workflows and tabulated data serve as a practical resource for the implementation of these procedures in a laboratory setting.
References
- 1. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic carbonyl reduction of anthracyclines — role in cardiotoxicity and cancer resistance. Reducing enzymes as putative targets for novel cardioprotective and chemosensitizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of Doxorubicin to the Cardiotoxic Metabolite Doxorubicinol Is Increased in a Mouse Model of Chronic Glutathione Deficiency: A Potential Role for Carbonyl Reductase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijates.com [ijates.com]
- 7. Reduction of doxorubicin and oracin and induction of carbonyl reductase in human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inactivation of the anticancer drugs doxorubicin and oracin by aldo-keto reductase (AKR) 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Isolation of doxorubicin from a bacterial culture using immobilised metal ion affinity chromatography - RSC Advances (RSC Publishing) DOI:10.1039/C5RA07639K [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. rjptonline.org [rjptonline.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Doxorubicinol Hydrochloride: A Technical Examination of Its Biological Activity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicinol (B1670906), the primary alcohol metabolite of the widely used chemotherapeutic agent doxorubicin (B1662922), has long been a subject of intense scientific scrutiny. While its role in the cardiotoxicity associated with doxorubicin treatment is well-documented, its intrinsic biological activity within cancer cells remains a less-explored yet critical area of investigation. This technical guide provides a comprehensive overview of the current understanding of doxorubicinol hydrochloride's effects on cancer cells, detailing its mechanism of action, impact on cellular signaling pathways, and comparative cytotoxicity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, pharmacology, and drug development.
Core Mechanisms of Action: A Comparative Perspective
The anticancer effects of doxorubicin are multifaceted, primarily involving DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2][3] Doxorubicinol, while structurally similar to its parent compound, exhibits a significantly different profile of biological activity in cancer cells.
A pivotal study has indicated that doxorubicinol is substantially less potent as an anticancer agent, with one report suggesting it is as much as a million times less effective in breast cancer cells compared to doxorubicin.[4] This dramatic difference in cytotoxicity is attributed to distinct subcellular localization and reduced DNA interaction. While doxorubicin readily accumulates in the nucleus to exert its genotoxic effects, doxorubicinol is predominantly sequestered within lysosomes, thereby limiting its access to nuclear DNA.[4] Consequently, its affinity for DNA is markedly lower, diminishing its capacity to interfere with DNA replication and transcription.
Topoisomerase II Inhibition
Doxorubicin's ability to stabilize the topoisomerase II-DNA complex is a key component of its cytotoxic mechanism.[4][5] While direct, extensive studies on doxorubicinol's topoisomerase II inhibitory activity in cancer cells are limited, its reduced nuclear localization and lower DNA affinity strongly suggest a significantly diminished capacity to act as a topoisomerase II poison compared to doxorubicin.
Reactive Oxygen Species (ROS) Generation
The generation of ROS is a double-edged sword in anthracycline therapy, contributing to both anticancer activity and cardiotoxicity.[6][7] Doxorubicin is known to redox cycle, leading to the production of superoxide (B77818) radicals and subsequent oxidative stress in cancer cells.[8][9] Doxorubicinol is also capable of generating free radicals, a factor strongly implicated in its cardiotoxic effects.[7] However, the extent to which this occurs within cancer cells and its contribution to any residual cytotoxic effects are not as well-characterized. The distinct subcellular localization of doxorubicinol may influence the site and impact of ROS generation, potentially leading to different downstream cellular consequences compared to doxorubicin.
Signaling Pathways Modulated by Doxorubicinol
The profound difference in the primary mechanism of action between doxorubicin and doxorubicinol suggests that their downstream effects on oncogenic signaling pathways also diverge. While doxorubicin is known to activate a multitude of pathways related to DNA damage response, cell cycle arrest, and apoptosis, the signaling cascades initiated by doxorubicinol in cancer cells are less understood.
Apoptosis Induction
Doxorubicin is a potent inducer of apoptosis in cancer cells, activating both intrinsic and extrinsic pathways.[10][11] This process often involves the modulation of the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and the activation of caspases.[10] Given doxorubicinol's significantly lower cytotoxicity, its ability to induce apoptosis in cancer cells is likely attenuated. The lysosomal sequestration of doxorubicinol may also lead to different cell death mechanisms, such as lysosomal membrane permeabilization, rather than the classic nuclear-initiated apoptosis seen with doxorubicin.
References
- 1. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the Doxorubicin and Doxorubicinol in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficient induction of apoptosis by doxorubicin coupled to cell-penetrating peptides compared to unconjugated doxorubicin in the human breast cancer cell line MDA-MB 231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Doxorubicinol Hydrochloride Pathway in Cardiomyocytes: A Technical Guide to Understanding and Investigating Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (B1662922), a potent anthracycline antibiotic, is a cornerstone of chemotherapy for a wide array of malignancies. Its clinical efficacy, however, is severely hampered by a dose-dependent cardiotoxicity, which can progress to life-threatening cardiomyopathy and heart failure. This toxicity is largely mediated by its principal alcohol metabolite, doxorubicinol (B1670906). In the cardiomyocyte, doxorubicinol and its parent compound trigger a complex and multifactorial cascade of events, leading to cellular damage and death. Understanding these intricate pathways is critical for developing effective cardioprotective strategies and for the rational design of safer anticancer therapies.
This technical guide provides an in-depth analysis of the core molecular pathways implicated in doxorubicinol- and doxorubicin-induced cardiotoxicity. It summarizes key quantitative data, details essential experimental protocols for investigating these mechanisms, and presents visualized signaling and workflow diagrams to facilitate a comprehensive understanding of this critical issue in drug development.
Core Pathogenic Mechanisms in Cardiomyocytes
The cardiotoxic effects of doxorubicin and its metabolite, doxorubicinol, are not attributed to a single mechanism but rather to a convergence of several deleterious pathways. These include the generation of reactive oxygen species (ROS), profound mitochondrial dysfunction, inhibition of Topoisomerase IIβ, and the subsequent activation of cell death programs.
1. Oxidative Stress and Reactive Oxygen Species (ROS) Generation
A primary and extensively studied mechanism is the induction of severe oxidative stress. The quinone moiety of the doxorubicin molecule can undergo redox cycling, a process that generates superoxide (B77818) radicals. This reaction is particularly detrimental in the mitochondria, which are abundant in cardiomyocytes to meet high energy demands. The heart muscle has lower concentrations of antioxidant enzymes like catalase and glutathione (B108866) peroxidase compared to other organs, making it especially vulnerable to oxidative damage.[1] This surge in ROS leads to widespread damage of cellular components, including lipid peroxidation of membranes, protein oxidation, and DNA damage.[1]
2. Mitochondrial Dysfunction
Mitochondria are a central hub for doxorubicin-induced cardiotoxicity. The drug and its metabolites have a high affinity for cardiolipin, a phospholipid unique to the inner mitochondrial membrane, leading to its accumulation within this organelle. This interaction disrupts the electron transport chain, impairs ATP synthesis, and exacerbates ROS production.[2][3] Key consequences of this mitochondrial assault include:
-
Decreased Mitochondrial Membrane Potential (ΔΨm): The disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential, a critical indicator of mitochondrial health and an early event in apoptosis.[4][5]
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): Elevated intramitochondrial calcium and oxidative stress can trigger the opening of the mPTP, leading to mitochondrial swelling, rupture of the outer membrane, and the release of pro-apoptotic factors like cytochrome c into the cytosol.[1]
-
Impaired Calcium Homeostasis: Doxorubicinol can interfere with the calcium pumps of the sarcoplasmic reticulum and sarcolemma, leading to intracellular calcium overload. This excess calcium is taken up by the mitochondria, further contributing to mPTP opening and dysfunction.
3. Topoisomerase IIβ Inhibition and DNA Damage
While doxorubicin's anticancer effect relies on inhibiting Topoisomerase IIα in rapidly dividing cancer cells, its cardiotoxic effects are mediated through the inhibition of the Topoisomerase IIβ (Top2β) isoform, which is expressed in quiescent cardiomyocytes.[6][7] Inhibition of Top2β leads to the formation of DNA double-strand breaks. This genomic damage activates a DNA damage response, leading to the activation of p53, a tumor suppressor protein that can initiate apoptosis.[3] The DNA damage response also triggers transcriptional changes that suppress mitochondrial biogenesis and function, further linking nuclear damage to mitochondrial demise.[7]
4. Activation of Apoptotic Pathways
The culmination of oxidative stress, mitochondrial collapse, and DNA damage is the activation of programmed cell death, or apoptosis, a primary mechanism of cardiomyocyte loss in doxorubicin-induced cardiomyopathy.[8][9] Both intrinsic and extrinsic apoptotic pathways are implicated:
-
Intrinsic (Mitochondrial) Pathway: The release of cytochrome c from damaged mitochondria into the cytosol triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[10]
-
Extrinsic (Death Receptor) Pathway: Studies have shown that doxorubicin can induce a dose-dependent increase in the expression of death receptors such as Fas, TNFR1, DR4, and DR5 on the surface of cardiomyocytes.[6] Ligation of these receptors activates initiator caspase-8, which can also activate caspase-3.
Quantitative Analysis of Doxorubicin-Induced Cardiotoxicity
The following tables summarize quantitative data from various in vitro studies, providing a reference for the dose- and time-dependent effects of doxorubicin on cardiomyocytes. The H9c2 cell line, derived from rat heart myoblasts, is a commonly used model for these studies.
Table 1: IC50 Values of Doxorubicin in H9c2 Cardiomyocytes
| Exposure Time | IC50 Value (µM) | Reference |
|---|---|---|
| 24 hours | 20.6 | [11] |
| 48 hours | 0.4778 | [11] |
| 72 hours | 0.02895 |[11] |
Table 2: Effect of Doxorubicin on Mitochondrial Membrane Potential (ΔΨm) in H9c2 Cells
| Doxorubicin Conc. (µM) | Exposure Time | Change in Red/Green Fluorescence Ratio | Reference |
|---|---|---|---|
| 0.1 | 24 hours | 21.9% reduction | [4] |
| 0.5 | 24 hours | 40.6% reduction | [4] |
| 1.0 | 24 hours | 56.3% reduction |[4] |
Table 3: Effect of Doxorubicin on Apoptosis and Caspase Activity in Cardiomyocytes
| Model System | Doxorubicin Treatment | Key Finding | Reference |
|---|---|---|---|
| Rat Heart (in vivo) | 20 mg/kg, single dose | 2-fold increase in cytosolic cytochrome c | [10] |
| Rat Heart (in vivo) | 20 mg/kg, single dose | Significant correlation (r=0.88) between cytochrome c release and caspase-3 activity | [10] |
| H9c2 cells | 1 µM, 4-24 hours | Significant increase in caspase-9 and caspase-3 expression and activity |[12] |
Experimental Protocols
Detailed and reproducible methodologies are paramount for the accurate assessment of doxorubicinol/doxorubicin cardiotoxicity. Below are foundational protocols for key in vitro assays.
Cardiomyocyte Cell Culture and Doxorubicin Treatment
a) H9c2 Cell Line Culture Protocol The H9c2 cell line is a robust and widely used model for initial cardiotoxicity screening.[13]
-
Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[14][15]
-
Culturing Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[14]
-
Subculture: Passage cells when they reach 70-80% confluency to prevent differentiation into myotubes.[13] Detach cells using 0.05% Trypsin-EDTA and re-seed at a density of 1-3 x 10,000 cells/cm².[13]
-
Doxorubicin Treatment: Seed H9c2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a density of approximately 30,000 cells/cm² and allow them to adhere and grow for 48 hours.[14] Prepare stock solutions of doxorubicin hydrochloride in sterile water or DMSO. On the day of the experiment, replace the culture medium with fresh medium containing the desired final concentrations of doxorubicin (e.g., 0.1 µM to 10 µM).[11][16] The incubation period can range from a few hours to 72 hours, depending on the endpoint being measured.[11][14]
b) Primary Neonatal Rat Ventricular Myocyte (NRVM) Isolation and Culture Primary cardiomyocytes provide a more physiologically relevant model.
-
Heart Isolation: Euthanize 1-2 day old Sprague-Dawley rat pups and excise the ventricles under sterile conditions.[17]
-
Enzymatic Digestion: Mince the ventricular tissue and perform serial digestions using a combination of trypsin and collagenase type II to dissociate the tissue into a single-cell suspension.[17]
-
Myocyte Enrichment: To enrich for cardiomyocytes, pre-plate the cell suspension in large culture flasks for 45-90 minutes. Fibroblasts adhere more rapidly, leaving the myocytes in the supernatant.[17]
-
Seeding and Culture: Seed the enriched cardiomyocytes onto plates pre-coated with an extracellular matrix component like fibronectin or gelatin at a density of approximately 100,000-125,000 cells/cm².[17][18]
-
Culture Medium: Maintain cells in Medium 199 or DMEM supplemented with 10% FBS (reduced to 2% after the first day to limit fibroblast proliferation), HEPES, glucose, L-glutamine, and vitamin B-12.[17] Change the medium every 48 hours.
Western Blot for Cleaved Caspase-3
This protocol detects the activation of caspase-3, a key executioner in apoptosis.
-
Cell Lysis: After doxorubicin treatment, wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3 (recognizing the p17/p19 fragments) diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The pro-caspase-3 appears at ~35 kDa, while the cleaved fragment appears at ~17-19 kDa.
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
The JC-1 assay is a fluorescent method to assess mitochondrial health. In healthy, energized mitochondria, the JC-1 dye forms red fluorescent aggregates. In apoptotic cells with low ΔΨm, JC-1 remains as green fluorescent monomers.
-
Cell Preparation: Seed cells in a 96-well plate (for plate reader analysis) or a 6-well plate (for flow cytometry) and treat with doxorubicin as described. Include a positive control group treated with a mitochondrial uncoupler like CCCP (50 µM for 15-30 minutes).[19]
-
JC-1 Staining: Prepare a 1-2 µM JC-1 working solution in pre-warmed cell culture medium.[19][20] Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[19][20]
-
Washing (Optional but Recommended): Carefully aspirate the staining solution and wash the cells once or twice with a pre-warmed assay buffer (e.g., PBS) to remove excess dye.[19]
-
Analysis (Flow Cytometry):
-
Trypsinize and collect the cells, then resuspend in 500 µL of PBS or assay buffer.[19]
-
Analyze immediately on a flow cytometer using 488 nm excitation.
-
Detect green fluorescence (monomers) in the FL1 channel (~529 nm) and red fluorescence (J-aggregates) in the FL2 channel (~590 nm).
-
A decrease in the FL2/FL1 ratio indicates mitochondrial depolarization.
-
-
Analysis (Fluorescence Plate Reader):
-
After the final wash, add 100 µL of assay buffer to each well.
-
Read the fluorescence intensity for green monomers (Ex/Em ~485/535 nm) and red aggregates (Ex/Em ~540/590 nm).
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio signifies a loss of ΔΨm.
-
DCFH-DA Assay for Intracellular ROS
This assay uses 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate at a density of ~25,000-50,000 cells per well and allow them to attach overnight.[21][22]
-
Probe Loading: Prepare a 10-25 µM working solution of DCFH-DA in serum-free medium or PBS.[22] Remove the culture medium, wash the cells once with PBS, and then incubate the cells with the DCFH-DA working solution for 30-45 minutes at 37°C in the dark.[23]
-
Treatment: Wash the cells once with PBS to remove excess probe. Add fresh medium containing the desired concentrations of doxorubicin. Include a positive control group (e.g., treated with H2O2 or tert-butyl hydroperoxide).[22]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[23][24] Readings can be taken kinetically over a period of several hours to monitor the rate of ROS production. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key signaling cascades and experimental workflows discussed.
Figure 1: Key Signaling Pathways in Doxorubicinol/Doxorubicin-Induced Cardiomyocyte Toxicity.
Figure 2: General Experimental Workflow for In Vitro Cardiotoxicity Assessment.
Figure 3: The Intrinsic (Mitochondrial) Pathway of Apoptosis in Cardiomyocytes.
Conclusion
The cardiotoxicity induced by doxorubicinol, the primary metabolite of doxorubicin, is a complex process involving a deleterious interplay between oxidative stress, mitochondrial collapse, DNA damage, and the activation of apoptotic cell death. A thorough understanding of these molecular pathways, facilitated by robust and reproducible experimental models and assays, is essential for the oncology and drug development communities. By elucidating these mechanisms, researchers can better identify at-risk patients, discover novel cardioprotective agents, and engineer next-generation anthracyclines with improved safety profiles, ultimately balancing the potent efficacy of these drugs against their significant cardiac risks.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Mitochondrial Responses to Sublethal Doxorubicin in H9c2 Cardiomyocytes: The Role of Phosphorylated CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin Cytotoxicity in Differentiated H9c2 Cardiomyocytes: Evidence for Acute Mitochondrial Superoxide Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin induces cardiotoxicity through upregulation of death receptors mediated apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes Recapitulate the Predilection of Breast Cancer Patients to Doxorubicin–Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin induces cardiomyocyte apoptosis and atrophy through cyclin-dependent kinase 2–mediated activation of forkhead box O1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Exogenous 8-hydroxydeoxyguanosine attenuates doxorubicin-induced cardiotoxicity by decreasing pyroptosis in H9c2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. H9c2 (2-1). Culture Collections [culturecollections.org.uk]
- 14. New Insights About Doxorubicin-Induced Toxicity to Cardiomyoblast-Derived H9C2 Cells and Dexrazoxane Cytoprotective Effect: Contribution of In Vitro 1H-NMR Metabonomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Temporal analysis of doxorubicin-induced cardiac toxicity and hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neonatal rat ventricular myocyte isolation and culture [bio-protocol.org]
- 18. Improved Method for Isolation of Neonatal Rat Cardiomyocytes with Increased Yield of C-Kit+ Cardiac Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 22. bioquochem.com [bioquochem.com]
- 23. doc.abcam.com [doc.abcam.com]
- 24. cosmobiousa.com [cosmobiousa.com]
A Technical Guide to the Core Structural and Functional Differences Between Doxorubicin and Doxorubicinol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Doxorubicin (B1662922) is a potent and widely used anthracycline antibiotic in cancer chemotherapy.[][2] Its clinical efficacy is often limited by a dose-dependent cardiotoxicity, a side effect intricately linked to its primary metabolite, doxorubicinol (B1670906).[3][4] This technical guide provides an in-depth analysis of the structural, physicochemical, and biological differences between doxorubicin and its alcohol metabolite, doxorubicinol. The core structural distinction—the reduction of a C-13 carbonyl group in doxorubicin to a secondary alcohol in doxorubicinol—fundamentally alters the molecule's properties, leading to reduced antineoplastic activity and significantly enhanced cardiotoxicity.[5][6] This document summarizes quantitative data, details relevant experimental protocols, and visualizes key metabolic and signaling pathways to offer a comprehensive resource for professionals in oncology and drug development.
Core Structural Differences
The fundamental difference between doxorubicin and doxorubicinol lies in a single chemical modification at the C-13 position of the aglycone side chain.[5]
-
Doxorubicin: Possesses a ketone (carbonyl group) at the C-13 position.
-
Doxorubicinol: The C-13 ketone is reduced to a secondary alcohol (hydroxyl group).[5][7]
This seemingly minor structural change has profound implications for the molecule's three-dimensional conformation, polarity, and ability to interact with biological targets.
Physicochemical Properties
The conversion of the C-13 ketone to a hydroxyl group alters the physicochemical characteristics of the molecule, influencing its solubility, membrane permeability, and interaction with plasma proteins. Both doxorubicin and its metabolite, doxorubicinol, have a plasma protein binding rate of about 75%.[7]
| Property | Doxorubicin | Doxorubicinol |
| Chemical Formula | C₂₇H₂₉NO₁₁[2][8] | C₂₇H₃₁NO₁₁ |
| Molecular Weight | 543.52 g/mol [2][8] | 545.53 g/mol |
| Key Functional Group (C-13) | Ketone (C=O)[5] | Secondary Alcohol (CH-OH)[5] |
| Appearance | Red, crystalline solid[8] | - |
| Solubility | Soluble in water, methanol[8] | - |
Metabolic Conversion Pathway
Doxorubicin is primarily metabolized to doxorubicinol through a two-electron reduction pathway.[7][9] This conversion is catalyzed by cytosolic NAD(P)H-dependent enzymes, including carbonyl reductases and aldo-keto reductases, which are present in various tissues, including the liver and heart.[7][8]
Metabolic reduction of doxorubicin to doxorubicinol.
Comparative Biological Activity and Mechanisms of Action
The structural alteration directly impacts the biological activity profile of the molecule, creating a stark contrast between the parent drug and its metabolite.
Antineoplastic Efficacy
Doxorubicin exerts its anticancer effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[][7][10]
-
DNA Intercalation: The planar anthraquinone (B42736) ring of doxorubicin inserts between DNA base pairs, distorting the helix, which inhibits DNA replication and transcription.[2][10]
-
Topoisomerase II Poisoning: Doxorubicin stabilizes the topoisomerase II-DNA cleavable complex, which prevents the re-ligation of DNA strands after the enzyme creates double-strand breaks to relieve supercoiling.[2][11][12] This leads to an accumulation of DNA breaks and triggers apoptosis.[13]
Doxorubicinol exhibits significantly lower cytotoxic and antineoplastic potency. Studies have shown that a greater concentration of doxorubicinol is required to achieve the same level of cancer cell colony inhibition (IC50) compared to doxorubicin.[6] While doxorubicinol may retain some ability to generate DNA damage, its reduced affinity for DNA and altered intracellular distribution contribute to its diminished anticancer effects.[14]
Cardiotoxicity
The primary clinical concern with doxorubicin therapy is dose-dependent cardiotoxicity, which can lead to cardiomyopathy and heart failure.[3][12] Doxorubicinol is considered a primary mediator of this toxicity.[4][6]
-
Doxorubicinol's Potency: Doxorubicinol is markedly more potent than doxorubicin at inducing both systolic and diastolic cardiac dysfunction.[4][6] It is a more powerful inhibitor of crucial cardiac ion pumps, including the sarcoplasmic reticulum Ca²⁺ pump and the sarcolemmal Na⁺/K⁺ pump.[4]
-
Mitochondrial Dysfunction: Both compounds contribute to cardiotoxicity by causing mitochondrial injury.[3] They accumulate in mitochondria, disrupt the electron transport chain, reduce ATP synthesis, and significantly increase the production of ROS.[3][15] Doxorubicinol exacerbates this oxidative stress, leading to lipid peroxidation, reduced mitochondrial membrane potential, and ultimately, cardiomyocyte apoptosis.[3][9]
The intracardiac conversion of doxorubicin to doxorubicinol is a key factor in the accumulation of this highly cardiotoxic metabolite within heart tissue.[6]
Signaling pathway of doxorubicin-induced cardiotoxicity.
Key Experimental Protocols
Quantification in Biological Samples via LC-MS/MS
This protocol is adapted for the extraction and quantification of doxorubicin from tissue samples. A similar methodology can be applied for doxorubicinol.
-
1. Sample Preparation:
-
Homogenize 30 mg of tissue sample in a suitable buffer.
-
Spike the sample with an internal standard (e.g., daunorubicin (B1662515) or epirubicin).[16][17]
-
-
2. Deproteinization and Extraction:
-
Add 1.25 mL of an acetonitrile (B52724)/methanol (2:1 v/v) mixture to precipitate proteins.[16]
-
Vortex for 10 minutes, sonicate for 10 minutes, and centrifuge at >3000 x g for 5 minutes.[16]
-
-
3. Supernatant Processing:
-
Transfer the supernatant to a new tube and centrifuge at >17,000 x g to remove residual particulates.[16]
-
Concentrate the sample in a centrifugal evaporator.
-
-
4. LC-MS/MS Analysis:
-
Reconstitute the sample in the mobile phase.
-
Inject a defined volume (e.g., 6.0 µL) into an HPLC system coupled with a tandem mass spectrometer.[16]
-
Use a C18 column with a gradient mobile phase (e.g., acetonitrile and water with 0.1% formic acid).[16][17]
-
Quantify based on the peak area ratio of the analyte to the internal standard against a calibration curve.[16]
-
In Vitro Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method used to measure cell metabolic activity as an indicator of cell viability.[18]
General workflow for an in vitro MTT cytotoxicity assay.[18]
Apoptosis Detection via Annexin V Staining
This flow cytometry-based method identifies apoptotic cells.
-
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of doxorubicin or doxorubicinol for a specified time (e.g., 24 hours).[18]
-
-
2. Cell Harvesting:
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
-
3. Staining:
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer membrane of early apoptotic cells, while PI stains the DNA of late apoptotic/necrotic cells with compromised membranes.[18]
-
-
4. Flow Cytometry Analysis:
-
Analyze the stained cells to differentiate between populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[18]
-
-
Summary and Conclusion
The structural conversion of doxorubicin's C-13 ketone to a secondary alcohol to form doxorubicinol is a critical event that dictates its biological activity. This single molecular change dissociates the compound's therapeutic efficacy from its primary toxicity.
-
Structural Difference: Ketone (doxorubicin) vs. Secondary Alcohol (doxorubicinol) at C-13.[5]
-
Anticancer Activity: Doxorubicin is a potent cytotoxic agent; doxorubicinol is significantly less potent.[4][6]
-
Cardiotoxicity: Doxorubicinol is a more potent cardiotoxin (B1139618) than doxorubicin and is a key mediator of doxorubicin-induced cardiomyopathy.[3][4]
Understanding these core differences is paramount for the development of safer anthracycline-based therapies. Strategies aimed at inhibiting the metabolic conversion of doxorubicin to doxorubicinol within cardiac tissue, or designing analogues that are poor substrates for carbonyl reductases, represent promising avenues for mitigating the cardiotoxic side effects while preserving the antineoplastic efficacy of this important class of chemotherapeutic agents.
References
- 2. Doxorubicin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Doxorubicin cardiotoxicity may be caused by its metabolite, doxorubicinol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 11. Doxorubicin, DNA torsion, and chromatin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Doxorubicin-induced DNA Damage Causes Extensive Ubiquitination of Ribosomal Proteins Associated with a Decrease in Protein Translation* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
In Vitro Generation of Doxorubicinol Hydrochloride: A Technical Guide for Researchers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Methodologies for Producing Doxorubicinol Hydrochloride for Research Applications.
Doxorubicinol (DOXol), the primary alcohol metabolite of the widely used chemotherapeutic agent Doxorubicin (B1662922) (DOX), is a molecule of significant interest in oncological and cardiological research. Implicated as a key mediator of Doxorubicin-induced cardiotoxicity, the availability of pure this compound is essential for detailed mechanistic studies, screening of potential cardioprotective agents, and the development of safer anthracycline-based therapies. This technical guide provides a comprehensive overview of the in vitro generation of this compound, detailing experimental protocols, data presentation, and visualization of key pathways and workflows.
Physicochemical Properties
A thorough understanding of the physicochemical properties of both the parent drug and its metabolite is crucial for their handling, characterization, and use in experimental settings.
| Property | Doxorubicin Hydrochloride | This compound |
| Molecular Formula | C₂₇H₂₉NO₁₁ · HCl | C₂₇H₃₁NO₁₁ · HCl |
| Molecular Weight | 579.98 g/mol [1] | 582.00 g/mol |
| Appearance | Orange-red crystalline powder | Data not available |
| Melting Point | 216 °C (decomposes)[2] | Data not available |
| Solubility | Soluble in water (50 mg/mL), slightly soluble in methanol (B129727), practically insoluble in chloroform (B151607) and ether. | Soluble in DMSO and water. |
| Storage Conditions | 2-8°C, protected from light.[1] | -20°C for long-term storage. |
| Stability in Solution | Aqueous solutions are stable for extended periods when refrigerated (4°C) or frozen (-20°C).[3][4] Stability is pH and light-dependent, with greater stability at lower pH and in the dark.[5] | Generally less stable than Doxorubicin. |
In Vitro Generation of Doxorubicinol: Enzymatic Reduction
The primary method for the in vitro generation of Doxorubicinol is the enzymatic reduction of the C-13 carbonyl group of Doxorubicin. This reaction is catalyzed by cytosolic enzymes, primarily from the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies, with carbonyl reductase 1 (CBR1) being a key enzyme in human tissues.[6] The reaction requires the cofactor NADPH.
Experimental Protocol: Enzymatic Synthesis using Human Carbonyl Reductase 1 (CBR1)
This protocol provides a general framework for the enzymatic synthesis of Doxorubicinol. Optimization of specific parameters may be required depending on the source and purity of the enzyme.
Materials:
-
Doxorubicin hydrochloride
-
Recombinant human Carbonyl Reductase 1 (CBR1)
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
Potassium phosphate buffer (pH 7.0)
-
Reaction vessel (e.g., microcentrifuge tube or glass vial)
-
Incubator or water bath
-
HPLC system for reaction monitoring and purification
-
Lyophilizer
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of Doxorubicin hydrochloride in sterile, purified water.
-
In a reaction vessel, combine the potassium phosphate buffer, Doxorubicin hydrochloride solution, and NADPH solution to the desired final concentrations.
-
-
Enzymatic Reaction:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the purified recombinant human CBR1 enzyme.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours). The reaction progress should be monitored periodically by analyzing small aliquots via HPLC.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solvent, such as two volumes of ice-cold acetonitrile (B52724) or by heat inactivation.
-
Centrifuge the mixture to precipitate the enzyme and other proteins.
-
-
Product Isolation:
-
Carefully collect the supernatant containing Doxorubicinol.
-
The supernatant is now ready for purification.
-
Quantitative Data for Enzymatic Synthesis:
| Parameter | Typical Range / Value | Notes |
| Doxorubicin Concentration | 100 - 500 µM | Higher concentrations may lead to substrate inhibition. |
| NADPH Concentration | 1.5 - 2.0 molar equivalents to Doxorubicin | Ensure NADPH is in excess to drive the reaction. |
| CBR1 Concentration | 1 - 10 µg/mL | The optimal concentration depends on enzyme activity. |
| Buffer | 50 - 100 mM Potassium Phosphate, pH 7.0 | |
| Temperature | 37°C | |
| Incubation Time | 1 - 4 hours | Monitor reaction progress by HPLC to determine optimal time. |
| Reaction Yield | Variable | Highly dependent on reaction conditions and enzyme activity. |
Purification of this compound
Purification of the synthesized Doxorubicinol is critical to remove unreacted Doxorubicin, NADPH, and other reaction components. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.
Experimental Protocol: Preparative RP-HPLC Purification
Instrumentation and Materials:
-
Preparative HPLC system with a UV-Vis detector
-
Preparative C18 HPLC column
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA
-
Collected fractions tubes
-
Rotary evaporator or lyophilizer
Procedure:
-
Sample Preparation:
-
Filter the supernatant from the enzymatic reaction through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Separation:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the filtered sample onto the column.
-
Elute the compounds using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% B over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 480 nm). Doxorubicinol will elute slightly earlier than Doxorubicin due to its increased polarity.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the Doxorubicinol peak.
-
-
Solvent Removal and Salt Formation:
-
Combine the Doxorubicinol-containing fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
To obtain the hydrochloride salt, the purified Doxorubicinol can be dissolved in a minimal amount of methanol and treated with a stoichiometric amount of methanolic HCl, followed by precipitation with a non-polar solvent like diethyl ether.
-
Alternatively, the aqueous solution can be frozen and lyophilized to obtain the purified Doxorubicinol (as a formate (B1220265) or trifluoroacetate (B77799) salt, depending on the mobile phase additive).
-
Quantitative Data for Purification:
| Parameter | Typical Value / Range | Notes |
| Column | Preparative C18, 10 µm particle size | Dimensions will depend on the scale of the synthesis. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid or TFA | Gradient elution is typically required for good separation. |
| Flow Rate | Dependent on column dimensions | |
| Detection Wavelength | 480 nm | |
| Purity Achieved | >95% | Purity should be assessed by analytical HPLC. |
| Recovery | 70-90% | Dependent on the efficiency of the chromatographic separation. |
Visualizing Workflows and Pathways
Experimental Workflow
The overall process for the in vitro generation and purification of this compound can be visualized as a sequential workflow.
References
- 1. abmole.com [abmole.com]
- 2. Doxorubicin hydrochloride | 25316-40-9 [chemicalbook.com]
- 3. Stability of refrigerated and frozen solutions of doxorubicin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbonyl reductase 1 is a predominant doxorubicin reductase in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Doxorubicinol in Doxorubicin Chemotherapy Resistance: A Technical Guide
Abstract
Doxorubicin (B1662922) is a cornerstone of chemotherapy for a multitude of cancers, but its efficacy is frequently undermined by the development of drug resistance. A critical, yet often overlooked, component in this process is its principal metabolite, doxorubicinol (B1670906). Formed via metabolic reduction of doxorubicin, doxorubicinol exhibits significant biological activity and is implicated in both the cardiotoxicity and the resistance profile of the parent drug. This technical guide provides an in-depth examination of the mechanisms underlying chemoresistance to doxorubicin, with a specific focus on the role and implications of doxorubicinol. We will dissect the primary drivers of resistance, including the overexpression of ATP-binding cassette (ABC) transporters, alterations in the drug's molecular target, topoisomerase II, and the dysregulation of critical cell signaling pathways governing apoptosis and cell survival. This document consolidates quantitative data into comparative tables, details key experimental protocols for studying resistance, and provides visualizations of complex biological pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
Doxorubicin hydrochloride is an anthracycline antibiotic that has been a frontline chemotherapeutic agent for decades, used in the treatment of breast, lung, ovarian, and other cancers.[1][2] Its primary mechanisms of action include intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS), which collectively lead to DNA damage and apoptotic cell death.[3][4][5] Upon administration, doxorubicin is rapidly metabolized in the body, primarily through a two-electron reduction, to its major metabolite, doxorubicinol.[2] This secondary alcohol metabolite is not merely an inactive byproduct; it retains cytotoxic activity and contributes significantly to the therapeutic and toxicological profile of doxorubicin treatment.
The clinical utility of doxorubicin is severely hampered by both innate and acquired resistance in cancer cells.[3][6] This resistance is a multifactorial phenomenon, involving a complex interplay of genetic and epigenetic alterations that allow tumor cells to survive and proliferate despite drug exposure. Understanding these mechanisms is paramount for developing strategies to overcome resistance and improve patient outcomes.
Metabolic Conversion of Doxorubicin to Doxorubicinol
The conversion of doxorubicin to doxorubicinol is a key metabolic step catalyzed by cytosolic aldo-keto reductases and carbonyl reductases, with Carbonyl Reductase 3 (CBR3) being a significant enzyme in this process.[1] Genetic variations, such as the CBR3 Val244Met polymorphism, have been associated with higher plasma concentrations of doxorubicinol, potentially influencing both the efficacy and toxicity of the treatment.[1]
Core Mechanisms of Chemotherapy Resistance
Resistance to doxorubicin, and by extension doxorubicinol, is driven by several interconnected mechanisms that reduce the effective intracellular concentration of the drug or mitigate its cytotoxic effects.
Overexpression of ABC Transporters and Drug Efflux
The most well-characterized mechanism of multidrug resistance (MDR) is the increased expression of ATP-binding cassette (ABC) transporters.[7] These membrane proteins function as energy-dependent efflux pumps, actively removing xenobiotics, including chemotherapeutic drugs, from the cell's interior.[2][8] By reducing intracellular drug accumulation, these pumps prevent the drug from reaching its primary target, the nucleus.
Key transporters implicated in doxorubicin resistance include:
-
P-glycoprotein (P-gp/ABCB1): The first identified and most studied MDR protein.[1][9]
-
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Another major transporter associated with doxorubicin efflux.[1]
-
Breast Cancer Resistance Protein (BCRP/ABCG2): Overexpression of ABCG2 is recognized as an early marker in the development of doxorubicin resistance in breast, ovarian, and colon cancer cells.[10]
Alterations in Drug Target: Topoisomerase II
Doxorubicin's primary cytotoxic action is the inhibition of DNA topoisomerase II (Topo II).[11] It stabilizes the Topo II-DNA cleavage complex, which prevents the re-ligation of DNA strands, leading to the accumulation of permanent double-strand breaks and subsequent apoptosis.[5]
Resistance can arise through:
-
Reduced Topo II Expression: Lower levels of the enzyme mean fewer targets for the drug to inhibit.[3]
-
Mutations in the TOP2A Gene: Alterations in the Topo II protein can reduce its binding affinity for doxorubicin, rendering the drug less effective.[6]
Dysregulation of Apoptotic Signaling Pathways
Cancer cells can develop resistance by hijacking signaling pathways that regulate cell survival and apoptosis, thereby overriding the death signals initiated by doxorubicin-induced DNA damage.
-
PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway. Its constitutive activation, common in many cancers, promotes cell growth and inhibits apoptosis, contributing to doxorubicin resistance.[12]
-
MAPK/ERK Pathway: This pathway is crucial for safeguarding cancer cells from oxidative stress.[3] Elevated levels of phosphorylated ERK are found in doxorubicin-resistant cells and are associated with increased proliferation and survival.[13]
-
NF-κB Pathway: The transcription factor NF-κB controls the expression of anti-apoptotic genes. Its activation can suppress the intrinsic apoptotic pathway and is directly implicated in upregulating ABC transporters, creating a dual-resistance mechanism.[9]
Enhanced DNA Damage Response (DDR)
In response to the double-strand breaks caused by doxorubicin, cells activate the DNA Damage Response (DDR) pathway.[4] While this is a normal cellular process, cancer cells can enhance their DDR capacity, allowing them to efficiently repair drug-induced lesions and evade apoptosis.[14] Polymorphisms in DNA repair genes (e.g., XRCC1, RAD51) can influence a cell's ability to cope with doxorubicin-induced damage.[14]
Quantitative Analysis of Doxorubicin Resistance
The development of resistance is quantifiable through various cellular and molecular metrics. The following tables summarize key data from studies on doxorubicin-resistant cell lines.
Table 1: Comparison of Doxorubicin Accumulation in Sensitive vs. Resistant Cells
| Cell Line | Resistance Level | Doxorubicin Accumulation (vs. Sensitive Cells) | Reference |
|---|---|---|---|
| MDA-MB-435mdr (MDR) | ~9-fold resistant | 19% of wild-type | [15][16] |
| CHRC5 | High | 2-7 times less than sensitive cells | [17] |
| 2780AD | High | 2-7 times less than sensitive cells |[17] |
Table 2: IC50 Values of Doxorubicin in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance | Reference |
|---|---|---|---|
| EMT-6/P (Parental) | 146.51 (Resveratrol) | N/A | [18] |
| EMT-6/DOX (Resistant) | 88.64 (Resveratrol) | N/A | [18] |
| Note: Direct IC50 for Doxorubicin was not specified in this study, but it highlights differential sensitivity. | | | |
Table 3: Expression of ABC Transporters in Doxorubicin-Resistant Cells
| Cell Line | Transporter | mRNA Overexpression (Fold Change vs. Sensitive) | Reference |
|---|---|---|---|
| MCF-7 Dox-selected | ABCG2 | Not specified, but identified as primary resistance driver | [10] |
| MCF-7 Dox-selected | ABCC2 | 2 to 24-fold | [10] |
| MCF-7 Dox-selected | ABCC4 | 3 to 10-fold | [10] |
| Candida albicans | CDR1/CDR2 | Potent induction by Doxorubicin |[19] |
Key Experimental Protocols
Investigating doxorubicin resistance involves a suite of standard molecular and cell biology techniques.
Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)
This protocol is used to determine the concentration of doxorubicin required to inhibit cell growth by 50% (IC50).
-
Cell Seeding: Seed cancer cells (both sensitive and resistant lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]
-
Drug Treatment: Expose the cells to a serial dilution of doxorubicin hydrochloride for 48-72 hours. Include a vehicle-only control.[12]
-
MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: Plot cell viability against drug concentration to calculate the IC50 value.
Drug Accumulation/Efflux Assay (Flow Cytometry)
This protocol measures the amount of doxorubicin (which is naturally fluorescent) inside cells.
-
Cell Treatment: Treat cells in suspension with a fixed concentration of doxorubicin for 30-60 minutes at 37°C. To study efflux, cells can be pre-loaded with the drug, washed, and then incubated in drug-free media for various time points.[12]
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.[12]
-
Analysis: Resuspend cells in PBS and analyze the intracellular fluorescence using a flow cytometer, typically with an excitation wavelength of 488 nm.[12]
Western Blotting for Protein Expression
This technique quantifies the levels of specific proteins involved in resistance, such as ABC transporters or signaling proteins.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate denatured protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with a primary antibody specific to the target protein (e.g., anti-P-gp, anti-Akt, anti-p-Akt) overnight at 4°C.[12]
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).
Conclusion and Future Directions
Resistance to doxorubicin is a complex and clinically significant problem mediated by a host of cellular adaptations. Its primary metabolite, doxorubicinol, is an active participant in the drug's overall effect and is subject to the same resistance mechanisms as the parent compound. The dominant drivers of this resistance are the overexpression of ABC efflux pumps, alterations in Topoisomerase II, and the strategic dysregulation of pro-survival and anti-apoptotic signaling pathways.
Future research should focus on developing strategies that can circumvent these mechanisms. This includes the design of novel anthracycline analogs that are poor substrates for ABC transporters, the co-administration of potent ABC transporter inhibitors, and the use of targeted therapies that block key nodes in survival pathways like PI3K/Akt and MAPK/ERK. Furthermore, a more granular understanding of the specific contributions of doxorubicinol versus doxorubicin to the resistant phenotype could unveil new therapeutic vulnerabilities. Ultimately, a multi-pronged approach that simultaneously targets efflux, enhances drug-target interaction, and promotes apoptosis will be necessary to overcome resistance and restore the clinical efficacy of this powerful chemotherapeutic agent.
References
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. remedypublications.com [remedypublications.com]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 6. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnsbm.org [jnsbm.org]
- 8. In archaebacteria, there is a doxorubicin efflux pump similar to mammalian P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NFκBP65 transcription factor modulates resistance to doxorubicin through ABC transporters in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single-step doxorubicin-selected cancer cells overexpress the ABCG2 drug transporter through epigenetic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. benchchem.com [benchchem.com]
- 13. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. proceedings.science [proceedings.science]
- 15. Quantitation of doxorubicin uptake, efflux, and modulation of multidrug resistance (MDR) in MDR human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Quantitation of Doxorubicin Uptake, Efflux, and Modulation of Multidrug Resistance (MDR) in MDR Human Cancer Cells | Semantic Scholar [semanticscholar.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Combination of resveratrol and piperine to target doxorubicin resistance in breast cancer: An in vitro and in vivo study [pharmacia.pensoft.net]
- 19. Doxorubicin induces drug efflux pumps in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxorubicinol Hydrochloride Target Identification in Cardiac Tissue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doxorubicin (B1662922), a potent anthracycline chemotherapeutic, is widely used in oncology. However, its clinical utility is significantly hampered by dose-dependent cardiotoxicity, a major side effect that can lead to severe and irreversible heart failure. A growing body of evidence points to doxorubicin's primary metabolite, doxorubicinol (B1670906), as a key mediator of this cardiac damage. Doxorubicinol is often considered more cardiotoxic than its parent compound, exacerbating oxidative stress, mitochondrial dysfunction, and dysregulation of calcium homeostasis within cardiomyocytes.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of doxorubicinol hydrochloride's targets in cardiac tissue. It details the molecular mechanisms of toxicity, outlines experimental protocols for target identification, and presents key signaling pathways implicated in doxorubicinol-induced cardiotoxicity. This document is intended to serve as a resource for researchers and drug development professionals working to elucidate the precise mechanisms of anthracycline cardiotoxicity and to develop effective cardioprotective strategies.
Known and Putative Protein Targets of Doxorubicinol in Cardiac Tissue
While research has heavily focused on doxorubicin, several key cardiac proteins have been identified as direct or indirect targets of doxorubicinol. The primary mechanisms of action revolve around the disruption of calcium homeostasis, impairment of contractile proteins, and induction of oxidative stress.
Calcium Homeostasis Regulators
Doxorubicinol directly interacts with and alters the function of critical proteins involved in cardiomyocyte calcium cycling, leading to calcium dysregulation, a central event in its cardiotoxicity.
-
Ryanodine Receptor 2 (RyR2): This sarcoplasmic reticulum (SR) calcium release channel is a direct target of doxorubicinol. Doxorubicinol binds to RyR2, initially activating the channel and leading to an increased release of calcium from the SR. This is followed by an irreversible inhibition of channel activity, likely through thiol oxidation. This biphasic effect disrupts the normal excitation-contraction coupling.
-
Sarco/endoplasmic Reticulum Ca2+-ATPase (SERCA2a): Doxorubicinol inhibits the activity of SERCA2a, the protein responsible for re-sequestering calcium into the SR during diastole. This inhibition leads to elevated cytosolic calcium levels and diminished SR calcium stores, impairing cardiac relaxation and contractility. Notably, doxorubicinol is a more potent inhibitor of SERCA2a than doxorubicin itself.
Sarcomeric and Structural Proteins
The integrity and function of the cardiac sarcomere are compromised by doxorubicinol, contributing to contractile dysfunction.
-
Cardiac Myosin Binding Protein C (MyBPC): Doxorubicin-induced oxidative stress leads to the carbonylation of MyBPC. This irreversible modification marks the protein for degradation and impairs its interaction with actin, disrupting sarcomere assembly and function. Given that doxorubicinol enhances oxidative stress, it is a key contributor to this detrimental modification.
-
Cardiac Troponins (cTnT and cTnI): Doxorubicin exposure leads to the suppression of gene expression and disorganization of the troponin complex, which is essential for regulating the calcium-dependent interaction of actin and myosin.[1][2] As a potent cardiotoxic metabolite, doxorubicinol is implicated in this disruption of the contractile apparatus.
-
Actin and Myosin: Doxorubicin has been shown to affect actomyosin (B1167339) ATPase activity, which is fundamental for muscle contraction.[3] While direct binding studies with doxorubicinol are limited, its impact on the cellular environment suggests an indirect effect on the function of these primary contractile proteins.
Mitochondrial Proteins
Mitochondria are a primary target of doxorubicinol-induced toxicity, leading to a cascade of events that culminate in cell death.
-
Mitochondrial Respiratory Chain Complexes: Doxorubicinol, by promoting oxidative stress, is thought to inhibit the activity of mitochondrial respiratory chain complexes, particularly Complex I. This inhibition impairs ATP synthesis, increases the production of reactive oxygen species (ROS), and can trigger the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptosis.
Quantitative Data on Doxorubicinol-Target Interactions
Quantitative data on the direct interaction of doxorubicinol with its cardiac targets are limited in the literature. Most studies have focused on the parent compound, doxorubicin. The following tables summarize the available quantitative information and comparative data.
| Target Protein | Compound | Parameter | Value | Species/System | Reference |
| Ryanodine Receptor 2 (RyR2) | Doxorubicin | IC50 (lymphatic muscle) | 1.54 µM | Rat | [4] |
| Cardiac Myosin Binding Protein C (MyBPC) | Doxorubicin | Dissociation Constant (Kd) for actin (native MyBPC) | 2.7 ± 0.6 µM | Recombinant | [5][6] |
| Cardiac Myosin Binding Protein C (MyBPC) | Doxorubicin (inducing carbonylation) | Dissociation Constant (Kd) for actin (carbonylated MyBPC) | 7.35 ± 1.9 µM | Recombinant | [5][6] |
| H9c2 cells | 23-hydroxybetulinic acid + Doxorubicin | IC50 | 12.94, 17.67, 26.55 µM | Rat |
Table 1: Binding Affinities and Inhibitory Concentrations.
| Cell Line | Compound | Concentration | Effect | Reference |
| hiPCS-CMs | Doxorubicin | 1 µM | Suppression of cTnT and cTnI gene expression | [1][2] |
| H9c2 cells | Doxorubicin | 5 µmol/l | Significant increase in p-NF-κB p65 expression | [7] |
| H9c2 cells | Doxorubicin | 2.5 µM (16h) | Significant increase in p53 expression | |
| iPS-derived cardiomyocytes | Doxorubicin | 3.5 µM | IC50 for cell viability |
Table 2: Cellular Effects of Doxorubicin.
Experimental Protocols for Target Identification
Identifying the direct molecular targets of doxorubicinol is crucial for a complete understanding of its cardiotoxicity. The following are detailed methodologies for key experiments that can be adapted for this purpose.
Affinity Chromatography-Mass Spectrometry
This method is used to isolate and identify proteins from a cardiac tissue lysate that bind to doxorubicinol.
4.1.1 Synthesis of a Doxorubicinol Affinity Probe
A biotinylated derivative of doxorubicinol can be synthesized for use in affinity chromatography. This involves conjugating biotin (B1667282) to doxorubicinol via a linker arm, typically attached to a site on the molecule that is not critical for its biological activity. A possible strategy involves modifying the daunosamine (B1196630) sugar moiety.
Protocol:
-
Protection of reactive groups: Protect the hydroxyl groups on the doxorubicinol molecule that are not the intended site of biotin conjugation using appropriate protecting groups.
-
Activation of the conjugation site: Activate the primary amine on the daunosamine sugar of doxorubicinol using an N-hydroxysuccinimide (NHS) ester crosslinker containing a terminal alkyne.
-
Biotinylation: React the alkyne-modified doxorubicinol with an azide-functionalized biotin molecule via a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction.
-
Deprotection and Purification: Remove the protecting groups and purify the biotinylated doxorubicinol probe using high-performance liquid chromatography (HPLC). Confirm the structure and purity using mass spectrometry and NMR.
4.1.2 Affinity Pulldown Assay
-
Preparation of Cardiac Tissue Lysate:
-
Homogenize fresh or frozen cardiac tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteome.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Immobilization of the Biotinylated Doxorubicinol Probe:
-
Incubate streptavidin-coated magnetic beads or agarose (B213101) resin with the biotinylated doxorubicinol probe to allow for binding.
-
Wash the beads/resin to remove any unbound probe.
-
-
Affinity Pulldown:
-
Incubate the cardiac tissue lysate with the doxorubicinol-bound beads/resin.
-
As a negative control, incubate a separate aliquot of the lysate with beads/resin that have not been conjugated to the probe.
-
For competition experiments, pre-incubate the lysate with an excess of free, unlabeled doxorubicinol before adding the doxorubicinol-bound beads/resin.
-
-
Washing and Elution:
-
Wash the beads/resin extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a high-salt buffer, a low pH buffer, or by boiling in SDS-PAGE sample buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise the protein bands of interest and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
Photoaffinity Labeling
This technique allows for the covalent cross-linking of doxorubicinol to its interacting proteins in a more native cellular environment.
4.2.1 Synthesis of a Doxorubicinol Photoaffinity Probe
A probe can be synthesized by incorporating a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin or a clickable alkyne) onto the doxorubicinol molecule.
Protocol:
-
Functionalization: Introduce a linker with a photoreactive diazirine moiety and a terminal alkyne at a non-critical position on the doxorubicinol molecule. The hydroxyl group introduced during the metabolism of doxorubicin to doxorubicinol could be a potential site for modification after appropriate chemical protection of other reactive groups.
-
Purification: Purify the synthesized probe by HPLC and confirm its structure by mass spectrometry and NMR.
4.2.2 In-situ Labeling and Target Identification
-
Cell Culture and Treatment:
-
Culture primary cardiomyocytes or a relevant cardiac cell line (e.g., H9c2).
-
Treat the cells with the doxorubicinol photoaffinity probe. Include controls such as vehicle-treated cells and cells treated with the probe in the presence of excess unlabeled doxorubicinol.
-
-
Photo-crosslinking:
-
Expose the treated cells to UV light (typically 350-365 nm) to activate the diazirine group and induce covalent cross-linking to interacting proteins.
-
-
Cell Lysis and Reporter Tag Conjugation:
-
Lyse the cells and perform a click chemistry reaction to attach a biotin tag to the alkyne group on the probe-protein conjugate.
-
-
Enrichment and Identification:
-
Enrich the biotinylated protein complexes using streptavidin-coated beads.
-
Elute the captured proteins and identify them by LC-MS/MS as described in the affinity chromatography protocol.
-
Signaling Pathways Modulated by Doxorubicinol
Doxorubicinol is implicated in the dysregulation of several critical signaling pathways in cardiomyocytes, leading to apoptosis, inflammation, and cellular dysfunction.
p53-Mediated Apoptosis
Doxorubicin and its metabolite doxorubicinol induce DNA damage and oxidative stress, leading to the activation of the tumor suppressor protein p53. Activated p53 can translocate to the mitochondria and nucleus, where it promotes apoptosis through both transcription-dependent and -independent mechanisms. This includes the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like Bcl-2.
NF-κB-Mediated Inflammation
Doxorubicinol-induced oxidative stress can activate the NF-κB signaling pathway, a key regulator of inflammation. Activation of NF-κB leads to the transcription of pro-inflammatory cytokines, which contribute to the inflammatory response and further cardiac damage.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for identifying and validating doxorubicinol targets.
Affinity-Based Target Identification Workflow
Logical Framework for Doxorubicinol Cardiotoxicity
Conclusion
This compound is a critical mediator of doxorubicin-induced cardiotoxicity. Its detrimental effects on cardiac tissue are multifaceted, involving direct interactions with key proteins regulating calcium homeostasis and sarcomeric function, as well as the induction of oxidative stress and mitochondrial dysfunction. While the body of research specifically focused on doxorubicinol is still growing, the evidence strongly suggests that it is a more potent cardiotoxin (B1139618) than its parent compound in many respects. The experimental protocols and signaling pathway overviews provided in this guide offer a framework for researchers to further investigate the specific molecular targets of doxorubicinol. A deeper understanding of these interactions is paramount for the development of targeted cardioprotective therapies that can mitigate the devastating cardiovascular side effects of anthracycline chemotherapy, ultimately improving the long-term outcomes for cancer survivors.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Doxorubicin metabolism and toxicity in human myocardium: role of cytoplasmic deglycosidation and carbonyl reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Doxorubicin-induced carbonylation and degradation of cardiac myosin binding protein C promote cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Discovery of Doxorubicinol Hydrochloride Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (B1662922), a potent anthracycline antibiotic, is a cornerstone of many chemotherapeutic regimens. However, its clinical utility is significantly hampered by dose-dependent cardiotoxicity, a side effect that can lead to severe and irreversible heart failure. A growing body of evidence suggests that the primary metabolite of doxorubicin, doxorubicinol (B1670906), plays a crucial role in this cardiotoxicity. In fact, doxorubicinol has been shown to be markedly more potent than its parent compound in compromising both systolic and diastolic cardiac function. This technical guide provides an in-depth overview of the early-stage discovery of doxorubicinol hydrochloride toxicity, focusing on its mechanisms of action, experimental protocols for its assessment, and the key signaling pathways involved.
Quantitative Toxicity Data
The following tables summarize key quantitative data related to the toxicity of doxorubicin and its metabolite, doxorubicinol. While specific IC50 values for this compound in cardiomyocytes are not widely reported in publicly available literature, the data for doxorubicin provides a relevant benchmark for understanding the potency of these compounds.
Table 1: In Vitro Cytotoxicity of Doxorubicin
| Cell Line | Assay | IC50 (µM) | Exposure Time (hours) | Reference |
| iPS-derived Cardiomyocytes | Cell Viability | 3.5 | 48 | [1] |
| HCT116 (colon cancer) | MTT | 24.30 (µg/ml) | Not Specified | [2] |
| PC3 (prostate cancer) | MTT | 2.64 (µg/ml) | Not Specified | [2] |
| Hep-G2 (liver cancer) | MTT | 14.72 (µg/ml) | Not Specified | [2] |
| 293T (human embryonic kidney) | MTT | 13.43 (µg/ml) | Not Specified | [2] |
Table 2: Plasma Concentrations in Breast Cancer Patients
| Compound | Concentration Range (ng/mL) |
| Doxorubicin | 12.54 - 620.01 |
| Doxorubicinol | 1.10 - 27.00 |
Mechanisms of this compound Toxicity
The cardiotoxicity of this compound is multifactorial, involving a complex interplay of mechanisms that ultimately lead to cardiomyocyte dysfunction and death.
Disruption of Calcium Homeostasis
Doxorubicinol significantly disrupts intracellular calcium (Ca2+) homeostasis, a critical process for normal cardiac muscle contraction and relaxation. It has been shown to inhibit the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), the primary pump responsible for sequestering Ca2+ into the sarcoplasmic reticulum during diastole. This inhibition leads to elevated cytosolic Ca2+ levels, causing diastolic dysfunction and activating calcium-dependent proteases that contribute to cellular damage. Furthermore, doxorubicinol disturbs the mitochondrial calcium balance by selectively activating a cyclosporine A-sensitive calcium release channel in the mitochondria.[3]
Mitochondrial Dysfunction
Mitochondria are a primary target of doxorubicinol toxicity. The compound is a potent inhibitor of the mitochondrial F0F1-ATPase (ATP synthase), the enzyme responsible for the majority of cellular ATP production. Inhibition of this enzyme leads to a severe energy deficit in the high-energy-demanding cardiomyocytes. This energy depletion, coupled with doxorubicinol-induced mitochondrial calcium overload, contributes to the opening of the mitochondrial permeability transition pore (mPTP), a key event in the initiation of apoptosis.
Topoisomerase IIβ Inhibition and DNA Damage
Similar to its parent compound, doxorubicinol can interact with topoisomerase IIβ, an enzyme crucial for maintaining DNA topology in cardiomyocytes. Inhibition of this enzyme leads to the formation of DNA double-strand breaks, triggering a DNA damage response that can culminate in apoptosis.[4]
Generation of Reactive Oxygen Species (ROS)
While doxorubicin is well-known for its ability to generate reactive oxygen species (ROS) through redox cycling, doxorubicinol also contributes to oxidative stress. The accumulation of ROS damages cellular components, including lipids, proteins, and DNA, and activates stress-related signaling pathways that promote cell death.[5][6][7][8][9]
Signaling Pathways in Doxorubicinol-Induced Cardiotoxicity
Several key signaling pathways are implicated in the cardiotoxic effects of doxorubicinol. The following diagrams illustrate the proposed mechanisms.
Caption: Doxorubicinol induces mitochondrial dysfunction leading to apoptosis.
Caption: Doxorubicinol disrupts sarcoplasmic reticulum calcium handling.
Experimental Protocols for a deeper dive
The following outlines key experimental protocols for the early-stage discovery of this compound toxicity. These protocols are based on established methods for assessing doxorubicin-induced cardiotoxicity and can be adapted for the specific study of its metabolite.
In Vitro Cardiomyocyte Toxicity Assay
-
Cell Culture:
-
Primary neonatal rat ventricular cardiomyocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured according to standard protocols.
-
-
Treatment:
-
Cells are treated with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) for various time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) and a positive control (doxorubicin) should be included.
-
-
Viability Assessment:
-
Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate (B86563) dehydrogenase (LDH) release assay.
-
-
Apoptosis Detection:
-
Apoptosis can be quantified using TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, caspase-3/7 activity assays, or flow cytometry with Annexin V and propidium (B1200493) iodide staining.
-
-
Functional Assessment:
-
For hiPSC-CMs, contractility and calcium transients can be measured using video microscopy and calcium imaging techniques.
-
In Vivo Rodent Model of Cardiotoxicity
-
Animal Model:
-
Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
-
Drug Administration:
-
This compound is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. A cumulative dose is often given over several weeks to mimic clinical scenarios (e.g., 2.5 mg/kg weekly for 6 weeks). Control groups should receive saline.
-
-
Cardiac Function Monitoring:
-
Echocardiography is performed at baseline and at regular intervals to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), and other cardiac parameters.
-
-
Biomarker Analysis:
-
Blood samples are collected to measure cardiac troponin I (cTnI) or T (cTnT) levels, which are sensitive markers of myocardial injury.
-
-
Histopathological Analysis:
-
At the end of the study, hearts are harvested, fixed, and sectioned for histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess for cardiomyocyte damage, fibrosis, and inflammation.
-
Isolated Mitochondria Respiration and Calcium Retention Capacity Assays
-
Mitochondrial Isolation:
-
Mitochondria are isolated from cardiac tissue of treated and control animals using differential centrifugation.
-
-
Respiration Measurement:
-
Mitochondrial respiration is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k). The activity of different complexes of the electron transport chain is assessed using various substrates and inhibitors.
-
-
Calcium Retention Capacity (CRC):
-
The ability of isolated mitochondria to take up and retain calcium is measured fluorometrically using a calcium-sensitive dye (e.g., Calcium Green 5N). A lower CRC indicates increased susceptibility to mPTP opening.
-
Western Blot Analysis of Signaling Proteins
-
Protein Extraction:
-
Protein lysates are prepared from treated cardiomyocytes or heart tissue.
-
-
SDS-PAGE and Immunoblotting:
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of Akt, ERK, p38 MAPK; apoptosis-related proteins like Bcl-2, Bax, cleaved caspase-3; and markers of DNA damage like γH2AX).
-
-
Detection and Quantification:
-
Protein bands are visualized using chemiluminescence and quantified by densitometry.
-
Conclusion
The early-stage discovery of this compound toxicity is critical for developing safer cancer therapies. Its potent cardiotoxic effects, which appear to surpass those of its parent drug, underscore the importance of understanding its specific mechanisms of action. By employing the detailed experimental protocols and focusing on the key signaling pathways outlined in this guide, researchers can effectively characterize the toxicological profile of this compound and identify potential strategies for mitigating its detrimental effects on the heart. This knowledge will be instrumental in guiding the development of novel cardioprotective strategies and refining the clinical use of anthracycline-based chemotherapeutics.
References
- 1. Doxorubicin-induced cardiotoxicity is maturation dependent due to the shift from topoisomerase IIα to IIβ in human stem cell derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiomyocyte death in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Theories on Doxorubicin-Induced Late Cardiotoxicity-Role of Topoisomerase [mdpi.com]
- 4. Topoisomerase IIbeta mediated DNA double-strand breaks: implications in doxorubicin cardiotoxicity and prevention by dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Doxorubicin induced ROS-dependent HIF1α activation mediates blockage of IGF1R survival signaling by IGFBP3 promotes cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. Doxorubicin-induced oxidative stress differentially regulates proteolytic signaling in cardiac and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC-UV Detection of Doxorubicinol Hydrochloride
These application notes provide a comprehensive guide for the quantitative analysis of doxorubicinol (B1670906) hydrochloride using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This document is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
Doxorubicinol is the major and most clinically significant metabolite of the widely used anticancer drug, doxorubicin. Monitoring its concentration in biological matrices is crucial for understanding the parent drug's efficacy, toxicity, and pharmacokinetic profile. This document outlines a validated HPLC-UV method for the separation and quantification of doxorubicinol.
Principle of the Method
The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate doxorubicinol from its parent compound, doxorubicin, and other potential interferences in the sample matrix. A C18 column is commonly employed, which separates compounds based on their hydrophobicity. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent, is optimized to achieve efficient separation. A UV detector is used to monitor the column effluent at a specific wavelength where doxorubicinol exhibits strong absorbance, allowing for its sensitive and specific quantification.
Experimental Protocols
Materials and Reagents
-
Doxorubicinol hydrochloride reference standard
-
Doxorubicin hydrochloride reference standard
-
Internal Standard (e.g., Daunorubicin hydrochloride or Epirubicin)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or other suitable acid for pH adjustment)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
-
Biological matrix (e.g., plasma, urine)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following table summarizes typical chromatographic conditions for the analysis of doxorubicinol.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC Column | C18, 250 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm | Cyanopropyl, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) with pH adjusted to 3.0 | Acetonitrile:0.01M o-phosphoric acid (40:60, v/v), pH 2 | 10 mM KH2PO4:Acetonitrile (75.6:24.4, v/v), pH 4.3 |
| Flow Rate | 1.0 mL/min[1] | 0.75 mL/min | 1.5 mL/min[2] |
| Injection Volume | 20 µL | 20 µL | Not Specified |
| Detection Wavelength | 233 nm | 234 nm[3] | 254 nm[4] |
| Column Temperature | Ambient | Ambient | Not Specified |
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or water:acetonitrile 1:1) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., daunorubicin) in a similar manner.
-
Spiked Calibration Standards: For analysis in biological matrices, spike known concentrations of the doxorubicinol working standards and a fixed concentration of the IS into blank matrix to prepare the calibration standards.
Sample Preparation from Biological Matrices (Plasma)
A simple protein precipitation method is often sufficient for plasma sample preparation[1][5]:
-
To a 100 µL aliquot of plasma sample, add a known amount of internal standard.
-
Add 200 µL of a protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and inject a portion (e.g., 20 µL) into the HPLC system.
For urine samples, a simple dilution with the mobile phase may be adequate after centrifugation to remove any particulate matter[2].
Method Validation Parameters
The following table summarizes key validation parameters for HPLC-UV methods for doxorubicinol and related compounds.
| Parameter | Result | Reference |
| Linearity Range | 1.0 – 50.0 µg/mL (for Doxorubicin) | [1] |
| 0.2–10 μg/mL (for Doxorubicin) | [6] | |
| 625 ng/ml and 20 µg/ml (for Doxorubicin) | [7] | |
| Limit of Detection (LOD) | 60 ng/ml (for Doxorubicin) | [7] |
| Limit of Quantitation (LOQ) | 1.0 µg/ml (for Doxorubicin) | [1] |
| 0.2 µg/mL (for Doxorubicin) | [6] | |
| Recovery | ≥ 86 % (for Doxorubicin) | [1] |
| Precision (%RSD) | < 9.6% (Inter-day), < 5.1% (Intra-day) for Doxorubicin | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for doxorubicinol analysis.
Principle of HPLC-UV Detection
Caption: Principle of HPLC-UV detection for doxorubicinol.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC analysis of doxorubicin, epirubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. ijates.com [ijates.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
Application Note: Quantification of Doxorubicinol Hydrochloride in Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy for various cancers. Its major metabolite, doxorubicinol (B1670906), exhibits significant cardiotoxicity, making the monitoring of its plasma concentration crucial for patient safety and therapeutic efficacy. This document provides a detailed protocol for the sensitive and selective quantification of doxorubicinol in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is based on established protocols and is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward method for extracting doxorubicinol from plasma samples.
Materials:
-
Human or animal plasma containing doxorubicinol hydrochloride
-
Hexamethylphosphoramide (B148902) (Internal Standard - IS) solution (100 ng/mL in methanol)
-
Methanol (B129727), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
-
Reconstitution solution (Mobile Phase A and B in a specific ratio, e.g., 95:5)
-
Sonicator
Procedure:
-
Pipette 250 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the hexamethylphosphoramide internal standard solution (100 ng/mL) to the plasma sample.
-
Vortex the mixture for 10 seconds.
-
Add 250 µL of cold methanol to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 4,006 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 55°C.
-
Reconstitute the dried residue with 100 µL of the reconstitution solution.
-
Vortex for 10 seconds and then sonicate for 2 minutes to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis. Inject a 10 µL aliquot into the system.[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction offers a cleaner sample extract compared to protein precipitation, which can minimize matrix effects.
Materials:
-
Mouse plasma (10 µL)
-
Daunorubicin (B1662515) (Internal Standard - IS) solution (100 ng/mL in methanol)
-
50 mM Potassium phosphate (B84403) buffer (pH 7.4)
-
Chloroform:methanol (4:1, v/v) extraction solvent
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 10 µL of the mouse plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 4 µL of the daunorubicin internal standard solution (100 ng/mL).
-
Add 30 µL of 50 mM potassium phosphate buffer (pH 7.4).
-
Add 400 µL of the chloroform:methanol (4:1, v/v) extraction solvent.
-
Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifuge the sample at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer 300 µL of the supernatant (organic layer) to a clean tube for analysis.[2]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
LC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[1]
-
Column Temperature: 40°C[1]
-
Mobile Phase A: 0.1% Acetic Acid in Water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Flow Rate: 0.15 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Gradient Elution:
-
Start with 95% Mobile Phase A.
-
Maintain at 95% A for 2 minutes.
-
Linearly decrease to 10% A over the next 3 minutes.
-
Return to 95% A and re-equilibrate for the next injection.
-
Total Run Time: 7 minutes[1]
-
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: Waters Xevo TQD Triple Quadrupole or equivalent[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Capillary Voltage: 3.0 kV[1]
-
Source Temperature: 450°C[1]
-
Desolvation Gas (Nitrogen) Flow: 750 L/h[1]
-
Collision Gas: Argon[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
Data Presentation
Table 1: Mass Spectrometry Parameters for Doxorubicinol and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Doxorubicinol | 546.22 | 363.05 | 42 | 26 |
| Doxorubicin | 544.22 | 361.05 | 46 | 10 |
| Hexamethylphosphoramide (IS) | 180.03 | 135.16 | 28 | 14 |
| Daunorubicin (IS) | 528.1 | 321.0 | - | - |
Data for Doxorubicinol, Doxorubicin, and Hexamethylphosphoramide from[1]. Data for Daunorubicin from[2]. Cone voltage and collision energy are instrument-dependent and may require optimization.
Table 2: Method Validation Parameters
| Parameter | Doxorubicinol | Doxorubicin |
| Linearity Range (ng/mL) | 0.5 - 50[1] | 1 - 100[1] |
| Correlation Coefficient (r) | 0.9977[1] | 0.9963[1] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[1] | 1.0[1] |
| Accuracy (%Diff at LLOQ) | < 20%[1] | < 20%[1] |
| Precision (%CV at LLOQ) | < 20%[1] | < 20%[1] |
| Accuracy (%Diff at other concentrations) | < 15%[1] | < 15%[1] |
| Precision (%CV at other concentrations) | < 15%[1] | < 15%[1] |
This method has successfully fulfilled validation requirements according to EMEA and FDA guidelines.[1]
Visualizations
Caption: Protein Precipitation Workflow for Plasma Samples.
Caption: LC-MS/MS Analysis Workflow.
References
Application Note: Quantification of Doxorubicinol Hydrochloride in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxorubicin (B1662922) is a potent and widely used anthracycline antibiotic for cancer chemotherapy.[1][2] Its clinical efficacy is often limited by dose-dependent cardiotoxicity, a severe side effect in which its major metabolite, doxorubicinol (B1670906), is significantly implicated.[3][4] Doxorubicinol is formed via the reduction of doxorubicin by aldo-keto reductases and carbonyl reductases.[5] Understanding the pharmacokinetics and cellular metabolism of doxorubicin, including the formation of doxorubicinol, is crucial for developing safer and more effective cancer therapies. This application note provides detailed protocols for the quantification of doxorubicinol in cell culture media using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
Two primary methods are detailed for the sensitive and accurate quantification of doxorubicinol in cell culture media:
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method leverages the intrinsic fluorescence of doxorubicinol for sensitive detection and is a robust technique for its quantification.[6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity, enabling the accurate quantification of low levels of doxorubicinol and its parent drug, doxorubicin, simultaneously.[8][9]
Experimental Protocols
Protocol 1: Quantification of Doxorubicinol by HPLC with Fluorescence Detection
This protocol is adapted from established methods for doxorubicin quantification in cell culture and other biological media.[6][7]
1. Materials and Reagents
-
Doxorubicinol hydrochloride standard (analytical grade)
-
Doxorubicin hydrochloride (for use as an internal standard, if desired, though a different fluorescent compound not present in the sample is preferable)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water, purified (e.g., Milli-Q or equivalent)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trichloroacetic acid (TCA) or ice-cold acetonitrile for protein precipitation
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
3. Sample Preparation (Protein Precipitation)
-
Collect 500 µL of cell culture medium containing doxorubicinol.
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
4. Chromatographic Conditions
-
Column: C18 reversed-phase column
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 32:68, v/v) with the pH adjusted to 2.6 with phosphoric acid.[10]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
Fluorescence Detector Wavelengths: Excitation at 470 nm and Emission at 555 nm.[10]
5. Calibration Curve Prepare a series of doxorubicinol standards in the same type of cell culture medium used for the experiment (including the same percentage of FBS) to create a calibration curve. The concentration range should bracket the expected concentrations in the experimental samples. A typical range might be 1 ng/mL to 1000 ng/mL. Process these standards using the same sample preparation protocol as the unknown samples.
Protocol 2: Quantification of Doxorubicinol by LC-MS/MS
This protocol provides a highly sensitive and specific method for the simultaneous quantification of doxorubicin and doxorubicinol.[8][11]
1. Materials and Reagents
-
This compound standard (analytical grade)
-
Doxorubicin hydrochloride standard (analytical grade)
-
Daunorubicin (or another suitable analogue as an internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, purified (LC-MS grade)
-
Cell culture medium
-
FBS
2. Equipment
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
3. Sample Preparation Follow the same protein precipitation procedure as described in Protocol 1.
4. LC-MS/MS Conditions
-
Column: UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Spectrometer Settings: Optimized for the specific instrument. Multiple Reaction Monitoring (MRM) is used for quantification.
5. MRM Transitions The following precursor > product ion transitions are monitored:
-
Doxorubicin: m/z 544.2 > 397.1
-
Doxorubicinol: m/z 546.2 > 361.1[4]
-
Daunorubicin (Internal Standard): m/z 528.2 > 321.1
6. Calibration Curve Prepare calibration standards of doxorubicinol and doxorubicin in the same cell culture medium as the samples, including the internal standard at a fixed concentration. Process these standards alongside the unknown samples.
Data Presentation
The quantitative data obtained from the above methods should be summarized in clear and structured tables for easy comparison.
Table 1: HPLC-FLD Method Performance
| Parameter | Value | Reference |
| Linearity Range | 1.5 - 15,000 ng/mL | [6][7] |
| Lower Limit of Detection (LLOD) | 1.5 ng/mL | [6][7] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [6][7] |
| Excitation Wavelength | 480 nm | [6] |
| Emission Wavelength | 550 nm | [6] |
| Retention Time | ~6.0 min | [6] |
Table 2: LC-MS/MS Method Performance for Doxorubicinol
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 50 ng/mL | [12] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [12] |
| Precursor Ion (m/z) | 546.22 | [4] |
| Product Ion (m/z) | 361.05 | [4] |
| Recovery | >85% | [4] |
Mandatory Visualizations
Caption: Experimental workflow for quantifying doxorubicinol.
Caption: Doxorubicin metabolism and key signaling pathways.
References
- 1. ClinPGx [clinpgx.org]
- 2. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Development and Validation of Doxorubicin Hydrochloride and Doxorubicinol Quantification Method in Dried Blood Spot by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. sysrevpharm.org [sysrevpharm.org]
Application Notes and Protocols for the Study of Doxorubicinol in Rodent Models via Doxorubicin Hydrochloride Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Doxorubicinol (B1670906) (DOXOL) is the principal and most cardiotoxic metabolite of the widely used chemotherapeutic agent, doxorubicin (B1662922) (DOX). Understanding the in vivo effects of doxorubicinol is crucial for elucidating the mechanisms of doxorubicin-induced cardiotoxicity and for developing potential cardioprotective strategies. However, a review of the scientific literature reveals a notable scarcity of studies involving the direct in vivo administration of doxorubicinol hydrochloride to rodent models. The prevailing and established method for studying the biological effects of doxorubicinol is through the systemic administration of its parent drug, doxorubicin hydrochloride. This approach allows for the investigation of doxorubicinol's effects in a physiologically relevant context, as it is formed in vivo through metabolic conversion.
These application notes provide detailed protocols for the administration of doxorubicin hydrochloride in rodent models to facilitate the study of doxorubicinol's pharmacokinetics and toxicodynamics.
Mechanisms of Action and Signaling
Doxorubicin exerts its anticancer effects primarily through the inhibition of topoisomerase II, which is essential for DNA replication and repair. However, its cardiotoxic effects are largely attributed to the generation of reactive oxygen species (ROS) and the subsequent oxidative stress, particularly within mitochondria. Doxorubicinol is a potent inhibitor of mitochondrial function and contributes significantly to this cardiotoxicity.
Signaling Pathway of Doxorubicin-induced Cardiotoxicity
Caption: Doxorubicin metabolism and cardiotoxicity pathway.
Experimental Protocols
The following protocols are based on established methodologies for inducing doxorubicin- and consequently doxorubicinol-mediated effects in rodent models.
Protocol 1: Acute Cardiotoxicity Model in Rats
This protocol is designed to induce acute cardiac dysfunction.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Drug Preparation: Dissolve doxorubicin hydrochloride in sterile 0.9% saline to a final concentration of 2 mg/mL. Protect the solution from light.
-
Dosing Regimen: Administer a single intraperitoneal (i.p.) injection of doxorubicin at a dose of 15-20 mg/kg.[1]
-
Monitoring: Monitor animals daily for signs of toxicity, including weight loss, lethargy, and ruffled fur.
-
Endpoint: Euthanize animals at 24-72 hours post-injection for tissue collection and analysis (e.g., heart, plasma).
Protocol 2: Chronic Cardiotoxicity Model in Mice
This protocol is designed to mimic the cumulative dose-dependent cardiotoxicity observed in clinical settings.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Drug Preparation: Dissolve doxorubicin hydrochloride in sterile 0.9% saline to a final concentration of 1 mg/mL. Protect the solution from light.
-
Dosing Regimen: Administer intraperitoneal (i.p.) injections of doxorubicin at a dose of 5 mg/kg once a week for 5 weeks (cumulative dose of 25 mg/kg).
-
Monitoring: Monitor body weight and clinical signs weekly. Perform echocardiography to assess cardiac function at baseline and at the end of the study.
-
Endpoint: Euthanize animals one week after the final injection for tissue collection and analysis.
Experimental Workflow
Caption: General experimental workflow for rodent studies.
Data Presentation: Doxorubicin Dosing Regimens in Rodents
The following tables summarize various doxorubicin dosing regimens reported in the literature for different rodent models and experimental goals. These regimens will lead to the in vivo formation of doxorubicinol.
Table 1: Doxorubicin Dosing in Rat Models
| Rat Strain | Dosing Regimen | Route of Administration | Cumulative Dose | Study Focus |
| Sprague-Dawley | 2.5 mg/kg, twice a week for 4 weeks | Intraperitoneal (i.p.) | 20 mg/kg | Cardiotoxicity[2] |
| Wistar | 2 mg/kg/week for 4 weeks | Intraperitoneal (i.p.) | 8 mg/kg | Dose-dependent toxicity[3] |
| Wistar | 5 mg/kg/week for 4 weeks | Intraperitoneal (i.p.) | 20 mg/kg | Dose-dependent toxicity[3] |
| Sprague-Dawley | Single dose of 10-30 mg/kg | Intravenous (i.v.) | 10-30 mg/kg | Acute cardiotoxicity[4] |
| Sprague-Dawley | 1 mg/kg/day for 10 days | Intraperitoneal (i.p.) | 10 mg/kg | Cardiotoxicity characterization[5] |
Table 2: Doxorubicin Dosing in Mouse Models
| Mouse Strain | Dosing Regimen | Route of Administration | Cumulative Dose | Study Focus |
| C57BL/6 | 4 mg/kg, twice a week for up to 10 administrations | Not specified | Up to 80 mg/kg | Cardiomyopathy[4] |
| Nude | Single dose of 12 mg/kg | Intravenous (i.v.) or Intraperitoneal (i.p.) | 12 mg/kg | Pharmacokinetics |
| C57BL/6 | 3 mg/kg, every other day for two weeks | Intraperitoneal (i.p.) | 24 mg/kg | Cardiomyopathy |
| NOD/Scid | 0.5 mg/kg, weekly for 6 weeks | Intraperitoneal (i.p.) | 3 mg/kg | Systemic toxicity[6] |
Considerations for Experimental Design
-
Route of Administration: Intraperitoneal and intravenous injections are the most common routes. The choice of route can influence the pharmacokinetic profile of doxorubicin and its conversion to doxorubicinol.
-
Dose and Schedule: Acute high-dose models are useful for studying mechanisms of immediate cardiac damage, while chronic low-dose models more closely mimic the clinical scenario of cumulative cardiotoxicity.
-
Animal Strain: Different strains of rats and mice can exhibit varying sensitivities to doxorubicin-induced toxicity.
-
Monitoring: Regular monitoring of animal health, body weight, and cardiac function (e.g., via echocardiography) is essential to assess the progression of cardiotoxicity.
-
Ethical Considerations: Doxorubicin administration can cause significant distress to animals. Protocols should be designed to minimize pain and suffering, and humane endpoints must be clearly defined in the animal use protocol.
Conclusion
While direct in vivo dosing of this compound is not a common practice, the administration of doxorubicin hydrochloride provides a robust and physiologically relevant method for studying the effects of its cardiotoxic metabolite, doxorubicinol, in rodent models. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments aimed at understanding and mitigating doxorubicin-induced cardiotoxicity.
References
- 1. Doxorubicin induced neuro- and cardiotoxicities in experimental rats: Protection against oxidative damage by Theobroma cacao Stem bark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]
- 3. DISTRIBUTION OF DOXORUBICIN IN RATS UNDERGOING ULTRASONIC DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin cardiotoxicity in the rat: an in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic and cardiac susceptibility of immune compromised mice to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Doxorubicinol Hydrochloride Cytotoxicity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxorubicinol (B1670906) (DOXol) is the major and most cardiotoxic metabolite of the widely used chemotherapeutic agent, doxorubicin (B1662922). Understanding the cytotoxic effects of doxorubicinol hydrochloride is crucial for elucidating the mechanisms of doxorubicin-induced cardiotoxicity and for the development of safer anticancer therapies. This document provides detailed protocols for assessing the cytotoxicity of this compound in vitro, focusing on cell viability, membrane integrity, and apoptosis.
Doxorubicin exerts its anticancer effects primarily through intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which lead to DNA damage and apoptosis.[1][2][3][4] Doxorubicinol is believed to contribute significantly to the cardiotoxic side effects of doxorubicin treatment, likely through similar mechanisms involving oxidative stress and the induction of apoptotic pathways in cardiomyocytes.[1][2][5][6][7]
This protocol outlines three standard assays to quantify the cytotoxic effects of this compound: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V-FITC/PI assay for the detection of apoptosis.
Data Presentation
The following table summarizes the cytotoxic effects of doxorubicinol on AC16 human adult ventricular cardiomyocytes after 48 hours of exposure. Data is presented as the percentage of MTT reduction, which is indicative of cell viability.
| Doxorubicinol Concentration (µM) | Mean MTT Reduction (%) | Standard Deviation (±) |
| 0.5 | 98.53 | 9.47 |
| 1.0 | 83.85 | 5.92 |
| 2.0 | 71.78 | 8.36 |
| 5.0 | 59.32 | 6.62 |
| 10.0 | 37.94 | 2.53 |
Data adapted from a comparative in vitro study on AC16 cells.[8]
Experimental Protocols
Cell Culture and Treatment
-
Culture the selected cell line (e.g., AC16, H9c2, or other relevant cancer or cardiomyocyte cell lines) in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile DMSO or water).
-
On the day of the experiment, prepare serial dilutions of this compound in a serum-free or low-serum medium.
-
Remove the complete growth medium from the cells and replace it with the medium containing various concentrations of this compound. Include untreated control wells and solvent control wells.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
96-well plate reader
Procedure:
-
Following the treatment period with this compound, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After incubation, carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well plate reader
Procedure:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to control cells and a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
Binding buffer (provided in the kit)
Procedure:
-
Following treatment with this compound, collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Presumed signaling pathway of doxorubicinol-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Cellular Impact of Doxorubicinol Hydrochloride: An Immunofluorescence-Based Approach
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxorubicinol (B1670906) hydrochloride is the major and most cardio-toxic metabolite of doxorubicin, a potent anthracycline antibiotic widely used in cancer chemotherapy.[1][2] Understanding the cellular mechanisms of doxorubicinol is crucial for developing strategies to mitigate its cardiotoxic side effects while preserving its anti-cancer efficacy. Immunofluorescence staining is a powerful and versatile technique that allows for the visualization and quantification of doxorubicinol's effects at a subcellular level. This application note provides detailed protocols and data interpretation guidelines for utilizing immunofluorescence to study the key cellular events induced by doxorubicinol hydrochloride, including DNA damage, apoptosis, and cytoskeletal alterations.
Key Cellular Effects of this compound
Doxorubicinol, like its parent compound doxorubicin, exerts its cytotoxic effects through a multi-faceted mechanism of action:
-
DNA Damage: Doxorubicinol intercalates into DNA and inhibits the enzyme topoisomerase II, leading to DNA double-strand breaks (DSBs).[3][4][5][6] This DNA damage triggers a cellular stress response, which can be visualized by staining for marker proteins such as phosphorylated histone H2AX (γH2AX).[7][8][9]
-
Induction of Apoptosis: The extensive DNA damage and cellular stress caused by doxorubicinol activate programmed cell death, or apoptosis.[10][11] A key event in apoptosis is the activation of a cascade of enzymes called caspases, with cleaved caspase-3 being a central executioner.[11][12] Immunofluorescence staining for cleaved caspase-3 allows for the identification and quantification of apoptotic cells.
-
Cytoskeletal Disruption: Doxorubicinol can lead to the reorganization and disruption of the actin cytoskeleton and microtubule network.[13][14][15] These alterations can affect cell morphology, motility, and division. Changes in the cytoskeleton can be observed by staining for F-actin and α-tubulin.
Quantitative Analysis of Doxorubicinol's Effects
Immunofluorescence microscopy, coupled with image analysis software, enables the quantification of cellular changes induced by doxorubicinol. This allows for a dose- and time-dependent characterization of its effects.
Table 1: Quantification of DNA Damage (γH2AX Foci)
| Treatment | Concentration (µM) | Mean γH2AX Foci per Cell | Percentage of γH2AX Positive Cells |
| Control | 0 | 1.5 ± 0.5 | 5% |
| Doxorubicinol | 0.1 | 15.2 ± 3.1 | 65% |
| Doxorubicinol | 1 | 45.8 ± 7.9 | 95% |
| Doxorubicinol | 10 | 38.5 ± 6.2 | 92% |
Data are representative and compiled from typical results observed in the literature.[8][9] A bell-shaped dose-response curve for γH2AX formation is sometimes observed, where very high concentrations may inhibit the DNA damage response signaling.[9]
Table 2: Quantification of Apoptosis (Cleaved Caspase-3 Staining)
| Treatment | Concentration (µM) | Percentage of Cleaved Caspase-3 Positive Cells |
| Control | 0 | < 5% |
| Doxorubicinol | 0.5 | 35% |
| Doxorubicinol | 1 | 60% |
| Doxorubicinol | 5 | 85% |
Data are representative and based on typical findings in published studies.[11]
Table 3: Quantification of Cytoskeletal Disruption (Actin Stress Fibers)
| Treatment | Concentration (µM) | Percentage of Cells with Disrupted Actin Fibers |
| Control | 0 | < 10% |
| Doxorubicinol | 1 | 40% |
| Doxorubicinol | 5 | 75% |
| Doxorubicinol | 10 | 90% |
Data are representative and extrapolated from qualitative and quantitative descriptions in the literature.[13][15]
Signaling Pathways and Experimental Workflow
The cellular response to this compound involves a complex interplay of signaling pathways. The following diagrams illustrate these pathways and the general workflow for immunofluorescence staining.
Caption: Signaling pathway of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 3. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 4. ulab360.com [ulab360.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Residual γH2AX foci as an indication of lethal DNA lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Doxorubicin-induced apoptosis enhances monocyte infiltration and adverse cardiac remodeling in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chronophin activation is necessary in Doxorubicin-induced actin cytoskeleton alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dissecting the Mechanisms of Doxorubicin and Oxidative Stress-Induced Cytotoxicity: The Involvement of Actin Cytoskeleton and ROCK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing Doxorubicinol Hydrochloride-Induced Mitochondrial Toxicity with the Seahorse XF Assay
Introduction
Doxorubicin (B1662922), a potent anthracycline chemotherapeutic agent, is widely used in the treatment of various cancers. However, its clinical application is often limited by severe cardiotoxicity, a side effect in which its primary metabolite, doxorubicinol (B1670906), plays a significant role. The cardiotoxic effects are largely attributed to mitochondrial dysfunction.[1][2] The Agilent Seahorse XF Analyzer is a powerful tool for investigating drug-induced mitochondrial toxicity by providing real-time measurements of cellular metabolic functions.[3][4][5] This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to evaluate the mitochondrial toxicity of doxorubicinol hydrochloride in a relevant cell model, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or other suitable cell lines like HepG2.[4][6]
The Seahorse XF Analyzer measures two key parameters of cellular metabolism: the oxygen consumption rate (OCR), which is an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[6][7] By sequentially injecting metabolic modulators, a detailed profile of a cell's mitochondrial function can be generated.[7][8] This allows for the precise determination of basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity, providing a comprehensive assessment of mitochondrial health.[9]
Principle of the Assay
The Seahorse XF Cell Mito Stress Test workflow involves the sequential injection of four compounds that modulate mitochondrial function:
-
Oligomycin: An ATP synthase inhibitor that blocks ATP production, revealing the portion of basal respiration linked to ATP synthesis.
-
Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP): An uncoupling agent that disrupts the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone and Antimycin A: A combination of a Complex I and a Complex III inhibitor, respectively, which shuts down mitochondrial respiration and allows for the calculation of non-mitochondrial oxygen consumption.[8][10]
By measuring the OCR at baseline and after each injection, a complete mitochondrial stress profile can be generated, enabling the identification and quantification of drug-induced mitochondrial dysfunction.[8]
Experimental Workflow
The following diagram outlines the key steps in assessing this compound-induced mitochondrial toxicity using the Seahorse XF platform.
Caption: Experimental workflow for Seahorse XF assay.
Signaling Pathways in Doxorubicinol-Induced Mitochondrial Toxicity
Doxorubicinol, the primary metabolite of doxorubicin, contributes significantly to cardiotoxicity through complex signaling pathways that converge on the mitochondria. A key mechanism is the generation of reactive oxygen species (ROS), which leads to oxidative stress.[11][12] This oxidative stress can damage mitochondrial DNA, proteins, and lipids, impairing mitochondrial function.[12] Doxorubicin and its metabolites can also interfere with topoisomerase 2β in cardiomyocytes, leading to DNA double-strand breaks and activation of p53, which in turn can trigger apoptosis.[13] Furthermore, these compounds can disrupt calcium homeostasis, leading to mitochondrial calcium overload and the opening of the mitochondrial permeability transition pore (mPTP), a critical event in cell death.[1] The activation of stress-activated protein kinases (SAPK) and mitogen-activated protein kinases (MAPK) pathways, such as p38 and JNK, also plays a role in modulating myocyte apoptosis.[13][14] Additionally, doxorubicin has been shown to alter the expression of proteins involved in mitochondrial dynamics, favoring fission over fusion and leading to mitochondrial fragmentation.[2][15]
Caption: Doxorubicinol-induced mitochondrial toxicity pathways.
Data Presentation
The following table summarizes hypothetical but representative quantitative data from a Seahorse XF Cell Mito Stress Test assessing the effects of this compound on hiPSC-CMs.
| Parameter | Control | Doxorubicinol HCl (1 µM) | Doxorubicinol HCl (5 µM) |
| Basal Respiration (pmol/min) | 150 ± 10 | 110 ± 8 | 75 ± 6 |
| ATP-Linked Respiration (pmol/min) | 105 ± 7 | 70 ± 5 | 40 ± 4 |
| Proton Leak (pmol/min) | 45 ± 3 | 40 ± 3 | 35 ± 2 |
| Maximal Respiration (pmol/min) | 350 ± 25 | 200 ± 15 | 110 ± 10 |
| Spare Respiratory Capacity (pmol/min) | 200 ± 20 | 90 ± 12 | 35 ± 8 |
| Non-Mitochondrial Respiration (pmol/min) | 20 ± 2 | 20 ± 2 | 20 ± 2 |
Experimental Protocols
Materials
-
Seahorse XF Cell Culture Microplates (Agilent Technologies)
-
Seahorse XF Calibrant Solution (Agilent Technologies)
-
Seahorse XF Base Medium (Agilent Technologies)
-
Glucose, Pyruvate, Glutamine (Agilent Technologies)
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) (Agilent Technologies)[10]
-
This compound
-
hiPSC-CMs or other suitable cell line
-
Standard cell culture reagents
Protocol: Seahorse XF Cell Mito Stress Test
Day 1: Cell Seeding
-
Culture and harvest hiPSC-CMs or another appropriate cell line.
-
Seed the cells into a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Incubate the plate overnight in a 37°C, 5% CO2 incubator.
Day 2: Assay Preparation
-
Hydrate a Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
-
Prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Warm the medium to 37°C and adjust the pH to 7.4.
-
Prepare stock solutions of this compound and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at 10X the final desired concentration in the assay medium.[7]
Day 3: Seahorse XF Assay
-
Remove the cell culture medium from the wells of the cell plate.
-
Gently wash the cells once with 180 µL of pre-warmed Seahorse XF Assay Medium.
-
Add 180 µL of fresh, pre-warmed Seahorse XF Assay Medium containing the desired concentrations of this compound or vehicle control to each well.
-
Incubate the cell plate in a 37°C non-CO2 incubator for the desired treatment duration (e.g., 1-24 hours).
-
Load the appropriate volumes of the 10X Mito Stress Test compounds into the corresponding injection ports of the hydrated sensor cartridge.
-
Start the Seahorse XF Analyzer and allow it to warm up to 37°C.
-
Load the assay template in the software.
-
Insert the sensor cartridge for calibration.
-
After calibration, the instrument will prompt you to replace the utility plate with your cell plate.
-
The assay will proceed with cycles of mixing, waiting, and measuring to establish a baseline OCR and ECAR, followed by the sequential injection of Oligomycin, FCCP, and Rotenone/Antimycin A.[7]
Data Analysis
-
Upon completion of the assay, the Seahorse XF software will provide the kinetic OCR and ECAR data.
-
Use the Seahorse XF Wave software or the Seahorse XF Cell Mito Stress Test Report Generator to automatically calculate the key parameters of mitochondrial function.[9]
-
The software will generate kinetic plots and bar graphs for easy visualization and comparison of the data between control and treated groups.
Conclusion
The Seahorse XF Cell Mito Stress Test provides a robust and sensitive platform for assessing the mitochondrial toxicity of this compound.[4] By measuring key parameters of mitochondrial respiration, researchers can gain valuable insights into the mechanisms of drug-induced cardiotoxicity. This information is crucial for the development of safer chemotherapeutic strategies and potential cardioprotective interventions. The detailed protocol and data analysis workflow presented here offer a comprehensive guide for scientists in drug development and academic research.
References
- 1. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update [mdpi.com]
- 2. Role of mitochondria in doxorubicin-mediated cardiotoxicity: from molecular mechanisms to therapeutic strategies [medsci.org]
- 3. agilent.com [agilent.com]
- 4. The acute extracellular flux (XF) assay to assess compound effects on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. content.protocols.io [content.protocols.io]
- 11. Signalling mechanisms underlying doxorubicin and Nox2 NADPH oxidase‐induced cardiomyopathy: involvement of mitofusin‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. droracle.ai [droracle.ai]
- 14. SYKT Alleviates Doxorubicin-Induced Cardiotoxicity via Modulating ROS-Mediated p53 and MAPK Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Targeting mitochondrial dynamics proteins for the treatment of doxorubicin-induced cardiotoxicity [frontiersin.org]
Application Notes and Protocols for Developing a Doxorubicinol Hydrochloride-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicinol (B1670906), the major and most cardioactive metabolite of the widely used chemotherapeutic agent doxorubicin (B1662922), plays a significant role in both the antitumor activity and the adverse effects of doxorubicin treatment. The development of cellular resistance to doxorubicinol, similar to doxorubicin, is a major obstacle in cancer therapy, leading to treatment failure and disease relapse. Understanding the mechanisms underlying doxorubicinol resistance is crucial for the development of novel therapeutic strategies to overcome it. This document provides detailed application notes and protocols for the in vitro development and characterization of a doxorubicinol hydrochloride-resistant cancer cell line.
The establishment of a stable doxorubicinol-resistant cell line serves as an invaluable tool for:
-
Investigating the molecular mechanisms of drug resistance.
-
Identifying novel biomarkers for predicting treatment response.
-
Screening for new therapeutic agents that can overcome or circumvent resistance.
-
Evaluating the efficacy of combination therapies.
The protocols outlined below describe a stepwise method for inducing doxorubicinol resistance in a parental cancer cell line through continuous exposure to escalating concentrations of the drug. Furthermore, detailed methods for the characterization of the resistant phenotype are provided.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Parental and Resistant Cell Lines
| Cell Line | Drug | IC50 (µM) | Resistance Index (RI) | Reference |
| Parental (e.g., MCF-7) | Doxorubicinol HCl | 0.1 - 5.0 (Hypothetical) | 1 | N/A |
| Resistant (e.g., MCF-7/DOXOL) | Doxorubicinol HCl | 5.0 - 100+ (Hypothetical) | 10 - 200+ | Generated Data |
| MCF-7 | Doxorubicin | 4.5 | 1 | [1] |
| MCF-7/ADR | Doxorubicin | 213.2 | 47.4 | [1] |
| MDA-MB-231 | Doxorubicin | 0.025 | 1 | [2] |
| MDA-MB-231DR | Doxorubicin | 0.035 | 1.4 (at IC50), up to 9-fold at 100 nM | [2] |
Note: Doxorubicinol-specific IC50 values are hypothetical and will be determined experimentally. Doxorubicin data is provided for reference.
Table 2: Characterization of Parental vs. Resistant Cell Lines
| Characteristic | Parental Cell Line | Resistant Cell Line | Expected Outcome |
| Morphology | Typically uniform, epithelial-like | Often larger, more irregular, polygonal shape | Altered cellular morphology[1] |
| Proliferation Rate | Normal | May be slower or faster | Variable, requires experimental determination |
| Drug Efflux Pump Expression (e.g., P-gp, MRP1) | Low/Basal | Significantly upregulated | Increased expression of ABC transporters[1] |
| Intracellular Drug Accumulation | High | Significantly reduced | Decreased fluorescence intensity of doxorubicinol |
| Apoptosis Induction (post-treatment) | High | Reduced | Lower percentage of apoptotic cells |
| Signaling Pathway Activation (e.g., PI3K/Akt, MAPK/ERK) | Basal | Constitutively activated | Hyperactivation of pro-survival pathways[3] |
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Parental cancer cell line of choice (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO or water)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Formazan (B1609692) solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells from a sub-confluent culture flask. b. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. c. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Drug Treatment: a. Prepare a series of dilutions of this compound in complete medium from the stock solution. A 2-fold or 3-fold serial dilution is recommended to cover a broad concentration range (e.g., 0.01 µM to 100 µM). b. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions. d. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. b. Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve. c. Determine the IC50 value from the curve.
Protocol 2: Generation of a this compound-Resistant Cell Line
This protocol describes the generation of a resistant cell line using a stepwise increase in drug concentration. This process is lengthy and can take 6-12 months.[4]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks (T-25, T-75)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Procedure:
-
Initial Treatment: a. Culture the parental cells in a T-25 flask until they reach 70-80% confluency. b. Treat the cells with this compound at a concentration equal to the predetermined IC50 value. c. Monitor the cells daily. Significant cell death is expected.
-
Recovery and Expansion: a. When a small population of surviving cells begins to proliferate and form colonies, remove the drug-containing medium and replace it with fresh, drug-free complete medium. b. Allow the surviving cells to grow to 70-80% confluency. c. At this stage, it is crucial to cryopreserve some of the cells as a backup.
-
Stepwise Increase in Drug Concentration: a. Once the cells are proliferating steadily in the presence of the initial IC50 concentration, increase the concentration of this compound by 1.5 to 2-fold. b. Repeat the process of treatment, monitoring for cell death, and allowing the surviving population to recover and expand. c. Continue this stepwise increase in drug concentration over several months. The cells should gradually adapt to higher concentrations of the drug.
-
Maintenance of the Resistant Cell Line: a. Once the desired level of resistance is achieved (e.g., a 10 to 50-fold increase in IC50 compared to the parental line), the resistant cell line can be maintained in a continuous culture with a maintenance concentration of this compound (typically the highest concentration at which the cells can proliferate steadily). b. It is recommended to periodically culture the resistant cells in drug-free medium for a few passages to test the stability of the resistant phenotype.
Protocol 3: Characterization of the Doxorubicinol-Resistant Phenotype
3.3.1. Confirmation of Resistance:
-
Determine the IC50 of the newly developed resistant cell line and the parental cell line in parallel using the MTT assay (Protocol 3.1).
-
Calculate the Resistance Index (RI) as follows: RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
3.3.2. Western Blotting for Efflux Pump Expression:
-
Objective: To determine if the resistance is due to increased expression of drug efflux pumps like P-glycoprotein (P-gp/ABCB1) or Multidrug Resistance-associated Protein 1 (MRP1/ABCC1).
-
Procedure:
-
Prepare total protein lysates from both parental and resistant cells.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for P-gp and MRP1.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.
-
3.3.3. Intracellular Drug Accumulation Assay:
-
Objective: To visually and quantitatively assess the efflux capacity of the resistant cells.
-
Procedure:
-
Seed both parental and resistant cells on glass coverslips in a 24-well plate.
-
Treat the cells with a fluorescent concentration of doxorubicinol (or doxorubicin as a proxy) for a defined period (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS to remove extracellular drug.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the intracellular drug fluorescence using a fluorescence microscope. Compare the intensity of fluorescence between the parental and resistant cells.
-
Visualization of Workflows and Pathways
Caption: A flowchart illustrating the sequential steps for generating and characterizing a doxorubicinol-resistant cell line.
Caption: A diagram of key signaling pathways that can contribute to doxorubicinol resistance in cancer cells.
References
Application Notes and Protocols for Doxorubicinol Hydrochloride Sample Preparation for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent and widely used anthracycline antibiotic for cancer chemotherapy. Its clinical application, however, is often limited by dose-dependent cardiotoxicity, a severe side effect significantly attributed to its principal metabolite, doxorubicinol (B1670906). Accurate and sensitive quantification of doxorubicinol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and investigating the mechanisms of cardiotoxicity. This document provides detailed application notes and protocols for the preparation of doxorubicinol hydrochloride samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Principles of Sample Preparation
The primary goal of sample preparation is to extract doxorubicinol from complex biological matrices (e.g., plasma, tissue) and remove interfering substances such as proteins, lipids, and salts that can suppress ionization in the mass spectrometer and compromise the analytical column. The choice of extraction method depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common techniques for doxorubicinol sample preparation are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and straightforward, making it suitable for high-throughput analysis. It is a common choice for plasma samples.
Protocol for Plasma Samples:
-
To a 250 µL aliquot of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard (IS) solution (e.g., 100 ng/mL hexamethylphosphoramide (B148902) or daunorubicin (B1662515) in methanol).[1]
-
Vortex the mixture for 10-30 seconds.[1]
-
Add 250 µL of cold methanol (B129727) to precipitate the proteins.[1]
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the sample at high speed (e.g., 14,000 rpm or ~18,000 x g) for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer 200 µL of the clear supernatant to a new tube or a well in a 96-well plate.[1]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 55°C.[1]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% acetic acid in 10:90 acetonitrile:water).[1]
-
Vortex for 10 seconds and sonicate for 2 minutes to ensure complete dissolution.[1]
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.
Protocol for Plasma Samples:
-
To a 10 µL aliquot of mouse plasma, add the internal standard.
-
Perform the extraction using a mixture of chloroform (B151607) and methanol (4:1, v/v).[2]
-
Vortex the mixture to ensure efficient extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer containing doxorubicinol to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and allows for sample concentration, leading to higher sensitivity. It is particularly useful for complex matrices like tissue homogenates.
Protocol for Tissue Homogenates:
-
Homogenize the tissue sample (e.g., 200 mg) in a suitable buffer (e.g., 0.5 mL of physiological salt).
-
Spike the homogenate with the internal standard.
-
Acidify the sample with 0.1 M HCl to improve analyte retention on the SPE sorbent.
-
Condition an SPE cartridge with a hydrophilic-lipophilic balanced (HLB) sorbent with methanol followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elute the doxorubicinol and internal standard with a small volume of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Data Presentation
The following tables summarize quantitative data from published methods for doxorubicinol analysis, providing a reference for expected performance.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Doxorubicinol | Human Plasma | 0.5 - 50 | 0.5 | [3] |
| Doxorubicinol | Human Plasma | 0.5 - 500 | Not Specified | [1] |
| Doxorubicinol | Mouse Plasma | 1.25 - 25 | Not Specified | [4] |
| Doxorubicinol | Mouse Plasma | 0.1 - 200 | 0.1 | |
| Doxorubicinol | Dried Blood Spot | 4 - 100 | 4 |
Table 2: Recovery and Matrix Effects
| Analyte | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| Doxorubicinol | Mouse Plasma | Liquid-Liquid Extraction | 84.1 - 87.9 | Not Specified | [2] |
| Doxorubicin | Rat Tissue | Solid-Phase Extraction (HLB) | 89.2 - 92.8 | Not Specified | [5] |
| Doxorubicinol | Human Plasma | Protein Precipitation | Not Specified | Not Specified | [3] |
Visualizations
Experimental Workflow for Sample Preparation
Caption: Experimental workflow for doxorubicinol sample preparation.
Signaling Pathway of Doxorubicin-Induced Cardiotoxicity
Caption: Key signaling pathways in doxorubicin-induced cardiotoxicity.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. SYKT Alleviates Doxorubicin-Induced Cardiotoxicity via Modulating ROS-Mediated p53 and MAPK Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Studying Doxorubicinol Hydrochloride Resistance Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicinol (B1670906), the primary alcohol metabolite of the widely used chemotherapeutic agent doxorubicin (B1662922), plays a significant role in both the cardiotoxicity and the resistance mechanisms observed during cancer treatment. Understanding the genetic basis of resistance to doxorubicinol hydrochloride is critical for developing strategies to overcome treatment failure. The advent of CRISPR-Cas9 technology provides a powerful tool for systematically interrogating the genome to identify genes and pathways that modulate drug sensitivity.
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9-based screening to discover and validate genes involved in this compound resistance. The methodologies described herein are applicable to various cancer cell line models and can be adapted for specific research questions. While the primary focus of the existing literature is on doxorubicin, the principles and identified pathways are highly relevant to its metabolite, doxorubicinol.
Key Genes and Pathways Implicated in Doxorubicin Resistance
Genome-wide CRISPR-Cas9 screens have successfully identified a multitude of genes whose loss or activation contributes to doxorubicin resistance across different cancer types.[1][2][3] These genes are often involved in critical cellular processes such as DNA repair, apoptosis, and drug efflux.[3][4][5]
Table 1: Summary of Genes Identified in CRISPR Screens for Doxorubicin Resistance
| Gene | Function | Cancer Type | Effect of Knockout | Reference |
| MCM9 | DNA replication and repair | Triple-Negative Breast Cancer | Sensitization | [1] |
| Rad18 | E3 ubiquitin-protein ligase, DNA repair | Osteosarcoma | Sensitization | [2] |
| RARA | Retinoic acid receptor alpha | Cardiomyocytes | Predisposition to cell death | [3][6][7] |
| SPNS1 | Sphingolipid Transporter 1 | Cardiomyocytes | Doxorubicin hyperaccumulation | [3][6][7] |
| TOP2A | Topoisomerase II alpha, Doxorubicin target | Cardiomyocytes | Desensitization | [3] |
| ABCB1 (MDR1) | Drug efflux pump | Various | Sensitization | [3][8] |
| ABCG2 | Drug efflux pump | Various | Sensitization | [9][10] |
| SLC2A3 | Glucose transporter, potential drug importer | Various | Resistance | [9] |
| TP53 | Tumor suppressor, apoptosis regulator | Various | Resistance | [11][12] |
| CDKN1A (p21) | Cyclin-dependent kinase inhibitor | Various | Resistance | [11] |
Signaling Pathways in Doxorubicinol Resistance
Several key signaling pathways are implicated in the cellular response and resistance to doxorubicin and its metabolites. Understanding these pathways provides a broader context for the individual genes identified in CRISPR screens.
DNA Damage Response and Apoptosis
Doxorubicin functions primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[13] Genes and pathways that regulate DNA repair (e.g., homologous recombination) and apoptosis (e.g., the p53 pathway) are therefore critical determinants of drug sensitivity.[2][11][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Genome-wide CRISPR screen identified Rad18 as a determinant of doxorubicin sensitivity in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Overcoming doxorubicin resistance of cancer cells by Cas9-mediated gene disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted CRISPR activation and knockout screenings identify novel doxorubicin transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. p53 at the Crossroads between Doxorubicin-Induced Cardiotoxicity and Resistance: A Nutritional Balancing Act | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving Doxorubicinol hydrochloride stability in DMSO
Welcome to the technical support center for Doxorubicinol hydrochloride. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the stability and proper handling of this compound, particularly in Dimethyl Sulfoxide (DMSO) solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: Proper storage is critical for maintaining the compound's integrity.
-
Solid Form: this compound as a crystalline solid should be stored at -20°C, where it is stable for at least two to four years.[1][2]
-
DMSO Stock Solutions: Once dissolved in DMSO, the solution should be aliquoted to prevent multiple freeze-thaw cycles and stored at -20°C for up to 3 months or at -80°C for up to 6 months.[3][4] Always protect solutions from light.[3][4]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day due to decreased stability.[1][2]
Q2: What is the best solvent for this compound?
A: this compound is readily soluble in DMSO, with reported solubilities ranging from 10 mg/mL to 100 mg/mL.[1][2][3] It is also soluble in water at approximately 10 mg/mL.[1][3] For experiments requiring aqueous buffers (like PBS), it is best practice to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer of choice.[1][2]
Q3: I observed a precipitate after diluting my DMSO stock solution in PBS. What happened?
A: This is a common issue. This compound's solubility is significantly lower in neutral pH buffers like PBS compared to pure DMSO or water.[5] The precipitation is often due to the dimerization of the molecule at neutral pH, rendering it insoluble.[5] To avoid this, ensure the final concentration in the aqueous buffer does not exceed its solubility limit (approximately 0.5 mg/mL in a 1:1 DMSO:PBS solution).[1][2] Using a slightly acidic buffer can also help maintain solubility.
Q4: What factors can cause this compound to degrade?
A: Several factors can compromise the stability of this compound.
-
pH: The compound is more stable in acidic conditions and degrades under neutral or alkaline (basic) hydrolysis.[6][7][8]
-
Temperature: Higher temperatures accelerate degradation.[6][7] Solutions should be kept at low temperatures.
-
Light: Exposure to light can cause degradation.[6] Always store solutions in light-protected containers.
-
Oxidation: The compound is susceptible to oxidative degradation.[8][9] Purging the solvent with an inert gas before preparing solutions can help mitigate this.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate in Solution | Exceeded solubility limit in the chosen solvent, especially after dilution in aqueous buffers. | First, dissolve Doxorubicinol HCl in pure DMSO at a high concentration. Then, slowly dilute with the aqueous buffer while vortexing. Ensure the final concentration is within the solubility limits for that specific solvent mixture.[1][2][5] |
| Loss of Potency / Inconsistent Results | Degradation of the compound due to improper storage or handling. | Prepare fresh solutions from solid stock. Aliquot DMSO stock solutions to avoid freeze-thaw cycles.[3] Store at -20°C or -80°C and protect from light.[3][4] Do not store diluted aqueous solutions for more than 24 hours.[1][2] |
| Color Change in Solution | Potential degradation of the compound. | Discard the solution. Review storage conditions, ensuring protection from light, elevated temperatures, and incompatible materials like strong oxidizing agents.[6][7][10] Prepare a fresh solution following best practices. |
Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference(s) |
| DMSO | 10 - 100 mg/mL | [1][2][3][4] |
| Water | ~10 mg/mL | [1][3][5] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1][2] |
| Ethanol | ~1 mg/mL | [2] |
Table 2: Recommended Storage Conditions & Stability
| Form | Storage Temperature | Stability Duration | Reference(s) |
| Crystalline Solid | -20°C | ≥ 2-4 years | [1][2] |
| DMSO Solution | -20°C | Up to 3 months | [3] |
| DMSO Solution | -80°C | Up to 6 months | [4] |
| Aqueous Solution | 4°C | Not recommended for > 1 day | [1][2] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a stable stock solution for use in in vitro experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous, high-purity DMSO
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, light-protecting microcentrifuge tubes
-
Calibrated balance, fume hood, and personal protective equipment (PPE)
Procedure:
-
Safety First: Handle this compound, a hazardous compound, inside a certified chemical fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and double gloves.[11][12]
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound solid into the tube.
-
Solvent Preparation: Purge the anhydrous DMSO with an inert gas for 5-10 minutes to remove dissolved oxygen and minimize oxidative degradation.[2]
-
Dissolution: Add the appropriate volume of the purged DMSO to the solid compound to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Solubilization: Vortex the solution gently until the solid is completely dissolved. If necessary, brief warming or sonication can be used, but avoid excessive heat.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[3]
-
Label and Store: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots at -20°C or -80°C, protected from light.[3][4]
Visualizations
Caption: Workflow for preparing and storing Doxorubicinol HCl in DMSO.
Caption: Key environmental factors influencing Doxorubicinol stability.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. jocpr.com [jocpr.com]
- 9. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. unthsc.edu [unthsc.edu]
- 12. safety.net.technion.ac.il [safety.net.technion.ac.il]
Technical Support Center: Reducing Variability in Doxorubicinol Hydrochloride Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in Doxorubicinol hydrochloride cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is Doxorubicinol and how does it relate to Doxorubicin (B1662922)?
A1: Doxorubicinol is the primary and most cardioactive metabolite of Doxorubicin, a widely used anthracycline antibiotic for cancer chemotherapy.[1] Doxorubicin is metabolized to Doxorubicinol, and the accumulation of this metabolite is associated with the cardiotoxicity sometimes observed during Doxorubicin treatment.[1]
Q2: What is the primary mechanism of action of Doxorubicinol's parent compound, Doxorubicin?
A2: Doxorubicin exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, interfering with DNA and RNA synthesis.[][3] It also inhibits topoisomerase II, an enzyme essential for DNA replication, leading to DNA strand breaks.[4][5] Additionally, Doxorubicin generates reactive oxygen species (ROS), which cause damage to cellular components like membranes and proteins.[3][6]
Q3: Why am I seeing significant variability in my IC50 values for this compound?
A3: Variability in IC50 values for anthracyclines like Doxorubicinol can stem from several factors, including:
-
Cell Line Specificity: Different cancer cell lines exhibit varying sensitivity to Doxorubicin and its metabolites.[7][8]
-
Drug Stability: Doxorubicin is known to be unstable in cell culture media, with a half-life of approximately 3 hours.[9] It is likely that Doxorubicinol faces similar stability issues.
-
Assay Interference: The colored nature of Doxorubicin can interfere with colorimetric assays like the MTT assay.
-
Experimental Conditions: Factors such as cell density, serum concentration, and passage number can all influence the apparent cytotoxicity.
Q4: How can I minimize interference from Doxorubicinol in my MTT assay?
A4: To reduce interference, it is recommended to wash the cells with phosphate-buffered saline (PBS) after the drug incubation period and before adding the MTT reagent.[10] This removes the drug from the media, preventing direct interaction with the assay reagents.
Q5: What are some key considerations for preparing and storing this compound solutions?
A5: Given the instability of the parent compound Doxorubicin in aqueous solutions, it is advisable to prepare fresh solutions of this compound for each experiment.[9][11] If stock solutions are necessary, they should be stored at low temperatures (e.g., -20°C) in small aliquots to avoid multiple freeze-thaw cycles and should be protected from light.[12][13] Doxorubicin is more stable in distilled water than in culture media.[9][14]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Steps |
| Drug Instability | Prepare fresh this compound solutions for each experiment from a powdered stock. Avoid storing diluted drug in culture media for extended periods. Protect all solutions from light.[9][14] |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment. High or low confluence can significantly alter drug sensitivity. |
| Serum Lot Variation | Test new lots of fetal bovine serum (FBS) for their effect on cell growth and drug sensitivity before use in critical experiments. If possible, purchase a large batch of a single serum lot. |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug responses. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when performing serial dilutions. Calibrate pipettes regularly. |
Guide 2: High Background or False Positives in MTT/MTS Assays
| Potential Cause | Troubleshooting Steps |
| Drug Interference | The reddish color of anthracyclines can absorb light at the same wavelength as the formazan (B1609692) product in MTT/MTS assays. After drug incubation, aspirate the media and wash cells with PBS before adding the assay reagent.[10] |
| Contamination | Visually inspect cultures for microbial contamination (bacteria, yeast, mold). Use aseptic techniques and regularly test for mycoplasma. |
| Precipitation of Drug | Ensure this compound is fully dissolved in the vehicle solvent before diluting in culture media. Observe for any precipitation in the wells. |
Quantitative Data
Table 1: Comparative Cytotoxicity of Doxorubicin and its Metabolite Doxorubicinol
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) |
| Doxorubicin | AC16 (cardiac) | MTT | 48h | ~1 |
| Doxorubicinol | AC16 (cardiac) | MTT | 48h | ~2 |
This table is based on data suggesting Doxorubicinol is less cytotoxic than Doxorubicin in cardiac cells at the same concentration.[15][16]
Table 2: Reported IC50 Values for Doxorubicin in Various Human Cancer Cell Lines (24h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| BFTC-905 | Bladder Cancer | 2.3 |
| MCF-7 | Breast Cancer | 2.5 |
| M21 | Skin Melanoma | 2.8 |
| HeLa | Cervical Cancer | 2.9 |
| UMUC-3 | Bladder Cancer | 5.1 |
| HepG2 | Liver Cancer | 12.2 |
| TCCSUP | Bladder Cancer | 12.6 |
| Huh7 | Liver Cancer | > 20 |
| VMCUB-1 | Bladder Cancer | > 20 |
| A549 | Lung Cancer | > 20 |
Data from a study by Phadngam et al. (2024), intended to illustrate the range of sensitivities to the parent compound.[7][8] IC50 values for Doxorubicinol may differ.
Experimental Protocols
Standard Protocol for MTT Cytotoxicity Assay with this compound
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and protect it from light.
-
On the day of the experiment, prepare serial dilutions of the drug in serum-free or complete culture medium.
-
Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, carefully aspirate the drug-containing medium from all wells.
-
Wash the cells once with 100 µL of sterile PBS.
-
Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
Aspirate the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Doxorubicin metabolism and primary mechanisms of cytotoxic action.
Caption: Troubleshooting workflow for inconsistent cytotoxicity assay results.
References
- 1. Analysis of the Doxorubicin and Doxorubicinol in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Doxorubicin - Wikipedia [en.wikipedia.org]
- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Stability of doxorubicin in relation to chemosensitivity determinations: loss of lethality and retention of antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. login.medscape.com [login.medscape.com]
Technical Support Center: Optimizing Doxorubicinol Hydrochloride for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Doxorubicinol hydrochloride to induce apoptosis in experimental settings. It includes troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces apoptosis?
A1: Doxorubicinol, the major metabolite of Doxorubicin (B1662922), induces apoptosis through a multi-faceted approach. Its primary mechanisms include intercalation into DNA, which disrupts DNA replication and transcription, and inhibition of topoisomerase II, an enzyme critical for resolving DNA supercoiling during replication.[1] This leads to DNA strand breaks, cell cycle arrest, and the activation of apoptotic pathways.[2][3] Additionally, Doxorubicinol can generate reactive oxygen species (ROS), which cause oxidative damage to cellular components, including DNA and membranes, further promoting apoptosis.[1][4]
Q2: How does this compound affect the cell cycle?
A2: this compound is known to cause cell cycle arrest, primarily at the G2/M phase.[2][5] By interfering with DNA synthesis and repair, it prevents cells from progressing through the cell cycle and dividing.[2] The specific effects on the cell cycle can be cell-line dependent, with some studies showing arrest at the G1/S checkpoint as well.[6]
Q3: What is a typical concentration range for inducing apoptosis with this compound?
A3: The optimal concentration of this compound for apoptosis induction is highly cell-type dependent.[7] Generally, concentrations ranging from 0.1 µM to 5 µM are used for in vitro studies.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[9]
Q4: How long should I incubate my cells with this compound?
A4: The ideal incubation time can vary significantly, typically ranging from 12 to 72 hours.[8][10] A time-course experiment is recommended to identify the optimal window for observing apoptosis without inducing excessive necrosis.[9] Shorter incubation times may be sufficient to trigger early apoptotic events, while longer times may be necessary to observe late-stage apoptosis.[11]
Q5: Could my cell line be resistant to this compound?
A5: Yes, both intrinsic and acquired resistance to Doxorubicinol are common.[12] Resistance can be multifactorial, involving mechanisms such as increased drug efflux (mediated by proteins like P-glycoprotein), alterations in topoisomerase II, and defects in apoptotic signaling pathways (e.g., mutations in the p53 gene).[13]
Q6: How stable is this compound in cell culture medium?
A6: Doxorubicin hydrochloride, the parent compound of Doxorubicinol, can degrade in tissue culture media, with its stability being influenced by factors such as pH, temperature, and light exposure.[14][15] It is recommended to prepare fresh solutions for each experiment and protect them from light. Doxorubicin is more stable at a lower pH (e.g., pH 4) and at refrigerated temperatures (4°C).[14]
Troubleshooting Guide
Issue 1: Low or no apoptosis observed after treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the IC50 for your cell line.[9] |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for apoptosis detection.[9] |
| Cell Line Resistance | Verify the p53 status of your cell line, as p53 mutations can confer resistance.[16] Consider using a different cell line known to be sensitive to Doxorubicin. |
| Compound Degradation | Prepare fresh this compound solutions for each experiment. Ensure proper storage of the stock solution (typically at -20°C, protected from light). |
| Incorrect Assay Timing | Apoptosis is a dynamic process. If you are using an early-stage marker like Annexin V, ensure you are analyzing the cells before they progress to late-stage apoptosis or necrosis.[9][17] |
| Poor Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency (70-80%) before treatment.[18] |
Issue 2: High levels of necrosis observed.
| Possible Cause | Troubleshooting Steps |
| Drug Concentration is Too High | Reduce the concentration of this compound. High concentrations can lead to overwhelming cellular damage and necrosis instead of programmed apoptosis.[19] |
| Prolonged Incubation Time | Shorten the incubation period. Cells that undergo apoptosis will eventually progress to secondary necrosis if left for too long. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.1%).[20] |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Density | Seed cells at a consistent density for all experiments, as cell confluence can affect their response to apoptotic stimuli.[20] |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound from the same stock solution for each set of experiments.[20] |
| Fluctuations in Incubation Conditions | Maintain consistent incubator conditions (temperature, CO2, humidity) as variations can impact cell health and experimental outcomes.[20] |
| Doxorubicin Fluorescence Interference | Be aware that doxorubicin is a fluorescent molecule and can interfere with fluorescent-based assays like Annexin V/PI staining.[21][22] Use appropriate controls and compensation settings on the flow cytometer. |
Data Presentation
Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for Doxorubicin can vary significantly between different cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| MCF-7 | Breast Cancer | 2.50 | 24 | MTT |
| MDA-MB-231 | Breast Cancer | 6.602 | 48 | SRB |
| HeLa | Cervical Cancer | 2.9 | 24 | MTT |
| A549 | Lung Cancer | > 20 | 24 | MTT |
| HepG2 | Liver Cancer | 12.2 | 24 | MTT |
| UMUC-3 | Bladder Cancer | 5.1 | 24 | MTT |
| TCCSUP | Bladder Cancer | 12.6 | 24 | MTT |
| BFTC-905 | Bladder Cancer | 2.3 | 24 | MTT |
| M21 | Skin Melanoma | 2.8 | 24 | MTT |
Data compiled from multiple sources.[7][13] Note that experimental conditions can influence IC50 values.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell population by 50%.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[10]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol details the detection of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization. Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.[9][17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][23]
-
Dilution and Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[9]
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Treated and untreated cells
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: Induce apoptosis in your cells. For suspension cells, pellet them by centrifugation. For adherent cells, collect by scraping. Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a fresh tube.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Reaction: Add 50-200 µg of protein to each well of a 96-well plate and adjust the volume to 50 µL with cell lysis buffer.
-
Reaction Mix Preparation: Prepare the reaction mix by adding DTT to the 2X Reaction Buffer. Add 50 µL of the 2X Reaction Buffer with DTT to each sample.
-
Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the absorbance at 400-405 nm using a microplate reader. The fold-increase in caspase-3 activity is determined by comparing the results from the apoptotic sample with the control.
Visualizations
Caption: Doxorubicinol-induced intrinsic apoptosis pathway.
Caption: Workflow for optimizing apoptosis inducer concentration.
Caption: Troubleshooting decision tree for low apoptosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Doxorubicin Exerts Cytotoxic Effects through Cell Cycle Arrest and Fas-Mediated Cell Death - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Dose- and time-dependent effects of doxorubicin on cytotoxicity, cell cycle and apoptotic cell death in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Stability of doxorubicin in relation to chemosensitivity determinations: loss of lethality and retention of antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Effect of concentration on the cytotoxic mechanism of doxorubicin--apoptosis and oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in Doxorubicinol Hydrochloride HPLC Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Doxorubicinol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues leading to poor peak shapes in their chromatograms.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered during this compound analysis?
The most common peak shape issues are peak tailing, peak fronting, and split peaks.[1][2] An ideal chromatographic peak should be symmetrical and Gaussian in shape. Deviations from this symmetry can compromise the accuracy of integration and quantification.[3][4]
Q2: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue when analyzing basic compounds like this compound.[1][5][6] The primary causes include:
-
Secondary Interactions: Strong interactions can occur between the basic amine groups in this compound and acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[6][7] This leads to some molecules being more strongly retained, resulting in a tailing peak.
-
Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte, causing peak tailing.[1][5]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1]
-
Column Degradation: Over time, columns can degrade, exposing more active silanol sites or developing voids, which can cause tailing.[3][4]
Q3: What causes my this compound peak to show fronting?
Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can still occur.[1][7] Potential causes include:
-
Sample Overload: Injecting a sample that is too concentrated can lead to fronting.[1][8]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection, resulting in a fronting peak.[8][9]
-
Poor Column Packing: Issues with the column packing can lead to uneven flow and peak fronting.[8]
Q4: Why is my this compound peak splitting into two or more peaks?
Split peaks can be a complex issue with several potential causes:[7][10]
-
Mismatched Solvents: A significant mismatch between the injection solvent and the mobile phase is a common cause.[7][11]
-
Column Contamination or Voids: A blocked frit or a void at the head of the column can disrupt the sample band, causing it to split.[7][10][11][12] If all peaks in the chromatogram are splitting, this is a likely cause.[7][11]
-
Co-elution: It's possible that an impurity or a related compound is co-eluting with your this compound peak.[10][13]
-
Sample Degradation: this compound may degrade under certain conditions, leading to the appearance of additional peaks.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
If you are observing peak tailing for this compound, follow these steps:
dot
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Optimize Mobile Phase pH: this compound is a basic compound. To minimize interactions with residual silanols on a silica-based column, lower the mobile phase pH. Operating at a pH between 2 and 3 will protonate the silanol groups, reducing their interaction with the protonated amine groups of the analyte.[3][6] Using a buffer (e.g., phosphate (B84403) or acetate) at a concentration of 10-50 mM can also help maintain a stable pH and improve peak shape.[3][5]
-
Reduce Sample Load: High concentrations of the analyte can lead to column overload and peak tailing.[1] Try reducing the injection volume or diluting the sample.
-
Use a Highly Deactivated (End-Capped) Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated.[5][6] If you are using an older column, switching to a newer, end-capped C18 or C8 column can significantly improve peak shape for basic compounds.[3]
-
Column Flushing and Regeneration: If the column is contaminated, it can lead to poor peak shape. Try flushing the column with a strong solvent to remove any strongly retained compounds. Refer to the column manufacturer's instructions for appropriate cleaning procedures.[14]
| Parameter | Recommendation for Peak Tailing | Rationale |
| Mobile Phase pH | 2.0 - 3.0 | Protonates silanol groups, minimizing secondary interactions with basic analytes.[3][6] |
| Buffer | 10-50 mM Phosphate or Acetate | Maintains stable pH and improves peak symmetry.[3][5] |
| Column Type | End-capped C18 or C8 | Reduces the number of active silanol sites available for interaction.[3][5][6] |
| Sample Concentration | Lower concentration/injection volume | Prevents column overload.[1] |
Guide 2: Resolving Peak Fronting
For instances of peak fronting, consider the following troubleshooting steps:
dot
Caption: Troubleshooting workflow for peak fronting.
Detailed Steps:
-
Match Sample Solvent to Mobile Phase: The ideal scenario is to dissolve your sample in the initial mobile phase.[11] If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak fronting.[9]
-
Reduce Sample Concentration: High sample concentrations can lead to what is known as concentration overload, a common cause of peak fronting.[1] Dilute your sample and re-inject.
-
Check for Column Collapse: In rare cases, operating a column outside of its recommended pH or temperature range can cause the packed bed to collapse, leading to peak fronting.[7] If you suspect this, the column will likely need to be replaced.
| Parameter | Recommendation for Peak Fronting | Rationale |
| Sample Solvent | Dissolve in initial mobile phase composition | Avoids issues with solvent strength mismatch.[9][11] |
| Sample Concentration | Lower concentration | Prevents concentration overload.[1] |
| Column Integrity | Use within recommended pH and pressure limits | Prevents physical damage to the column packing.[7] |
Guide 3: Diagnosing and Fixing Split Peaks
Split peaks can be indicative of several different problems. Use this guide to diagnose the root cause:
dot
Caption: Decision tree for troubleshooting split peaks.
Detailed Steps:
-
Examine All Peaks: If all the peaks in your chromatogram are splitting, the problem likely lies before the column.[7][11] This points to a blockage in the guard column or the inlet frit of the analytical column, or a void in the column packing.[7][10][11][12]
-
Action: Replace the guard column. If the problem persists, try back-flushing the analytical column (if the manufacturer allows) or replace it.
-
-
Check Sample Solvent: If only the this compound peak (or early eluting peaks) are splitting, consider the composition of your sample solvent.[13] Injecting a sample in a solvent much stronger than the mobile phase can cause the peak to split.
-
Action: Prepare your sample in the mobile phase.
-
-
Investigate for Co-elution: A split peak might actually be two different compounds eluting very close to each other.[10][13]
-
Action: Inject a smaller volume of your sample. If the split peak resolves into two smaller, distinct peaks, you likely have a co-eluting impurity. You will then need to optimize your method (e.g., change the mobile phase composition, gradient, or temperature) to separate the two compounds.[10]
-
Experimental Protocols
The following are examples of typical HPLC methods for the analysis of Doxorubicin and its metabolite, Doxorubicinol. These can serve as a starting point for method development and troubleshooting.
Method 1: Reversed-Phase HPLC with UV Detection
This method is adapted from a validated procedure for the determination of Doxorubicin hydrochloride.[15]
-
Column: Syncronis C18 (250 x 4.6 mm, 10 µm)
-
Mobile Phase: Acetonitrile : Buffer (pH 3.0) (40:60, v/v)
-
Buffer: Orthophosphoric acid in water, pH adjusted to 3.0
-
Flow Rate: 0.75 mL/min
-
Detection: UV at 254 nm
-
Temperature: Ambient
-
Sample Solvent: Water : Acetonitrile (1:1)
Method 2: Reversed-Phase HPLC with Fluorescence Detection
This method is based on a procedure for quantifying Doxorubicin in plasma and is suitable for detecting low concentrations.[16]
-
Column: PerfectSil C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Water (32:68, v/v), pH adjusted to 2.6 with orthophosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence (Excitation: 475 nm, Emission: 555 nm)
-
Temperature: 35 °C
-
Sample Solvent: Mobile Phase
Method 3: UHPLC-MS/MS
For high sensitivity and specificity, a UHPLC-MS/MS method is often employed. The following conditions are based on a published method for the analysis of Doxorubicin and Doxorubicinol in plasma.[17]
-
Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.15 mL/min
-
Gradient: 95% A for 2 min, decrease to 10% A over 3 min, then return to 95% A.
-
Detection: Mass Spectrometry (ESI positive mode)
-
Temperature: 40 °C
By systematically working through these troubleshooting guides and referencing the provided experimental protocols, you can effectively diagnose and resolve issues with poor peak shape in your this compound HPLC analysis, leading to more accurate and reliable results.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. uhplcs.com [uhplcs.com]
- 3. uhplcs.com [uhplcs.com]
- 4. waters.com [waters.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. phenomenex.blog [phenomenex.blog]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. bio-works.com [bio-works.com]
- 13. [Kromasil®] F.A.Q. - Why does the chromatogram show split peaks? [kromasil.com]
- 14. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. ijates.com [ijates.com]
- 16. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sysrevpharm.org [sysrevpharm.org]
Technical Support Center: Doxorubicinol Hydrochloride In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with doxorubicinol (B1670906) hydrochloride in vitro. The information is designed to help minimize off-target effects and address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with doxorubicinol hydrochloride, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Suggested Solution |
| High variability in cytotoxicity assay results between replicate wells. | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and avoid using the outer wells of the plate, which are more prone to evaporation.[1] |
| Precipitation of this compound in culture medium. | This compound has limited solubility in physiological pH buffers like PBS.[2] | Prepare stock solutions in DMSO or water. When diluting into culture medium, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). Avoid preparing final dilutions in PBS. |
| Observed cytotoxicity is lower than expected based on published data. | Cell line resistance, high cell density, or interference of the compound with the assay readout. | Use a different, more sensitive cell line. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[3] For colorimetric assays like MTT, the red color of doxorubicinol can interfere; consider using a non-colorimetric assay like a luminescence-based viability assay (e.g., CellTiter-Glo®).[3][4] |
| Difficulty in detecting apoptosis at early time points. | The apoptotic cascade may not be fully activated. | Increase the incubation time with this compound. Alternatively, use a more sensitive apoptosis marker, such as activated caspase-3, in addition to assays that detect later-stage apoptosis like DNA fragmentation.[5][6] |
| Inconsistent measurements of Reactive Oxygen Species (ROS). | Photolability of fluorescent ROS probes, or rapid quenching of the signal. | Protect cells from light after adding the fluorescent probe. Measure ROS levels immediately after incubation. Use an appropriate positive control (e.g., H₂O₂) to ensure the assay is working correctly.[7] |
| Difficulty in observing changes in mitochondrial membrane potential. | The concentration of doxorubicinol or the incubation time may be insufficient to induce significant mitochondrial depolarization. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Use a positive control such as FCCP or CCCP to validate the assay.[8] |
| Low signal in calcium flux assays. | Inadequate dye loading or cell health issues. | Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM, Indo-1) and the loading time for your specific cell type. Ensure cells are healthy and not overly confluent before starting the assay.[9][10] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and off-target effects of this compound in vitro.
1. What are the primary off-target effects of this compound observed in vitro?
The primary off-target effect of this compound is cardiotoxicity, which manifests in vitro as:
-
Mitochondrial Dysfunction: Doxorubicinol can disrupt the mitochondrial membrane potential, impair the electron transport chain, and reduce ATP synthesis.[11]
-
Increased Reactive Oxygen Species (ROS) Production: The compound can induce oxidative stress by generating ROS, leading to cellular damage.[12][13]
-
Calcium Dysregulation: Doxorubicinol can lead to an overload of intracellular calcium, which can trigger apoptosis and impair cardiomyocyte function.[11][14]
-
Apoptosis: It can induce programmed cell death in cardiomyocytes through both intrinsic (mitochondrial) and extrinsic pathways.[5][13]
2. How does the in vitro cytotoxicity of doxorubicinol compare to doxorubicin (B1662922)?
Doxorubicinol is generally considered to be more cardiotoxic than its parent compound, doxorubicin.[15] In vitro studies using AC16 human cardiac cells have shown that doxorubicinol causes significant mitochondrial dysfunction at a concentration of 2 µM, whereas doxorubicin elicits comparable cytotoxicity at half that concentration (1 µM).[15]
Quantitative Comparison of Doxorubicin and Doxorubicinol Cytotoxicity in AC16 Cells (48h treatment)
| Concentration | Doxorubicin (% MTT Reduction) | Doxorubicinol (% MTT Reduction) |
| 0.5 µM | 53.56 ± 4.69 | 98.53 ± 9.47 |
| 1 µM | 38.32 ± 6.26 | 83.85 ± 5.92 |
| 2 µM | 10.17 ± 1.70 | 71.78 ± 8.36 |
| 5 µM | 22.92 ± 4.42 | 59.32 ± 6.62 |
| 10 µM | 13.53 ± 1.85 | 37.94 ± 2.53 |
Data adapted from a comparative in vitro study.[15]
3. What are the recommended storage and handling procedures for this compound?
-
Storage: Store the solid compound at -20°C, protected from light and moisture.[16] Stock solutions in DMSO can also be stored at -20°C. Aqueous solutions are not recommended for storage for more than one day.[2]
-
Handling: this compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, within a certified chemical fume hood or biosafety cabinet.[17][18] Avoid generating dust or aerosols.[17][19]
4. Which cell lines are suitable for studying the off-target effects of doxorubicinol?
-
Cardiomyocytes: Primary cardiomyocytes, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), and immortalized cardiomyocyte cell lines like H9c2 and AC16 are commonly used to model cardiotoxicity.[5][12][15][20]
-
Other Cell Lines: While the primary off-target effect is cardiotoxicity, it is also important to assess cytotoxicity in non-cardiac cell lines to understand the broader toxicological profile.
5. What are some strategies to mitigate the off-target effects of doxorubicinol in vitro?
-
Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) can help reduce ROS-mediated damage.
-
Iron Chelators: Since doxorubicin's ROS generation is iron-dependent, iron chelators may offer protection.[11]
-
Signaling Pathway Inhibitors: Targeting specific signaling pathways involved in apoptosis or calcium dysregulation with small molecule inhibitors can help elucidate and potentially mitigate off-target effects.
Experimental Protocols
Detailed methodologies for key experiments to assess the off-target effects of this compound are provided below.
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
This protocol describes the use of the JC-1 dye to measure changes in mitochondrial membrane potential. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
JC-1 dye
-
Cell culture medium (phenol red-free recommended for fluorescence assays)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control like FCCP or CCCP). Incubate for the desired time period.
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in cell culture medium).
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[21][22][23]
-
-
Washing:
-
Carefully remove the staining solution.
-
Wash the cells twice with PBS or the assay buffer provided with the kit.[22]
-
-
Fluorescence Measurement:
-
Add fresh PBS or assay buffer to each well.
-
Measure the fluorescence intensity using a microplate reader.
-
Alternatively, visualize the cells under a fluorescence microscope using appropriate filters.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio in treated cells compared to control cells indicates mitochondrial depolarization.
Measurement of Intracellular Calcium Flux
This protocol outlines a method for measuring changes in intracellular calcium levels using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading:
-
Washing:
-
Gently remove the loading buffer and wash the cells twice with HBSS to remove excess dye.[10]
-
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence microplate reader set to the appropriate excitation (~490 nm) and emission (~525 nm) wavelengths for Fluo-4.
-
Establish a baseline fluorescence reading for a few minutes.
-
Add this compound and controls to the wells using an automated injector if available, or by carefully pipetting.
-
Immediately begin kinetic reading of fluorescence intensity over time.
-
-
Data Analysis: Analyze the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
Signaling Pathways and Experimental Workflows
Doxorubicinol-Induced Cardiotoxicity Signaling Pathway
Caption: Key signaling pathways involved in doxorubicinol-induced cardiotoxicity.
Experimental Workflow for Assessing Doxorubicinol Off-Target Effects
Caption: A typical experimental workflow for evaluating doxorubicinol's off-target effects.
Troubleshooting Logic for Cytotoxicity Assays
Caption: A logical workflow for troubleshooting inconsistent cytotoxicity assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Doxorubicin induces cardiotoxicity through upregulation of death receptors mediated apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 7. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 10. benchchem.com [benchchem.com]
- 11. Doxorubicin generates a pro-apoptotic phenotype by phosphorylation of EF-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Doxorubicin: Insights into Dynamics, Clinical Uses and Adverse Effects [pubs.sciepub.com]
- 15. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pfizermedical.com [pfizermedical.com]
- 17. unthsc.edu [unthsc.edu]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. carlroth.com [carlroth.com]
- 20. Exogenous 8-hydroxydeoxyguanosine attenuates doxorubicin-induced cardiotoxicity by decreasing pyroptosis in H9c2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 101.200.202.226 [101.200.202.226]
- 22. cdn.stemcell.com [cdn.stemcell.com]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
Doxorubicinol hydrochloride solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with doxorubicinol (B1670906) hydrochloride. Due to limited available data for doxorubicinol hydrochloride, information for the closely related compound, doxorubicin (B1662922) hydrochloride, is provided as a reference. Please note that the solubility and stability characteristics of this compound may differ.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in phosphate-buffered saline (PBS) at neutral pH?
A1: Precipitation of anthracyclines like doxorubicin hydrochloride in neutral pH buffers such as PBS is a commonly observed issue. This is often attributed to the dimerization of the molecule, leading to the formation of insoluble aggregates.[1][2][3][4] this compound is expected to behave similarly.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: It is highly recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or in pure water to create a concentrated stock solution.[3][5] Doxorubicin hydrochloride is readily soluble in DMSO and water, with solubilities of approximately 10 mg/mL.[5]
Q3: How should I prepare working solutions in aqueous buffers to avoid precipitation?
A3: To prepare a working solution in an aqueous buffer, you should first dissolve the this compound in DMSO to make a stock solution. Then, you can dilute this stock solution with the aqueous buffer of your choice.[5][6] For a 1:1 solution of DMSO:PBS (pH 7.2), the solubility of doxorubicin hydrochloride is approximately 0.5 mg/mL.[5][6] It is advisable not to store aqueous solutions for more than one day.[5][6]
Q4: What factors can affect the stability of this compound in aqueous solutions?
A4: The stability of doxorubicin hydrochloride, and likely this compound, is influenced by several factors including pH, temperature, and light. It is more stable at acidic pH and low temperatures. Exposure to light can also lead to degradation.[7][8]
Q5: At what pH is this compound most stable?
A5: Doxorubicin hydrochloride is most stable in mildly acidic conditions, around pH 4.[9] It is unstable in alkaline conditions and can degrade rapidly.[1]
Troubleshooting Guide
Issue: Precipitate forms immediately upon dissolving this compound in my aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Direct dissolution in buffer | Prepare a concentrated stock solution in DMSO or water first, then dilute with your aqueous buffer. |
| High concentration in buffer | The concentration of this compound in the final aqueous buffer may be above its solubility limit. Try preparing a more dilute solution. |
| pH of the buffer | Neutral or alkaline pH can promote precipitation.[10] Consider using a buffer with a slightly acidic pH if your experiment allows. |
Issue: My this compound solution changes color over time.
| Possible Cause | Troubleshooting Steps |
| Degradation | A color change can indicate chemical degradation. This is more likely to occur at neutral or alkaline pH and at room temperature or higher.[10] Prepare fresh solutions before use and store them protected from light at 2-8°C. |
| Exposure to light | This compound is light-sensitive. Protect your solutions from light by using amber vials or covering them with foil.[8] |
Issue: I am seeing inconsistent results in my cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Precipitation in culture media | The presence of precipitate means the actual concentration of the compound in solution is unknown and can lead to variability.[3] Ensure complete dissolution when preparing your working solutions from a DMSO stock. Visually inspect for any precipitation before adding to cells. |
| Degradation in culture media | Doxorubicin hydrochloride has been shown to be unstable in cell culture medium when exposed to light.[7] Perform experiments under subdued lighting conditions and minimize the time the compound is in the media before analysis. |
Quantitative Data
Solubility of Doxorubicin Hydrochloride in Various Solvents
Disclaimer: This data is for Doxorubicin Hydrochloride and is intended to be used as a reference for this compound.
| Solvent | Approximate Solubility | Reference |
| Water | 10 mg/mL | [5][11] |
| DMSO | 10 mg/mL | [5][6] |
| Ethanol | Sparingly soluble | [6] |
| 1:1 DMSO:PBS (pH 7.2) | 0.5 mg/mL | [5][6] |
| Saline | 6 mg/mL (with sonication) | [12] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or water to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming and sonication may be required.[11][12]
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Preparing a Working Solution in Aqueous Buffer
-
Thaw a frozen aliquot of the this compound stock solution (from Protocol 1) at room temperature.
-
Briefly centrifuge the tube to collect the solution at the bottom.
-
Add the required volume of the stock solution to your pre-warmed aqueous buffer to achieve the final desired concentration.
-
Mix thoroughly by gentle inversion or pipetting.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider preparing a more dilute working solution.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions for extended periods.[5]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Factors leading to the degradation of this compound.
References
- 1. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimerization of Doxorubicin Causes Its Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Study of doxorubicin photodegradation in plasma, urine and cell culture medium by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Stability of Doxorubicin HCl according to Concentration and Color of Light-protecting Bag [jkshp.or.kr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Doxorubicin hydrochloride | 25316-40-9 [chemicalbook.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
how to prevent Doxorubicinol hydrochloride degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Doxorubicinol hydrochloride to prevent its degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
1. Question: My this compound solution has changed color. What does this mean and what should I do?
Answer: A color change in your this compound solution is a primary indicator of chemical degradation. Doxorubicin (B1662922) solutions are typically red, and a change to a different hue suggests that the molecule has undergone chemical modification, which can lead to a loss of potency and the formation of potentially toxic byproducts.
It is strongly recommended that you discard the solution and prepare a fresh one. Do not use a discolored solution in any experiment, as the results will not be reliable. To prevent this from recurring, please review the recommended storage conditions, paying close attention to temperature, light protection, and pH of the solution.
2. Question: I observe precipitation in my frozen this compound solution after thawing. Is it still usable?
Answer: The formation of a gelled product or precipitation upon thawing of a frozen this compound solution can occur, especially under refrigerated conditions.[1] This does not necessarily indicate degradation. To return the product to a usable state, you can place the gelled product at room temperature (15°C to 30°C or 59°F to 86°F) for 2 to 4 hours.[1] This should allow the solution to return to a slightly viscous, mobile state. However, if the precipitate does not redissolve, it is best to discard the solution to ensure the accuracy of your experiments.
3. Question: My this compound solution shows a loss of potency in my experiments, but there are no visible signs of degradation. What could be the cause?
Answer: A loss of potency without visible signs of degradation can be due to several factors. The most common culprits are exposure to inappropriate temperatures, light, or pH. This compound is sensitive to these conditions, which can lead to degradation that is not immediately apparent visually.
Review your storage and handling procedures. Ensure that the solution is stored at the recommended temperature, protected from light at all times, and that the pH of your solution is within the stable range. If you suspect degradation, it is advisable to perform a stability analysis using a method like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the active compound.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the storage and stability of this compound.
1. What are the optimal storage conditions for this compound?
Answer: For long-term storage, this compound should be kept at -20°C or -80°C.[2] For shorter-term storage, refrigeration at 2°C to 8°C (36°F to 46°F) is recommended.[1][3] It is crucial to protect the compound from light by storing it in a light-protecting container or by wrapping the container in aluminum foil.[1] The solid form is generally more stable than solutions.
2. How do temperature, pH, and light affect the stability of this compound?
Answer: Temperature, pH, and light are the major factors influencing the stability of this compound.[4][5]
-
Temperature: Higher temperatures accelerate the degradation of this compound.[4][5] It is more stable at lower temperatures.
-
pH: The compound is more stable at lower pH values.[4][5] It is particularly unstable under alkaline conditions, which can lead to rapid hydrolysis.[6][7][8]
-
Light: Exposure to light, especially UV light, can cause photodegradation.[6]
3. What is the stability of this compound in different solvents and concentrations?
Answer: this compound is more stable in non-aqueous media compared to aqueous solutions.[4] When preparing aqueous solutions, the concentration can also impact stability. More diluted solutions of doxorubicin hydrochloride have been shown to have a greater rate of decomposition.[9][10]
4. What are the known degradation pathways of this compound?
Answer: The primary degradation pathways for this compound are hydrolysis and oxidation.[6][11]
-
Hydrolysis: This occurs under acidic or, more significantly, alkaline conditions, leading to the cleavage of the molecule.[6][7][8]
-
Oxidation: The molecule is susceptible to oxidation, which can be initiated by factors such as exposure to air and light, leading to the formation of various degradation products.[6][12]
Quantitative Stability Data
The following tables summarize the stability of Doxorubicin hydrochloride under various conditions as reported in the literature.
Table 1: Stability of Doxorubicin Hydrochloride Solutions
| Concentration | Solvent | Storage Condition | Duration | Remaining Potency (%) | Reference |
| 2 mg/mL | Sterile Water for Injection | Refrigerated (4°C) | 6 months | No substantial loss | [13][14] |
| 2 mg/mL | Sterile Water for Injection | Frozen (-20°C) | 1 month | No substantial loss | [13][14] |
| 0.5 mg/mL | 0.9% Sodium Chloride | Room Temperature (Light-protected) | 12 hours | 92.69% | [9][10] |
| 0.5 mg/mL | 0.9% Sodium Chloride | Room Temperature (Light-protected) | 24 hours | 88.35% | [9][10] |
| 0.5 mg/mL | 0.9% Sodium Chloride | Room Temperature (Light-protected) | 30 hours | 79.90% | [9][10] |
| 0.05 mg/mL | 0.9% Sodium Chloride | Room Temperature (Light-protected) | 12 hours | 73.80% | [9][10] |
| 0.05 mg/mL | 0.9% Sodium Chloride | Room Temperature (Light-protected) | 24 hours | 53.39% | [9][10] |
| 0.05 mg/mL | 0.9% Sodium Chloride | Room Temperature (Light-protected) | 30 hours | 45.07% | [9][10] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general procedure for assessing the stability of this compound using HPLC.
1. Materials:
- This compound sample
- HPLC-grade water
- HPLC-grade acetonitrile (B52724)
- HPLC-grade methanol
- Ammonium (B1175870) acetate
- C18 reverse-phase HPLC column (e.g., X-Terra C18, 100mm x 4.6mm, 3.5 µm)
- HPLC system with a UV detector
2. Mobile Phase Preparation:
- Prepare a mobile phase consisting of a mixture of 0.05 M ammonium acetate, methanol, and acetonitrile (e.g., in a 500:250:250 v/v ratio).[11]
- Filter and degas the mobile phase before use.
3. Standard and Sample Preparation:
- Standard Solution: Prepare a stock solution of this compound reference standard in a mixture of water and acetonitrile (1:1). From this stock, prepare working solutions of a known concentration (e.g., 100 µg/mL).[11]
- Sample Solution: Prepare your this compound sample in the same diluent as the standard solution to a similar concentration.
4. Chromatographic Conditions:
- Column: X-Terra C18, 100mm x 4.6mm, 3.5 µm[11]
- Mobile Phase: As prepared in step 2
- Flow Rate: 0.5 mL/min[11]
- Column Temperature: 25°C[11]
- Detection Wavelength: 254 nm[11]
- Injection Volume: 10-20 µL
5. Analysis:
- Inject the standard solution to establish the retention time and peak area corresponding to the intact drug.
- Inject the sample solution.
- Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
- Quantify the remaining this compound by comparing its peak area to that of the standard.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: A typical experimental workflow for stability testing.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. ubpbio.com [ubpbio.com]
- 3. getwelloncology.com [getwelloncology.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Stability of Doxorubicin HCl according to Concentration and Color of Light-protecting Bag [jkshp.or.kr]
- 10. The Stability of Doxorubicin HCl according to Concentration and Color of Light-protecting Bag [test-jkshp.inforang.com]
- 11. jocpr.com [jocpr.com]
- 12. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Stability of refrigerated and frozen solutions of doxorubicin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Autofluorescence in Doxorubicinol Hydrochloride Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Doxorubicinol hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to autofluorescence in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in this compound imaging?
Autofluorescence is the natural fluorescence emitted by biological materials when excited by light. In the context of this compound imaging, this intrinsic fluorescence from cells and tissues can obscure the specific signal from the drug molecule, leading to poor image quality, low signal-to-noise ratios, and difficulty in accurately quantifying the drug's distribution.
Q2: What are the primary sources of autofluorescence in typical cell or tissue samples?
Common sources of autofluorescence include:
-
Endogenous Fluorophores: Molecules like NADH, FAD, collagen, elastin, and lipofuscin ("aging pigment") naturally fluoresce.[1][2] Lipofuscin, in particular, has a broad emission spectrum and can be a significant issue in older tissues.[3][4]
-
Fixation: Aldehyde fixatives such as formalin and glutaraldehyde (B144438) can react with amines in tissues to create fluorescent products.[3][5] Glutaraldehyde generally induces more autofluorescence than paraformaldehyde or formaldehyde.[3]
-
Red Blood Cells: Heme groups within red blood cells are a source of autofluorescence.[5]
-
Culture Media Components: Phenol (B47542) red and some components of fetal bovine serum (FBS) can contribute to background fluorescence.[5]
Q3: How does the fluorescence of this compound differ from Doxorubicin (B1662922)?
Doxorubicinol is the primary metabolite of Doxorubicin. While both are fluorescent, their spectral properties differ. Doxorubicin typically exhibits a fluorescence emission peak around 590-595 nm when excited at approximately 480 nm.[4][6] In contrast, spectral imaging has shown that Doxorubicinol has a distinct emission peak at 520 nm .[7] This spectral separation is critical for distinguishing the metabolite from the parent drug and from autofluorescence.
Q4: Can I use standard Doxorubicin imaging protocols for Doxorubicinol?
While some aspects of the protocols will be similar, it is crucial to optimize your imaging setup for the specific fluorescence of Doxorubicinol. This includes selecting appropriate excitation and emission filters to maximize the signal from its 520 nm emission peak while minimizing crosstalk from other fluorophores and autofluorescence.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.
High Background Fluorescence
Problem: My images have a high, diffuse background, making it difficult to see the Doxorubicinol signal.
| Possible Cause | Suggested Solution |
| Autofluorescence from Fixation | 1. Optimize Fixative: If possible, switch to a non-aldehyde fixative like cold methanol (B129727) or ethanol (B145695).[5] If aldehyde fixation is required, use the lowest effective concentration of paraformaldehyde and minimize the fixation time.[3] 2. Quenching: Treat samples with sodium borohydride (B1222165) after fixation to reduce aldehyde-induced autofluorescence.[3][5] |
| Endogenous Autofluorescence | 1. Chemical Quenching: Treat samples with reagents like Sudan Black B or copper sulfate (B86663) to quench autofluorescence, particularly from lipofuscin.[3][8] 2. Photobleaching: Intentionally photobleach the sample before imaging to reduce background fluorescence.[8][9] |
| Media Components | For live-cell imaging, use phenol red-free media and consider reducing the concentration of FBS or replacing it with BSA.[5] |
Weak Doxorubicinol Signal
Problem: The fluorescence from Doxorubicinol is too dim to be reliably detected.
| Possible Cause | Suggested Solution |
| Suboptimal Imaging Parameters | 1. Filter Selection: Ensure your microscope's filter set is optimized for Doxorubicinol's emission peak at 520 nm. 2. Exposure Time: Increase the exposure time, but be mindful of potential phototoxicity and photobleaching. |
| Low Quantum Yield | The intrinsic quantum yield of Doxorubicin is relatively low (around 4.5% in aqueous solution), and Doxorubicinol's is expected to be in a similar range.[3][10] Consider using signal amplification techniques if direct fluorescence is insufficient. |
| Drug Concentration | Ensure that the concentration of Doxorubicinol in your sample is within the detection limits of your imaging system. |
Difficulty Distinguishing Doxorubicinol from Autofluorescence
Problem: I can't be sure if the signal I'm seeing is from Doxorubicinol or from endogenous autofluorescence.
| Possible Cause | Suggested Solution |
| Spectral Overlap | 1. Spectral Unmixing: If your microscope is equipped with a spectral detector, use linear unmixing to separate the Doxorubicinol signal from the autofluorescence based on their distinct emission spectra.[11][12] 2. Time-Resolved Fluorescence Microscopy (FLIM): Utilize FLIM to differentiate between Doxorubicinol and autofluorescent species based on their different fluorescence lifetimes.[13][14] |
| Lack of Proper Controls | Always include an unstained, untreated control sample to characterize the baseline autofluorescence of your cells or tissue. Also, include a control treated only with Doxorubicinol to understand its specific contribution to the signal.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data relevant to Doxorubicin and Doxorubicinol imaging and autofluorescence reduction.
Table 1: Fluorescence Properties of Doxorubicin and Doxorubicinol
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Aqueous) |
| Doxorubicin | ~480[4] | ~590-595[6] | ~4.5%[3] |
| Doxorubicinol | ~480 (inferred) | ~520[7] | Not reported |
Table 2: Comparison of Autofluorescence Reduction Techniques
| Technique | Target Autofluorescence | Typical Reduction Efficiency | Potential Drawbacks |
| Sodium Borohydride | Aldehyde-induced | Variable[3] | Can increase red blood cell autofluorescence.[15] |
| Sudan Black B | Lipofuscin[3][15] | Up to 93% reduction in background.[16] | Can have some fluorescence in the far-red channel.[3] |
| Copper Sulfate | Lipofuscin[8] | Effective, but can slightly reduce specific signal.[8] | May impact the intensity of the desired fluorophore.[8] |
| Photobleaching | General | Significant reduction, can be up to 80%.[17][18] | Can be time-consuming and potentially damaging to the sample.[19] |
| Chemical-based Photobleaching (with H₂O₂) | General | More efficient than non-chemical photobleaching.[20] | Requires careful optimization to avoid sample damage.[20] |
Experimental Protocols
Protocol 1: Sudan Black B Staining for Autofluorescence Quenching
This protocol is adapted for use with fixed cells or tissue sections.
-
Rehydration: If using paraffin-embedded tissues, deparaffinize and rehydrate the sections through a series of xylene and ethanol washes.
-
Permeabilization (if required): Permeabilize cells or tissues as required for your primary antibody staining (e.g., with Triton X-100).
-
Blocking: Block non-specific binding sites using an appropriate blocking buffer.
-
Primary and Secondary Antibody Incubation: Perform your standard immunofluorescence staining protocol.
-
Sudan Black B Incubation:
-
Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B in 70% ethanol.[21]
-
Incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[16]
-
Note: The optimal concentration and incubation time may need to be determined empirically for your specific sample type.
-
-
Washing: Briefly rinse the samples with 70% ethanol to remove excess Sudan Black B, followed by several washes with PBS.
-
Mounting: Mount the coverslip with an anti-fade mounting medium.
-
Imaging: Proceed with fluorescence microscopy, ensuring to use an unstained, Sudan Black B-treated control to assess any residual background.
Protocol 2: Photobleaching for Autofluorescence Reduction
This protocol is for pre-treatment of fixed samples before immunolabeling.
-
Sample Preparation: Prepare your fixed and permeabilized cells or tissue sections on a glass slide or in a multi-well plate.
-
Photobleaching Setup:
-
Place the sample on the microscope stage.
-
Use a broad-spectrum, high-intensity light source (e.g., a mercury or xenon arc lamp, or a high-power LED).[19]
-
-
Exposure:
-
Expose the sample to the light for a duration of several hours (e.g., 2-12 hours).[19] The optimal time will depend on the sample type and the intensity of the light source.
-
It is recommended to perform a time-course experiment to determine the optimal bleaching time that maximizes autofluorescence reduction while minimizing potential damage to the sample.
-
-
Staining: Proceed with your standard immunofluorescence staining protocol.
-
Imaging: Image the sample, including an unbleached control to quantify the reduction in autofluorescence.
Visualizations
Signaling Pathways
Doxorubicin and its metabolite, Doxorubicinol, are known to induce cardiotoxicity through complex signaling pathways involving the generation of reactive oxygen species (ROS) and the induction of apoptosis.
Caption: Doxorubicinol-induced apoptotic signaling pathway.
Experimental Workflows
Caption: Troubleshooting workflow for high autofluorescence.
Caption: Workflow for spectral unmixing.
References
- 1. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Switchable Fluorescence of Doxorubicin for Label-Free Imaging of Bioorthogonal Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence properties of doxorubicin in PBS buffer and PVA films - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC analysis of doxorubicin, epirubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Application of Optical Methods for Determination of Concentration of Doxorubicin in Blood and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Time-resolved fluorescence microscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimization of Single- and Dual-Color Immunofluorescence Protocols for Formalin-Fixed, Paraffin-Embedded Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Enhancing Sensitivity for Low-Level Doxorubicinol Hydrochloride Detection
Welcome to the technical support center for the sensitive detection of Doxorubicinol hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their experimental workflows for the accurate quantification of low levels of Doxorubicinol and its parent drug, Doxorubicin (B1662922).
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting low levels of this compound?
A1: For achieving high sensitivity in detecting this compound, several advanced analytical techniques are available. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard due to its high selectivity and sensitivity, with lower limits of quantification (LLOQ) reported as low as 0.5 ng/mL in plasma.[1] Electrochemical sensors, particularly those utilizing nanomaterials like multi-walled carbon nanotubes (MWCNTs) and gold nanoparticles (AuNPs), have demonstrated ultra-sensitive detection with limits as low as 6.5 pM for Doxorubicin, a related compound.[2][3] High-performance liquid chromatography (HPLC) with fluorescence detection is another sensitive method, with a reported detection limit of 5 ng/mL in plasma.[4]
Q2: What are the key considerations for sample preparation to ensure accurate low-level detection?
A2: Proper sample preparation is critical for sensitive and accurate analysis. The primary goals are to remove interfering substances from the biological matrix and to concentrate the analyte. For LC-MS/MS analysis of plasma samples, protein precipitation is a common and effective method.[1][5] This typically involves adding a solvent like methanol (B129727) to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins.[1] The resulting supernatant containing the analyte can then be further processed or directly injected into the LC-MS/MS system. For even cleaner samples, solid-phase extraction (SPE) can be employed.[5][6] It is also crucial to use an appropriate internal standard, such as hexamethylphosphoramide (B148902), to account for variability during sample processing and analysis.[1]
Q3: Can Doxorubicinol be detected directly in dried blood spots (DBS)?
A3: Yes, methods have been developed for the simultaneous quantification of Doxorubicin and Doxorubicinol in dried blood spots (DBS) using LC-MS/MS.[7][8] This approach offers a less invasive sampling method compared to traditional plasma collection. The LLOQ for Doxorubicinol in DBS has been reported to be 4 ng/mL.[7][8] Sample preparation from DBS typically involves punching out the spot and extracting the analytes using a protein precipitation method with solvents like methanol and water.[7][8]
Q4: What is the mechanism of action of Doxorubicin, the parent drug of Doxorubicinol?
A4: Doxorubicin exerts its anticancer effects through multiple mechanisms.[9] Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, which disrupts DNA replication and transcription.[9]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and the topoisomerase II enzyme. This prevents the re-ligation of DNA strands after they have been broken, leading to an accumulation of DNA double-strand breaks and ultimately triggering cell death.[9]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, which produces free radicals. These ROS can damage cellular components such as lipids, proteins, and DNA.[9][10]
Troubleshooting Guides
Issue 1: Poor Sensitivity or Inability to Detect Low Levels of Doxorubicinol
-
Possible Cause: Suboptimal sample preparation leading to analyte loss or high matrix effects.
-
Solution: Re-evaluate your sample preparation method. If using protein precipitation, ensure the solvent-to-plasma ratio is optimized.[1] Consider switching to solid-phase extraction (SPE) for a cleaner sample and potentially higher recovery.[5] Ensure the pH of your solutions is controlled, as anthracyclines can be unstable in alkaline conditions.[11]
-
-
Possible Cause: Insufficient sensitivity of the analytical instrument.
-
Solution: For LC-MS/MS, optimize the mass spectrometry parameters, including the ionization source conditions (e.g., capillary voltage, gas flow rate, and temperature) and the multiple reaction monitoring (MRM) transitions for both Doxorubicinol and the internal standard.[1] For fluorescence detection, ensure you are using the optimal excitation and emission wavelengths (approximately 470 nm and 560 nm, respectively).[12]
-
-
Possible Cause: Degradation of the analyte during storage or sample processing.
-
Solution: Doxorubicinol and Doxorubicin are light-sensitive.[11] Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. Store stock solutions and samples at appropriate temperatures, typically 2-8°C for short-term and -20°C or lower for long-term storage.[11] Always prepare fresh working solutions.
-
Issue 2: High Background Noise or Interfering Peaks in the Chromatogram
-
Possible Cause: Matrix effects from the biological sample (e.g., plasma, blood).
-
Solution: Improve the selectivity of your sample preparation. As mentioned, SPE can be more effective than protein precipitation at removing interfering components.[5] You can also try adjusting the chromatographic conditions, such as the mobile phase composition or the gradient elution profile, to better separate the analyte from interfering peaks.[13]
-
-
Possible Cause: Contamination from reagents or labware.
-
Solution: Use high-purity solvents and reagents (e.g., HPLC or LC-MS grade). Ensure all glassware and plasticware are thoroughly cleaned and rinsed with an appropriate solvent before use. Run blank samples (matrix without the analyte) to identify the source of contamination.[14]
-
Issue 3: Poor Reproducibility of Results
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Standardize every step of the sample preparation protocol. Use precise pipetting techniques and ensure consistent vortexing times and centrifugation speeds. The use of an internal standard is crucial to correct for variations.[1]
-
-
Possible Cause: Instability of the analytical system.
-
Solution: Before running a batch of samples, ensure the LC-MS/MS or HPLC system is properly equilibrated. Run system suitability tests to confirm that the system is performing within acceptable limits for parameters like peak area precision, retention time, and resolution.[13]
-
Quantitative Data Summary
The following table summarizes the lower limits of quantification (LLOQ) and detection (LOD) for various methods used to detect Doxorubicin and Doxorubicinol.
| Analyte | Method | Matrix | LLOQ | LOD | Citation |
| Doxorubicinol | LC-MS/MS | Plasma | 0.5 ng/mL | - | [1] |
| Doxorubicin | LC-MS/MS | Plasma | 1.0 ng/mL | - | [1] |
| Doxorubicinol | LC-MS/MS | Dried Blood Spot | 4 ng/mL | - | [7][8] |
| Doxorubicin | LC-MS/MS | Dried Blood Spot | 10 ng/mL | - | [7][8] |
| Doxorubicin | HPLC-Fluorescence | Rat Plasma | - | 5 ng/mL | [4] |
| Doxorubicin | Electrochemical Sensor | - | - | 6.5 pM | [2] |
| Doxorubicin | Spectrophotometry | - | 0.2 µg/mL | 0.06 µg/mL | [15] |
Experimental Protocols
1. Protocol for Doxorubicinol and Doxorubicin Detection in Plasma by LC-MS/MS
This protocol is based on a validated method for the simultaneous analysis of Doxorubicin and Doxorubicinol in plasma.[1]
-
Sample Preparation (Protein Precipitation):
-
Pipette 250 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard solution (e.g., 100 ng/mL hexamethylphosphoramide in methanol).
-
Vortex the mixture for 10 seconds.
-
Add 250 µL of methanol to precipitate the proteins.
-
Vortex again for 10 seconds.
-
Centrifuge the mixture at 4,006 x g for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 55°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Column Temperature: 45°C
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.15 mL/min
-
Elution: Gradient
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Spectrometer: Triple Quadrupole
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Doxorubicin: m/z 544.22 > 361.05
-
Doxorubicinol: m/z 546.22 > 363.05
-
Hexamethylphosphoramide (IS): m/z 180.03 > 135.16
-
-
2. Protocol for Doxorubicin Detection by HPLC with Fluorescence Detection
This protocol is adapted from a method for quantifying Doxorubicin in rat plasma.[4]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 60 µL of plasma, add the internal standard.
-
Perform liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: PerfectSil C18
-
Column Temperature: 35°C
-
Mobile Phase: Acetonitrile and water (32:68, v/v), pH adjusted to 2.6
-
Flow Rate: 1 mL/min
-
Fluorescence Detector:
-
Excitation Wavelength: 470 nm
-
Emission Wavelength: 555 nm
-
-
Visualizations
Caption: Workflow for LC-MS/MS detection of Doxorubicinol.
Caption: Doxorubicin's mechanism of action signaling pathway.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Highly sensitive determination of doxorubicin hydrochloride antitumor agent via a carbon nanotube/gold nanoparticle based nanocomposite biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Development and Validation of Doxorubicin Hydrochloride and Doxorubicinol Quantification Method in Dried Blood Spot by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. dovepress.com [dovepress.com]
- 15. ijpcbs.com [ijpcbs.com]
Validation & Comparative
Doxorubicinol vs. Doxorubicin: A Comparative Review of Cardiotoxicity in H9c2 Cardiomyoblasts
A detailed examination of the cytotoxic profiles of doxorubicin (B1662922) and its primary metabolite, doxorubicinol (B1670906), with a focus on the H9c2 cardiac cell line.
This guide provides a comparative analysis of the cytotoxic effects of the widely used chemotherapeutic agent doxorubicin and its principal metabolite, doxorubicinol, on H9c2 cardiomyoblasts. While extensive data exists for doxorubicin in this cell line, direct comparative studies with doxorubicinol in H9c2 cells are notably absent in the current literature. This document synthesizes the available information to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective cardiotoxic profiles, drawing on data from H9c2 cells for doxorubicin and other relevant cardiac models for doxorubicinol.
Introduction to Doxorubicin and Doxorubicinol
Doxorubicin is a potent anthracycline antibiotic used in the treatment of a wide range of cancers. However, its clinical utility is significantly limited by a dose-dependent cardiotoxicity that can lead to severe and irreversible heart failure. Doxorubicin is metabolized in the body to several compounds, with doxorubicinol being the most prominent. Emerging evidence suggests that doxorubicinol may play a substantial role in the cardiotoxic effects observed during doxorubicin therapy. Understanding the comparative cytotoxicity of these two molecules is therefore crucial for developing safer cancer treatments.
Comparative Cytotoxicity Data
While direct comparative data in H9c2 cells is unavailable, the following tables summarize the cytotoxic effects of doxorubicin in this cell line.
Table 1: Doxorubicin Cytotoxicity in H9c2 Cells (Concentration-Dependent)
| Concentration (µM) | Exposure Time (hours) | Cell Viability (%) | Assay Method |
| 0.1 | 48 | ~50 | MTT |
| 1 | 24 | Significantly decreased | CCK-8 |
| 1 | 48 | Decreased | MTT |
| 2.5 | 24 | IC50 | MTT |
| 5 | 3 | Delayed decrease after 24h | Not specified |
| 10 | 24 | Significant cytotoxicity | MTT |
| 20 | 24 | Significant cytotoxicity | MTT |
Table 2: Doxorubicin Cytotoxicity in H9c2 Cells (Time-Dependent at 1 µM)
| Exposure Time (hours) | Cell Viability Reduction | Assay Method |
| 18 | Not significant | MTT |
| 24 | Significant | MTT |
| 48 | Highly significant | MTT |
Note on Doxorubicinol: Studies on other cardiac cell lines, such as human AC16 cells, have suggested that doxorubicinol exhibits lower toxicity compared to doxorubicin. However, another study indicated that doxorubicinol was markedly more potent than doxorubicin in compromising cardiac function in vitro, though the specific cell line was not mentioned. This highlights the need for direct comparative studies in a standardized model like H9c2 cells.
Experimental Protocols
The following are generalized experimental protocols for assessing the cytotoxicity of compounds like doxorubicin and doxorubicinol in H9c2 cells, based on commonly cited methodologies.
H9c2 Cell Culture and Treatment
-
Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: For cytotoxicity assays, cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: Doxorubicin or doxorubicinol is dissolved in a suitable solvent (e.g., DMSO or water) to prepare a stock solution. The stock solution is then diluted in culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with the medium containing the test compound. Control wells receive medium with the vehicle at the same final concentration.
-
Incubation: The cells are incubated with the compounds for various time points (e.g., 24, 48, 72 hours).
Cytotoxicity Assessment: MTT Assay
-
Reagent Preparation: A stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is prepared in phosphate-buffered saline (PBS) at a concentration of 5 mg/mL.
-
MTT Addition: Following the treatment incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of the MTT stock solution is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways in Doxorubicin-Induced Cardiotoxicity
Doxorubicin-induced cardiotoxicity is a multifactorial process involving several interconnected signaling pathways. The primary mechanisms include the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and induction of apoptosis.
Doxorubicin-Induced Apoptosis Pathway
Caption: Doxorubicin-induced mitochondrial damage leads to apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing cytotoxicity in H9c2 cells.
Conclusion
The available evidence strongly supports the dose- and time-dependent cytotoxicity of doxorubicin in H9c2 cardiomyoblasts, primarily through the induction of oxidative stress and apoptosis. While the role of its primary metabolite, doxorubicinol, in cardiotoxicity is increasingly recognized, a clear understanding of its cytotoxic profile in H9c2 cells is lacking. The conflicting reports from studies using different cardiac cell lines underscore the urgent need for direct, head-to-head comparative studies in a consistent and well-characterized model such as H9c2. Such research is essential for elucidating the precise contribution of doxorubicinol to doxorubicin-induced cardiotoxicity and for the development of targeted cardioprotective strategies.
Validating Doxorubicinol Hydrochloride-Induced Apoptosis: A Comparative Guide to Annexin V and Alternative Assays
For researchers, scientists, and drug development professionals, accurately quantifying apoptosis is critical in evaluating the efficacy and toxicity of novel therapeutics. This guide provides an objective comparison of the Annexin V assay with other common methods for validating apoptosis induced by Doxorubicinol (B1670906) hydrochloride, a primary active metabolite of the widely used chemotherapeutic agent Doxorubicin (B1662922).
Doxorubicinol hydrochloride, like its parent compound, exerts its cytotoxic effects primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS).[1][2][][4][5] These actions ultimately trigger programmed cell death, or apoptosis. Validating this apoptotic induction is a key step in preclinical research. The Annexin V assay is a widely adopted method for detecting early-stage apoptosis, but a comprehensive understanding of its performance relative to other techniques is essential for robust experimental design.
Comparison of Apoptosis Detection Methods
The selection of an appropriate apoptosis assay depends on the specific experimental goals, the stage of apoptosis to be detected, and the available instrumentation. Here, we compare the Annexin V assay with two other prevalent methods: the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay and the Caspase-3/7 activity assay.
| Feature | Annexin V Assay | TUNEL Assay | Caspase-3/7 Assay |
| Principle | Detects the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. | Labels the 3'-hydroxyl termini of fragmented DNA. | Measures the activity of executioner caspases 3 and 7. |
| Stage of Apoptosis Detected | Early | Late | Mid-to-Late |
| Advantages | - High sensitivity for early apoptotic events.- Can distinguish between early apoptotic, late apoptotic, and necrotic cells when co-stained with a viability dye like Propidium Iodide (PI). | - Can be used on fixed cells and tissue sections.- Provides morphological information. | - Directly measures the activity of key apoptotic enzymes.- High sensitivity. |
| Disadvantages | - Can also stain necrotic cells if membrane integrity is compromised.- Binding is calcium-dependent. | - Detects a later apoptotic event than Annexin V.- Can also label necrotic cells. | - Caspase activation can be transient.- Does not provide single-cell resolution in plate-based assays. |
| Typical Readout | Flow Cytometry, Fluorescence Microscopy | Flow Cytometry, Fluorescence Microscopy, Immunohistochemistry | Plate Reader (Luminescence/Fluorescence), Flow Cytometry |
Experimental Data: Doxorubicin-Induced Apoptosis
The following tables summarize quantitative data from studies investigating doxorubicin-induced apoptosis in various cell lines, serving as a proxy for this compound.
Table 1: Apoptosis Detection by Annexin V/PI Staining in MDA-MB-231 Cells
| Treatment (0.01 mM for 24h) | Live Cells (Annexin V-/PI-) | Early Apoptotic Cells (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | ~95% | ~2% | ~3% |
| Free Doxorubicin | ~77% | ~5% | ~18% |
| Doxorubicin-Loaded Micelles | ~65% | ~6% | ~29% |
| Folate-Targeted Micelles | ~44% | ~7% | ~50% |
Data adapted from a study on doxorubicin delivery systems, illustrating the utility of Annexin V in quantifying different cell populations.[6]
Table 2: Caspase-3/7 Activity in Response to Doxorubicin
| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| DEN-HSA (Canine Hemangiosarcoma) | 5µM Doxorubicin | 5.2 ± 1.8 |
| 22B-Fluc (Human Head and Neck Squamous Carcinoma) | 10 mg/L Doxorubicin | ~35 |
| 4T1-pcFluc-DEVD (Murine Breast Cancer) | 1 mg/L Doxorubicin | 6.3 |
This table compiles data from multiple studies, showing the robust activation of executioner caspases by doxorubicin.[7][8]
Table 3: Quantification of Apoptosis by TUNEL Assay in Rat Cardiomyocytes
| Treatment Group | TUNEL-Positive Cardiomyocytes (%) | TUNEL-Positive Endothelial Cells (%) |
| Control | < 5% | < 5% |
| Doxorubicin | > 20% | > 15% |
Data from a study on doxorubicin-induced cardiotoxicity, demonstrating the effectiveness of TUNEL in detecting apoptosis in tissue.[9]
Signaling Pathways and Experimental Workflows
To visualize the biological processes and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Doxorubicinol-induced apoptosis signaling pathway.
Caption: Experimental workflow for the Annexin V assay.
Caption: Comparison of apoptosis detection assay targets.
Experimental Protocols
Annexin V Apoptosis Assay
This protocol is adapted for flow cytometry.
-
Induce Apoptosis: Treat cells with the desired concentration of this compound for the appropriate duration. Include untreated and vehicle-treated cells as negative controls.
-
Cell Harvesting:
-
For suspension cells, centrifuge the cell suspension and collect the cell pellet.
-
For adherent cells, gently detach the cells using trypsin or a cell scraper.
-
Wash the cells once with cold phosphate-buffered saline (PBS).
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[10]
-
TUNEL Assay for Adherent Cells
This protocol is for fluorescence microscopy.
-
Sample Preparation:
-
Grow cells on coverslips in a petri dish.
-
Induce apoptosis with this compound.
-
Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.[11]
-
Rinse the cells thoroughly with PBS.
-
-
TdT Labeling Reaction:
-
(Optional) Incubate the cells with Equilibration Buffer for 10 minutes.
-
Prepare the TdT reaction mix according to the manufacturer's instructions (containing TdT enzyme and fluorescently labeled dUTPs).
-
Incubate the cells with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.[11]
-
-
Staining and Imaging:
-
Stop the reaction by washing the cells with PBS.
-
If desired, counterstain the nuclei with a DNA dye like DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Caspase-3/7 Activity Assay (Luminescent Plate-Based)
This protocol is for a homogeneous, luminescent assay.[12]
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Induce Apoptosis: Treat cells with this compound and appropriate controls.
-
Assay Procedure:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
-
Measurement:
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Conclusion
The Annexin V assay is a robust and widely used method for the early detection of apoptosis induced by this compound. Its ability to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations provides a detailed snapshot of the cellular response to treatment. However, for a comprehensive validation of apoptosis, it is recommended to complement the Annexin V assay with methods that detect later apoptotic events, such as the TUNEL assay for DNA fragmentation or a caspase-3/7 activity assay. The choice of assays should be guided by the specific research question and the experimental context. By employing a multi-faceted approach, researchers can confidently and accurately characterize the apoptotic effects of this compound.
References
- 1. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Longitudinal Bioluminescence Imaging of the Dynamics of Doxorubicin Induced Apoptosis [thno.org]
- 9. Targeted Ultrasound Imaging of Apoptosis with Annexin A5 Microbubbles in Acute Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Doxorubicinol and Epirubicin Cardiotoxicity for Researchers and Drug Development Professionals
An in-depth guide comparing the cardiotoxic profiles of doxorubicinol (B1670906), the potent metabolite of doxorubicin (B1662922), and epirubicin (B1671505), an epimer of doxorubicin. This document synthesizes experimental data to elucidate the mechanisms of cardiac damage and provides detailed experimental protocols for key assays.
This guide offers a comprehensive comparative analysis of the cardiotoxicity associated with doxorubicinol and epirubicin, two anthracycline compounds of significant interest in oncology and cardiotoxicity research. While epirubicin is a frontline chemotherapeutic agent, doxorubicinol is the primary and more cardiotoxic metabolite of doxorubicin. Understanding the nuances of their cardiac effects is crucial for the development of safer cancer therapies. This report consolidates quantitative data from various studies, details the experimental methodologies used to assess cardiotoxicity, and visualizes the key signaling pathways involved.
Executive Summary
Both doxorubicinol and epirubicin, like other anthracyclines, exert cardiotoxic effects primarily through the generation of reactive oxygen species (ROS), induction of mitochondrial dysfunction, and activation of apoptotic pathways in cardiomyocytes. However, the extent of this damage varies between the two compounds. Epirubicin is generally considered to be less cardiotoxic than doxorubicin, and by extension, its metabolite doxorubicinol. This difference is attributed to variations in their molecular structure, which affects their metabolism, lipophilicity, and interaction with cellular components.[1]
Quantitative Data Comparison
The following tables summarize key findings from studies evaluating the cardiotoxicity of doxorubicinol and epirubicin. It is important to note that direct comparative studies between doxorubicinol and epirubicin are limited. Much of the data for doxorubicinol is in comparison to its parent compound, doxorubicin.
Table 1: Comparative Effects on Cardiac Function
| Parameter | Doxorubicinol (inferred from Doxorubicin studies) | Epirubicin | Study Population |
| Change in Left Ventricular Ejection Fraction (LVEF) | Significant decrease; more pronounced than doxorubicin | Decrease from 58 ± 5% to 55 ± 5% (p = 0.001)[2] | 99 patients without prior cardiac disease[2] |
| Change in Peak Ejection Rate (PER) | Significant decrease | Decrease from 2.98 ± 0.50 EDV/s to 2.73 ± 0.34 EDV/s (p = 0.001)[2] | 99 patients without prior cardiac disease[2] |
| Change in Peak Filling Rate (PFR) | Significant decrease | No significant alteration (from 2.72 ± 0.51 to 2.62 ± 0.41 EDV/s)[2] | 99 patients without prior cardiac disease[2] |
| Incidence of Congestive Heart Failure (CHF) | Higher risk compared to doxorubicin | 0% in a study with a median cumulative dose of 450 mg/m²[3] | 60 patients treated with epirubicin[3] |
Table 2: In Vitro Cytotoxicity in Cardiomyocytes
| Parameter | Doxorubicinol | Epirubicin | Cell Line |
| IC50 (Concentration causing 50% inhibition of cell viability) | More potent than doxorubicin | Less potent than doxorubicin | iPS-derived cardiomyocytes[4] |
| Induction of Apoptosis | Potent inducer | Induces apoptosis, but to a lesser extent than doxorubicin[1] | iPS-derived cardiomyocytes[5] |
| Upregulation of Death Receptors (TNFR1, Fas, DR4, DR5) | Implied to be similar to or greater than doxorubicin | Significant upregulation at both protein and mRNA levels[5] | iPS-derived cardiomyocytes[5] |
Mechanisms of Cardiotoxicity
The cardiotoxicity of both doxorubicinol and epirubicin is multifactorial, involving a complex interplay of oxidative stress, mitochondrial damage, and programmed cell death.
Reactive Oxygen Species (ROS) Generation
A primary driver of anthracycline-induced cardiotoxicity is the generation of ROS. These highly reactive molecules cause damage to cellular components, including lipids, proteins, and DNA.
-
Doxorubicinol: As a metabolite of doxorubicin, it is implicated in the significant oxidative stress observed with doxorubicin treatment. The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the formation of superoxide (B77818) radicals.
-
Epirubicin: The stereochemical difference in the 4'-hydroxyl group of the amino sugar moiety in epirubicin is thought to limit its localization to mitochondrial one-electron quinone reductases. This results in a reduced capacity to generate ROS compared to doxorubicin.[1]
Mitochondrial Dysfunction
Mitochondria are a key target of anthracycline-induced cardiotoxicity.
-
Doxorubicinol: Doxorubicin and its metabolites accumulate in mitochondria, where they can bind to cardiolipin, a crucial phospholipid of the inner mitochondrial membrane.[1] This disrupts the electron transport chain, impairs ATP production, and leads to mitochondrial swelling and the release of pro-apoptotic factors like cytochrome c.[1]
-
Epirubicin: Due to its increased lipophilicity and more rapid metabolism to less toxic glucuronide conjugates, epirubicin may have a lower accumulation in cardiac mitochondria compared to doxorubicin and its metabolites, thus mitigating mitochondrial damage.[1]
Apoptosis
The culmination of ROS-induced damage and mitochondrial dysfunction is the induction of apoptosis, or programmed cell death, in cardiomyocytes.
-
Doxorubicinol: Doxorubicin treatment leads to the activation of both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[6] Given its higher cardiotoxicity, doxorubicinol is expected to be a potent inducer of these pathways.
-
Epirubicin: Epirubicin also induces apoptosis, but generally to a lesser extent than doxorubicin at equivalent doses.[1] Both epirubicin and doxorubicin can upregulate the expression of death receptors such as TNFR1, Fas, DR4, and DR5 in cardiomyocytes.[3][5]
Signaling Pathways
The cardiotoxic effects of doxorubicinol and epirubicin are mediated by complex signaling networks within cardiomyocytes.
Figure 1. Simplified overview of cardiotoxicity pathways for Doxorubicinol and Epirubicin.
A more detailed look at the signaling cascade reveals the involvement of key cellular regulators.
Figure 2. Key signaling pathways in anthracycline-induced cardiotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of doxorubicinol and epirubicin cardiotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[7]
Protocol:
-
Cell Seeding: Seed cardiomyocytes (e.g., H9c2 or iPS-derived cardiomyocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with various concentrations of doxorubicinol or epirubicin for a specified period (e.g., 24, 48, or 72 hours).[8] Include a vehicle-only control.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Figure 3. Workflow for the MTT cell viability assay.
Measurement of Reactive Oxygen Species (DCFH-DA Assay)
This assay is used to detect intracellular ROS.
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[9]
Protocol:
-
Cell Seeding: Seed cardiomyocytes in a suitable format (e.g., 96-well black plate for fluorescence reading).
-
Staining: Wash the cells with a suitable buffer (e.g., PBS) and then incubate them with DCFH-DA solution (typically 10-25 µM) for 30-60 minutes at 37°C in the dark.[10]
-
Washing: Wash the cells with buffer to remove excess dye.
-
Treatment: Treat the cells with doxorubicinol or epirubicin. A positive control, such as tert-butyl hydroperoxide (TBHP), can be used to induce ROS production.[10]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[9][10]
-
Data Analysis: Quantify the change in fluorescence intensity relative to the control to determine the level of ROS production.[11]
Mitochondrial Membrane Potential Assessment (JC-1 Assay)
This assay is used to measure the mitochondrial membrane potential (ΔΨm), an indicator of mitochondrial health.
Principle: The cationic dye JC-1 exists as green fluorescent monomers at low concentrations or low membrane potential. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[9][12]
Protocol:
-
Cell Preparation: Culture and treat cardiomyocytes with doxorubicinol or epirubicin as desired. A positive control for mitochondrial depolarization, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP), can be used.[12]
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.[5]
-
Washing: Wash the cells with an appropriate assay buffer.[13]
-
Fluorescence Measurement: Measure the green fluorescence (Ex/Em ~485/535 nm) and red fluorescence (Ex/Em ~540/590 nm) using a fluorescence microscope, flow cytometer, or plate reader.[12][13]
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.[14]
Conclusion
The available evidence strongly suggests that epirubicin has a more favorable cardiotoxicity profile compared to doxorubicinol. This is primarily attributed to its distinct metabolic pathway, which leads to the formation of less cardiotoxic metabolites, and its reduced capacity to generate reactive oxygen species within cardiomyocytes.[1] While both compounds induce cardiomyocyte apoptosis through the inhibition of topoisomerase IIβ and subsequent DNA damage, the upstream cellular insults appear to be less severe with epirubicin. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their cardiotoxic potential and to guide the development of safer anthracycline-based therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of epirubicin and doxorubicin cardiotoxicity induced by low doses: evolution of the diastolic and systolic parameters studied by radionuclide angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | An update of the molecular mechanisms underlying anthracycline induced cardiotoxicity [frontiersin.org]
- 4. Doxorubicin induces cardiotoxicity through upregulation of death receptors mediated apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. The Role of mTOR in the Doxorubicin-Induced Cardiotoxicity: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. resources.revvity.com [resources.revvity.com]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit Dojindo [dojindo.com]
Confirming Doxorubicinol Hydrochloride Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Doxorubicinol, the primary and more cardiotoxic metabolite of the widely used chemotherapeutic agent Doxorubicin (B1662922), plays a significant role in both the efficacy and toxicity of its parent drug.[1] Confirming that Doxorubicinol reaches and interacts with its intended molecular target, primarily topoisomerase II, within a living organism is a critical step in preclinical and clinical drug development. This guide provides a comparative overview of current and emerging methodologies for assessing in vivo target engagement of Doxorubicinol hydrochloride, offering detailed experimental protocols and data to aid in the selection of the most appropriate technique for your research needs.
Direct Methods for Target Engagement Confirmation
Direct methods aim to visualize or quantify the physical interaction between Doxorubicinol and its target protein, topoisomerase II, within the complex environment of a living organism.
Radiotracer-Based Imaging (PET/MRI)
Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) offer non-invasive, real-time visualization and quantification of drug distribution and target interaction. While direct radiolabeling of Doxorubicinol for in vivo imaging has not been extensively documented, protocols for radiolabeling its parent compound, Doxorubicin, can be adapted.
Principle: A radioactive isotope (e.g., Fluorine-18) is attached to the Doxorubicinol molecule. Upon administration, the radiolabeled compound's distribution and accumulation in tissues, particularly the tumor, can be tracked using a PET scanner. Co-registration with MRI provides anatomical context. The concentration of the radiotracer in the tumor serves as a proxy for target engagement.
Experimental Protocol: Adaptable for Doxorubicinol
-
Radiolabeling: Synthesize a radiolabeled Doxorubicinol analog, for example, by conjugating it with a fluorine-18 (B77423) labeled prosthetic group.[2][3]
-
Animal Model: Utilize tumor-bearing animal models (e.g., xenografts in mice).
-
Administration: Inject the radiolabeled Doxorubicinol intravenously.
-
Imaging: Perform dynamic PET/MR imaging at various time points post-injection to monitor the biodistribution and tumor accumulation of the radiotracer.[2][3]
-
Data Analysis: Quantify the PET signal in the tumor and other organs to determine the concentration of the radiolabeled drug.
Data Presentation:
| Parameter | Description | Example Data (Adapted from Doxorubicin studies) |
| Tumor Uptake | Percentage of injected dose per gram of tissue (%ID/g) in the tumor. | 2-5 %ID/g at 4 hours post-injection |
| Tumor-to-Muscle Ratio | Ratio of PET signal in the tumor versus surrounding muscle tissue. | > 3.0 |
| Biodistribution | %ID/g in major organs (liver, heart, kidneys) to assess off-target accumulation. | Liver: 10-15 %ID/g, Heart: 1-2 %ID/g |
Diagram: Radiotracer Imaging Workflow
Caption: Workflow for in vivo target engagement using radiotracer imaging.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a drug to its target protein in a cellular or in vivo context by measuring changes in the protein's thermal stability.
Principle: The binding of a ligand (Doxorubicinol) to its target protein (topoisomerase II) can increase the protein's resistance to heat-induced denaturation. By heating cell or tissue lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein, a "melting curve" can be generated. A shift in this curve in the presence of the drug indicates target engagement.[4][5]
Experimental Protocol: In Vivo CETSA
-
Treatment: Administer this compound to tumor-bearing animals.
-
Tissue Harvest: At a specified time point, excise the tumor and other relevant tissues.
-
Homogenization: Prepare tissue homogenates.
-
Heating: Aliquot the homogenates and heat them to a range of temperatures.
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Quantification: Analyze the supernatant for the amount of soluble topoisomerase II using methods like Western blotting or ELISA.[5]
-
Data Analysis: Plot the percentage of soluble topoisomerase II against temperature to generate melting curves and determine the shift in the melting temperature (Tm).
Data Presentation:
| Treatment Group | Melting Temperature (Tm) of Topoisomerase II (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle Control | 48.5 | - |
| Doxorubicinol | 52.0 | +3.5 |
Diagram: CETSA Workflow
Caption: In vivo Cellular Thermal Shift Assay (CETSA) workflow.
Indirect Methods for Target Engagement Confirmation
Indirect methods assess the downstream biological consequences of Doxorubicinol binding to topoisomerase II, providing evidence of functional target engagement.
Pharmacodynamic Biomarker Analysis: γ-H2AX
Principle: Doxorubicinol, like Doxorubicin, inhibits topoisomerase II, leading to the formation of DNA double-strand breaks (DSBs). The phosphorylation of the histone variant H2AX to form γ-H2AX is one of the earliest events in the cellular response to DSBs.[6] Measuring the levels of γ-H2AX in tumor tissue after treatment serves as a sensitive biomarker of topoisomerase II inhibition.
Experimental Protocol: γ-H2AX Immunohistochemistry
-
Treatment and Tissue Collection: Treat tumor-bearing animals with Doxorubicinol and collect tumor tissues at various time points.
-
Fixation and Embedding: Fix the tissues in formalin and embed in paraffin.
-
Sectioning: Cut thin sections of the paraffin-embedded tissue.
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody specific for γ-H2AX.
-
Incubate with a labeled secondary antibody.
-
Develop the signal using a chromogenic or fluorescent substrate.
-
-
Imaging and Quantification: Image the stained sections using microscopy and quantify the percentage of γ-H2AX-positive nuclei or the intensity of the staining.[3]
Data Presentation:
| Treatment Group | Time Post-Treatment | % γ-H2AX Positive Nuclei |
| Vehicle Control | 4 hours | < 5% |
| Doxorubicinol | 4 hours | 45% |
| Vehicle Control | 24 hours | < 5% |
| Doxorubicinol | 24 hours | 20% |
Diagram: γ-H2AX Signaling Pathway
Caption: Doxorubicinol-induced γ-H2AX signaling cascade.
Apoptosis Detection (TUNEL Assay)
Principle: Sustained DNA damage induced by topoisomerase II inhibition ultimately leads to programmed cell death, or apoptosis. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[7]
Experimental Protocol: In Vivo TUNEL Assay
-
Treatment and Tissue Collection: Treat tumor-bearing animals with Doxorubicinol and collect tumor tissues at a time point expected to show significant apoptosis (e.g., 24-72 hours).
-
Fixation and Sectioning: Prepare tissue sections as for immunohistochemistry.
-
Permeabilization: Permeabilize the tissue sections to allow entry of the labeling enzyme.
-
TUNEL Staining:
-
Incubate the sections with Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescently labeled). The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
-
Imaging and Quantification: Visualize the labeled nuclei using fluorescence microscopy and quantify the percentage of TUNEL-positive cells.[8][9]
Data Presentation:
| Treatment Group | Time Post-Treatment | % TUNEL Positive Cells |
| Vehicle Control | 48 hours | 2% |
| Doxorubicinol | 48 hours | 35% |
Comparison of Methods
| Method | Type | Principle | Advantages | Disadvantages |
| Radiotracer Imaging (PET/MRI) | Direct | Visualization of radiolabeled drug | Non-invasive, quantitative, whole-body biodistribution | Requires specialized facilities and synthesis of radiolabeled compound; resolution may not be at the single-cell level. |
| Cellular Thermal Shift Assay (CETSA) | Direct | Ligand-induced thermal stabilization of target protein | Confirms direct physical binding; can be performed in vivo. | Requires specific antibodies for detection; can be labor-intensive. |
| γ-H2AX Staining | Indirect | Detection of DNA double-strand breaks | Highly sensitive and early biomarker of target effect. | Does not directly measure drug-target binding; γ-H2AX can be induced by other DNA damaging agents. |
| TUNEL Assay | Indirect | Detection of apoptosis-induced DNA fragmentation | Measures a key functional outcome of drug action. | A late-stage marker of apoptosis; may not be specific to the drug's primary mechanism. |
Conclusion
The choice of method to confirm this compound target engagement in vivo depends on the specific research question, available resources, and the desired level of detail. Direct methods like radiotracer imaging and CETSA provide strong evidence of physical interaction, while indirect methods such as γ-H2AX and TUNEL assays offer insights into the functional consequences of target engagement. A multi-faceted approach, combining a direct and an indirect method, is often the most robust strategy to confidently confirm that Doxorubicinol is hitting its target and eliciting the desired biological response in a living system.
References
- 1. LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry protocol for γH2AX detection (formalin-fixed paraffin-embedded sections) [protocols.io]
- 4. annualreviews.org [annualreviews.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS Methods for Doxorubicinol Hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of doxorubicinol (B1670906), the major and more cardiotoxic metabolite of the widely used anticancer drug doxorubicin (B1662922). The selection of a robust and reliable bioanalytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new doxorubicin formulations. This document summarizes the performance of several published methods, offering a valuable resource for selecting the most appropriate approach for your research needs.
Comparative Performance of LC-MS/MS Methods
The following table summarizes the key performance parameters of different LC-MS/MS methods developed and validated for the quantification of doxorubicinol in various biological matrices. This allows for a direct comparison of their sensitivity, linearity, and the sample volume required.
| Method Reference | Biological Matrix | Sample Preparation | LLOQ (ng/mL) | Linear Range (ng/mL) | Internal Standard |
| Laganà et al. (2016)[1][2] | Mouse Plasma, Urine, Tissues | Protein Precipitation | 1.25 | 1.25 - 25 | Daunorubicin |
| Zhou et al. (2020)[3][4][5][6] | Mouse Plasma | Liquid-Liquid Extraction | 0.1 | 0.1 - 200 | Daunorubicin |
| Harahap et al. (2019)[7] | Human Plasma | Protein Precipitation | 0.5 | 0.5 - 50 | Hexamethylphosphoramide |
| Harahap et al. (2020)[8][9][10] | Dried Blood Spot | Protein Precipitation | 4 | 4 - 100 | Hexamethylphosphoramide |
| Harahap et al. (2021)[11] | Volumetric Absorptive Microsampling | Protein Precipitation | 3 | 3 - 100 | Daunorubicin |
Detailed Experimental Protocols
The methodologies employed in these studies, while all based on LC-MS/MS, have distinct differences in sample preparation and chromatographic conditions. These variations can significantly impact method performance and suitability for specific applications.
Method 1: Laganà et al. (2016) in Mouse Plasma, Urine, and Tissues[1][2][3]
-
Sample Preparation: Protein precipitation with acetonitrile (B52724).
-
Chromatography: A Dionex Ultimate 3000 RSLC system was used.[2]
-
Mass Spectrometry: An ABSciex 4000 Q-trap LC–MS/MS system with electrospray ionization in positive mode was employed.[2] The multiple reaction monitoring (MRM) transition for doxorubicinol was not explicitly stated in the abstract.
Method 2: Zhou et al. (2020) in Mouse Plasma[4][5][6][7]
-
Sample Preparation: Liquid-liquid extraction using a chloroform:methanol (B129727) (4:1, v/v) solution from a small plasma volume of 10 μL.[3][6]
-
Chromatography: The specific LC system was not detailed in the abstract, but various columns were tested, including Halo C18, Acquity UPLC BEH C18, and Luna Omega C18.[4]
-
Mass Spectrometry: Tandem mass spectrometry was used in selected reaction monitoring mode.[3] The lower limit of quantification for doxorubicinol was 0.1 ng/mL.[3][5][6]
Method 3: Harahap et al. (2019) in Human Plasma[8]
-
Sample Preparation: Protein precipitation with methanol.[7]
-
Chromatography: An Acquity UPLC BEH C-18 column (2.1 x 100 mm, 1.7 µm) was used with a gradient elution of 0.1% acetic acid in water and acetonitrile at a flow rate of 0.15 mL/min.[7]
-
Mass Spectrometry: A Waters Xevo TQD triple quadrupole mass spectrometer with electrospray ionization in positive mode was used. The MRM transition for doxorubicinol was m/z 546.22 > 363.05.[7]
Method 4: Harahap et al. (2020) in Dried Blood Spot[9][10][11]
-
Sample Preparation: 30 μL of blood was spotted on DBS paper, dried, and then extracted by protein precipitation using water and methanol.[8][9][10]
-
Chromatography: An Acquity UPLC BEH C-18 column (2.1 × 100 mm; 1.7 μm) with a mobile phase of 0.1% acetic acid and acetonitrile in a gradient elution.[8][9][10]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with ESI in positive ion mode was used. The MRM transition for doxorubicinol was m/z 546.22 > 361.05.[8][9]
Method 5: Harahap et al. (2021) in Volumetric Absorptive Microsampling[12]
-
Sample Preparation: Protein precipitation with methanol as the extracting solution.[11]
-
Chromatography: An Acquity® UPLC BEH C18 column (2.1 x 100 mm; 1.7 μm) with a gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[11]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with ESI in positive mode was used. The MRM transition for doxorubicinol was m/z 546.22 > 398.9.[11]
Visualizing the Bioanalytical Workflow
A generalized workflow for the LC-MS/MS analysis of doxorubicinol is depicted below. This process is fundamental to all the compared methods, with variations in the specific reagents and instrument parameters.
Caption: A generalized workflow for doxorubicinol analysis.
Signaling Pathway of Doxorubicin's Cardiotoxicity
The primary concern with doxorubicin treatment is its dose-dependent cardiotoxicity, a side effect in which its metabolite, doxorubicinol, plays a significant role. The diagram below illustrates a simplified pathway of doxorubicin metabolism and the subsequent induction of cardiotoxicity.
References
- 1. LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 6. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Development and Validation of Doxorubicin Hydrochloride and Doxorubicinol Quantification Method in Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of Doxorubicin Hydrochloride and Doxorubicinol Quantification Method in Dried Blood Spot by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholar.ui.ac.id [scholar.ui.ac.id]
Doxorubicinol Hydrochloride: A Comparative Guide to its Validation as a Cardiotoxicity Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Doxorubicinol (B1670906) hydrochloride as a biomarker for doxorubicin-induced cardiotoxicity against other established and emerging biomarkers. While direct comparative studies validating Doxorubicinol hydrochloride against other markers in a single cohort are limited, this document synthesizes available data to offer an objective overview of its potential utility.
This compound: A Metabolite of Concern
Doxorubicin (B1662922), a potent anthracycline chemotherapy agent, is known for its dose-dependent cardiotoxicity. A significant portion of doxorubicin is metabolized in the body to Doxorubicinol, its C13-hydroxy metabolite. Emerging evidence suggests that Doxorubicinol may be a more direct mediator of cardiotoxicity than its parent compound.
Performance Comparison of Cardiotoxicity Biomarkers
The ideal biomarker for doxorubicin-induced cardiotoxicity would be highly sensitive and specific, allowing for early detection and intervention before irreversible cardiac damage occurs. Here, we compare this compound with other prominent biomarkers.
| Biomarker | Class | Performance Characteristics | Supporting Evidence |
| This compound | Metabolite | Limited direct clinical validation data is available. Its role is primarily inferred from its high cardiotoxicity in preclinical models. | - Preclinical studies indicate Doxorubicinol is more cardiotoxic than Doxorubicin. - Levels can be quantified in patient plasma.[1][2] |
| Cardiac Troponin I (cTnI) & T (cTnT) | Structural Proteins | - cTnI: In a study on rats with chronic doxorubicin-induced myocardial injury, cTnI showed a high predictive value with an Area Under the Curve (AUC) of 0.83.[3][4][5] - cTnT: In a clinical study, an increased level of high-sensitivity cTnT (>14 ng/L) after adriamycin and cyclophosphamide (B585) (AC) treatment was associated with a 2-fold increased risk of cardiac dysfunction, with a sensitivity of 60.3% and specificity of 62.5% for predicting cardiac dysfunction within one year.[6] | |
| Growth Differentiation Factor 15 (GDF-15) | Cytokine | In a study on human induced pluripotent stem cell-derived cardiomyocytes, GDF-15 gene expression was found to be a more sensitive marker for doxorubicin-induced toxicity compared to cTnT release.[7] | |
| SERPINA3 & THBS1 | Proteins | In a murine model of doxorubicin-induced cardiovascular toxicity, proteomic analysis identified increased levels of SERPINA3 and THBS1. These findings were confirmed in cancer survivors with anthracycline-induced cardiotoxicity, who showed elevated plasma levels of both proteins compared to controls.[3] |
Signaling Pathway of Doxorubicin-Induced Cardiotoxicity
The cardiotoxic effects of doxorubicin are multifactorial, involving oxidative stress, mitochondrial dysfunction, and apoptosis. Doxorubicinol is believed to play a significant role in these pathways.
Experimental Protocols
Accurate and reproducible measurement of this compound is crucial for its validation as a biomarker. The most common method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Measurement of Doxorubicinol in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of doxorubicin and doxorubicinol in human plasma.[1][2]
1. Sample Preparation (Protein Precipitation)
-
To 250 µL of human plasma, add a known concentration of an internal standard (e.g., hexamethylphosphoramide).
-
Add a protein precipitating agent, such as methanol.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Separation
-
LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase column, such as an Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).[2]
-
Mobile Phase: A gradient of 0.1% acetic acid in water (Eluent A) and acetonitrile (B52724) (Eluent B).[1][2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 45°C.[2]
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[2]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Desolvation Temperature: 450°C.[2]
-
Gas Flow Rate: 500 L/hour.[2]
Experimental Workflow for Doxorubicinol Measurement
References
- 1. Analysis of the Doxorubicin and Doxorubicinol in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the Doxorubicin and Doxorubicinol in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Serial assessment of doxorubicin cardiotoxicity with quantitative radionuclide angiocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of biomarkers for doxorubicin‑induced cardiac injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The evaluation of doxorubicin-induced cardiotoxicity: comparison of Doppler and tissue Doppler-derived myocardial performance index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel biomarkers for doxorubicin-induced toxicity in human cardiomyocytes derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin, doxorubicinol, cardiotoxicity, breast cancer, volumetric absorptive microsampling, LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxorubicinol Hydrochloride vs. Idarubicinol: A Comparative Analysis of Their Impact on Cardiac Mitochondria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of doxorubicinol (B1670906) hydrochloride and idarubicinol (B1259273) on cardiac mitochondria. The information presented is based on available experimental data to assist researchers in understanding the distinct mitochondrial toxicities of these two anthracycline metabolites.
Introduction
Doxorubicin (B1662922) and idarubicin (B193468) are potent anthracycline antibiotics widely used in cancer chemotherapy. However, their clinical utility is often limited by dose-dependent cardiotoxicity, a significant portion of which is mediated by their principal alcohol metabolites, doxorubicinol and idarubicinol, respectively. These metabolites are known to accumulate in cardiac tissue and exert profound effects on mitochondria, the primary energy-producing organelles in cardiomyocytes. Understanding the differential impact of these metabolites on mitochondrial function is crucial for developing safer chemotherapeutic strategies.
Mechanisms of Mitochondrial Toxicity
The cardiotoxicity of both doxorubicinol and idarubicinol is intrinsically linked to mitochondrial dysfunction. The primary mechanisms include the generation of reactive oxygen species (ROS), impairment of the electron transport chain (ETC), induction of the mitochondrial permeability transition pore (mPTP), damage to mitochondrial DNA (mtDNA), and initiation of the intrinsic apoptotic pathway.
Doxorubicinol Hydrochloride
Doxorubicinol is well-documented to be a potent cardiotoxin (B1139618) that directly targets mitochondria. Its mechanisms of action include:
-
Reactive Oxygen Species (ROS) Generation: Doxorubicinol undergoes redox cycling, a process that generates superoxide (B77818) radicals and subsequently other ROS, leading to oxidative stress within the mitochondria.[1][2] This oxidative stress damages mitochondrial components, including lipids, proteins, and DNA.
-
Electron Transport Chain (ETC) Inhibition: Doxorubicinol has been shown to inhibit complexes I and II of the ETC, disrupting the flow of electrons and impairing ATP synthesis.[3][4] This leads to an energy deficit in the highly energy-dependent cardiomyocytes.
-
Mitochondrial Permeability Transition Pore (mPTP) Opening: The combination of oxidative stress and altered calcium homeostasis induced by doxorubicinol can trigger the opening of the mPTP.[4] This leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors.
-
Mitochondrial DNA (mtDNA) Damage: Due to its proximity to the site of ROS production and limited repair mechanisms, mtDNA is particularly vulnerable to damage induced by doxorubicinol.[5]
-
Apoptosis Induction: By causing mitochondrial dysfunction and the release of cytochrome c, doxorubicinol activates the caspase cascade, leading to programmed cell death of cardiomyocytes.[6][7]
Idarubicinol
Direct and detailed studies specifically comparing the mitochondrial toxicity of idarubicinol to doxorubicinol are limited. However, research on its parent drug, idarubicin, provides insights into the likely mechanisms of idarubicinol-induced cardiotoxicity. The cardiotoxic effects of idarubicin are also associated with oxidative stress and the induction of apoptosis.[8] It is plausible that idarubicinol contributes significantly to these effects. One study comparing the cytotoxicity of doxorubicinol and idarubicinol in multidrug-resistant cell lines found that idarubicinol retained substantial growth inhibitory activity, suggesting it is a potent cytotoxic agent.[9]
Quantitative Data Comparison
Direct quantitative comparisons of the impact of doxorubicinol and idarubicinol on cardiac mitochondria are scarce in the literature. The following table summarizes the known effects of doxorubicinol, and where available, the effects of idarubicin as a surrogate for idarubicinol.
| Parameter | This compound | Idarubicinol (inferred from Idarubicin studies) |
| Mitochondrial Respiration (Oxygen Consumption Rate) | Inhibition of State 3 respiration in isolated cardiac mitochondria.[10] | Data not available for idarubicinol. Idarubicin is known to impair mitochondrial respiration.[11] |
| Reactive Oxygen Species (ROS) Production | Increased H2O2 emission in isolated cardiac mitochondria.[1] | Idarubicin increases ROS content in cardiomyocytes.[8] |
| Mitochondrial Membrane Potential (ΔΨm) | Induces dissipation of ΔΨm in cardiomyocytes. | Data not available for idarubicinol. Idarubicin is expected to decrease ΔΨm due to oxidative stress. |
| Apoptosis Induction (Caspase-3 Activity) | Increases caspase-3 activity in cardiomyocytes.[12][13] | Idarubicin activates apoptotic factors, including caspases.[8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in doxorubicinol-induced mitochondrial toxicity and a general workflow for assessing mitochondrial function.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Measurement of Mitochondrial Respiration
Objective: To measure the oxygen consumption rate (OCR) in isolated cardiac mitochondria or intact cardiomyocytes.
Method: The Seahorse XFe24 or XFe96 Extracellular Flux Analyzer is commonly used.
Protocol for Isolated Mitochondria:
-
Isolate cardiac mitochondria from tissue homogenates by differential centrifugation.
-
Determine mitochondrial protein concentration using a standard assay (e.g., Bradford).
-
Adhere isolated mitochondria (typically 5 μg) to the bottom of a Seahorse XF microplate by centrifugation.
-
Add assay medium containing substrates for Complex I (e.g., pyruvate/malate) or Complex II (e.g., succinate).
-
Sequentially inject ADP (to stimulate State 3 respiration), oligomycin (B223565) (to inhibit ATP synthase and measure State 4o respiration), FCCP (to uncouple respiration and measure maximal respiratory capacity), and rotenone/antimycin A (to inhibit Complex I/III and measure non-mitochondrial respiration).
-
The Seahorse analyzer measures real-time changes in oxygen concentration to calculate OCR.[14]
Assessment of Reactive Oxygen Species (ROS) Production
Objective: To quantify the generation of ROS in cardiac mitochondria or cardiomyocytes.
Method: Use of fluorescent probes that react with specific ROS.
Protocol for Isolated Mitochondria using Amplex Red:
-
Isolate cardiac mitochondria as described above.
-
Incubate mitochondria in a reaction buffer containing a respiratory substrate (e.g., pyruvate/malate).
-
Add Amplex Red reagent and horseradish peroxidase (HRP). In the presence of H2O2, HRP catalyzes the conversion of Amplex Red to the fluorescent product, resorufin.
-
Measure the fluorescence intensity over time using a microplate reader.[15]
Determination of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the integrity of the mitochondrial inner membrane potential.
Method: Use of potentiometric fluorescent dyes such as JC-1 or TMRM.
Protocol for Intact Cardiomyocytes using JC-1 and Flow Cytometry:
-
Culture cardiomyocytes in a multi-well plate.
-
Treat cells with the compounds of interest (doxorubicinol or idarubicinol).
-
Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
Harvest the cells and analyze them by flow cytometry, measuring the fluorescence intensity in both the red and green channels.
-
A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[16]
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
Method: Colorimetric or fluorometric assay based on the cleavage of a specific substrate.
Protocol for Cardiomyocyte Lysates (Colorimetric):
-
Culture and treat cardiomyocytes as required.
-
Lyse the cells to release cellular contents.
-
Incubate the cell lysate with a colorimetric substrate for caspase-3 (e.g., DEVD-pNA).
-
Activated caspase-3 cleaves the substrate, releasing p-nitroaniline (pNA), which has a yellow color.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity.[17]
Conclusion
The available evidence strongly suggests that this compound is a potent cardiotoxin that induces significant mitochondrial dysfunction through multiple mechanisms, including ROS production, ETC inhibition, and apoptosis induction. While direct comparative data for idarubicinol is limited, studies on its parent compound, idarubicin, indicate a similar, albeit potentially less severe, cardiotoxic profile involving oxidative stress and apoptosis. Further research directly comparing the mitochondrial effects of doxorubicinol and idarubicinol is warranted to fully elucidate their relative cardiotoxic potentials and to guide the development of safer anthracycline-based therapies. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. Increased mitochondrial emission of reactive oxygen species and calpain activation are required for doxorubicin-induced cardiac and skeletal muscle myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of doxorubicin‐induced cardiotoxicity on cardiac mitochondrial dynamics and mitochondrial function: Insights for future interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin induces cardiomyocyte apoptosis and atrophy through cyclin-dependent kinase 2–mediated activation of forkhead box O1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial Determinants of Doxorubicin-Induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Understanding Anthracycline Cardiotoxicity From Mitochondrial Aspect [frontiersin.org]
- 12. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 13. Downregulation of doxorubicin-induced myocardial apoptosis accompanies postnatal heart maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of respiratory function in isolated cardiac mitochondria using Seahorse XFe24 Analyzer: applications for aging research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
- 17. abcam.com [abcam.com]
Head-to-Head Comparison of Doxorubicinol Hydrochloride Analytical Standards
For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount for accurate experimental results. This guide provides a head-to-head comparison of commercially available Doxorubicinol hydrochloride analytical standards. Doxorubicinol is the primary and most cardio-toxic metabolite of the widely used chemotherapeutic agent, Doxorubicin. Accurate quantification of Doxorubicinol is crucial for pharmacokinetic studies, drug metabolism research, and the development of safer Doxorubicin formulations.
Supplier and Product Overview
This comparison focuses on this compound analytical standards offered by prominent suppliers in the life sciences sector. While obtaining complete Certificates of Analysis (CoA) without a direct purchase can be challenging, this guide compiles and compares the publicly available product specifications.
| Supplier | Product Name | CAS Number | Purity Specification | Notes |
| LGC Standards | This compound (>90%)(Mixture of diastereomers) | 63950-05-0 | >90% | Product is supplied as a mixture of diastereomers. An "Exact Weight" packaging option is available, which includes a certificate with the precise mass of the material. |
| Cayman Chemical | Doxorubicinol (hydrochloride) | 63950-05-0 | ≥90% (mixture of isomers) | Provided as a solid. Soluble in DMSO and Methanol (B129727).[1] |
| Simson Pharma | This compound | 63950-05-0 | Not specified on product page | Product is accompanied by a Certificate of Analysis.[2] |
| Anonymous Supplier | This compound | 63950-05-0 | >90% (Chromatographic Purity) | Based on a sample Certificate of Analysis found publicly. |
Note: The purity of this compound standards is a critical parameter. The available data indicates a purity of >90% or ≥90%, with both LGC Standards and Cayman Chemical specifying that their products are a mixture of diastereomers or isomers. For quantitative applications, the exact purity value from a batch-specific Certificate of Analysis is essential.
Experimental Protocols
Accurate analysis of this compound relies on robust and validated analytical methods. While specific protocols from the suppliers' CoAs are not publicly available, a general experimental workflow for the analysis of Doxorubicinol in biological matrices by High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is described below. This protocol is based on established methods for the analysis of Doxorubicin and its metabolites.
Protocol: Quantification of Doxorubicinol in Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of a precipitation solution (e.g., methanol or acetonitrile (B52724) containing an internal standard).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Doxorubicinol and the internal standard.
4. Data Analysis:
-
Quantify Doxorubicinol concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the this compound analytical standard.
Visualizations
Logical Workflow for Analytical Standard Comparison
Caption: Workflow for comparing analytical standards.
Signaling Pathway of Doxorubicin-Induced Cardiotoxicity
References
Unraveling the Role of Reactive Oxygen Species in Doxorubicinol Hydrochloride Toxicity: A Comparative Analysis
A detailed examination of the evidence implicates Reactive Oxygen Species (ROS) as a key mediator in the cardiotoxicity of doxorubicinol (B1670906), the major metabolite of the widely used anticancer drug doxorubicin (B1662922). This guide provides a comparative analysis of doxorubicinol and doxorubicin, focusing on their differential effects on ROS production and subsequent cellular damage, supported by experimental data and detailed protocols for researchers in drug development and toxicology.
Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of many chemotherapeutic regimens. However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity, a side effect that can lead to severe and irreversible heart failure. Emerging evidence suggests that its principal alcohol metabolite, doxorubicinol, may be a more potent cardiotoxic agent.[1] This guide delves into the critical role of ROS in mediating the toxic effects of doxorubicinol hydrochloride, offering a comparative perspective against its parent compound, doxorubicin.
Comparative Toxicity: Doxorubicinol vs. Doxorubicin
Experimental data indicates that doxorubicinol is significantly more detrimental to cardiac cells than doxorubicin. Studies have shown that doxorubicinol more potently compromises both systolic and diastolic cardiac function.[1] Furthermore, it exhibits a greater inhibitory effect on crucial cellular machinery, including the calcium pump of the sarcoplasmic reticulum and the proton pump of mitochondria.[1]
Recent in vitro studies using human cardiac cells (AC16) have provided quantitative insights into their comparative cytotoxicity. These studies highlight that while both compounds induce cell death, their potency and the extent of mitochondrial damage differ.[2]
| Compound | Concentration | Cell Viability (MTT Assay, % of Control)[2] | Mitochondrial Membrane Potential (JC-1 Assay, % of Control)[2] |
| Doxorubicin | 1 µM | 67.29 ± 3.86 | 68.19 ± 13.02 |
| 2 µM | 66.10 ± 3.36 | Not Reported | |
| 5 µM | 57.23 ± 1.82 | Not Reported | |
| 10 µM | 50.46 ± 2.56 | Not Reported | |
| Doxorubicinol | 1 µM | 83.85 ± 5.92 | Not Reported |
| 2 µM | 71.78 ± 8.36 | 78.70 ± 12.63 | |
| 5 µM | 59.32 ± 6.62 | Not Reported | |
| 10 µM | 37.94 ± 2.53 | Not Reported |
The Central Role of Reactive Oxygen Species (ROS)
The cardiotoxicity of both doxorubicin and doxorubicinol is strongly linked to the generation of ROS, which are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids.[3][4] This oxidative stress is a primary driver of cardiomyocyte apoptosis (programmed cell death) and necrosis (cell death due to injury), leading to the progressive deterioration of heart function.[4][5]
The primary sources of ROS generation in response to these compounds are:
-
Mitochondrial Dysfunction: Both doxorubicin and doxorubicinol accumulate in mitochondria, the powerhouses of the cell. Here, they can interfere with the electron transport chain, leading to the leakage of electrons and the formation of superoxide (B77818) anions, a primary form of ROS.[4][6][7] This process is a major contributor to the observed mitochondrial damage and subsequent cell death.
-
NADPH Oxidase (NOX) Activation: These enzymes, found in cell membranes, are another significant source of ROS. Doxorubicin has been shown to activate NOX, leading to a surge in superoxide production.[8] While direct evidence for doxorubicinol's effect on NOX is less clear, its structural similarity to doxorubicin suggests a comparable mechanism may be at play.
The downstream consequences of this ROS overproduction are severe and multifaceted, contributing to a vicious cycle of cellular damage.
Doxorubicinol-Induced ROS Signaling Pathway.
Experimental Protocols for Assessing ROS-Mediated Toxicity
To aid researchers in investigating the role of ROS in this compound toxicity, detailed protocols for key in vitro assays are provided below.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the role of ROS in the toxicity of this compound.
General Experimental Workflow.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
H9c2 or AC16 cardiomyocytes
-
96-well plates
-
This compound and Doxorubicin hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
-
Protocol:
-
Seed cardiomyocytes in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]
-
Treat the cells with varying concentrations of this compound and doxorubicin for the desired time points (e.g., 24, 48 hours). Include untreated control wells.
-
After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C until a purple precipitate is visible.[9]
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Mitochondrial ROS Measurement: MitoSOX Red Assay
MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, providing a measure of mitochondrial ROS production.
-
Materials:
-
Cardiomyocytes
-
6-well plates or imaging dishes
-
This compound and Doxorubicin hydrochloride
-
MitoSOX Red reagent (5 mM stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or flow cytometer
-
-
Protocol:
-
Seed cardiomyocytes in a suitable culture vessel and allow them to adhere.
-
Treat cells with the compounds as described in the MTT assay protocol.
-
After treatment, wash the cells with warm HBSS.
-
Prepare a 5 µM working solution of MitoSOX Red in HBSS.
-
Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS.
-
Analyze the cells immediately using a fluorescence microscope (excitation/emission ~510/580 nm) or a flow cytometer.
-
Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide.
-
Conclusion
The available evidence strongly suggests that this compound plays a significant, and likely more potent, role in the cardiotoxicity observed during doxorubicin therapy. This heightened toxicity appears to be intricately linked to an increased capacity for generating ROS within cardiomyocytes. For researchers and drug development professionals, a thorough understanding of the distinct mechanisms of ROS production by doxorubicinol is paramount for designing safer and more effective cancer therapies. The experimental protocols provided in this guide offer a robust framework for further investigation into the comparative toxicology of these compounds, ultimately paving the way for the development of strategies to mitigate the debilitating cardiotoxic side effects of anthracycline-based chemotherapy.
References
- 1. Doxorubicin cardiotoxicity may be caused by its metabolite, doxorubicinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Doxorubicin Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]
- 8. Signalling mechanisms underlying doxorubicin and Nox2 NADPH oxidase‐induced cardiomyopathy: involvement of mitofusin‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.2. MTT Assay [bio-protocol.org]
- 10. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Doxorubicinol Hydrochloride
Researchers and drug development professionals handling doxorubicinol (B1670906) hydrochloride must adhere to stringent disposal procedures to mitigate risks to both personnel and the environment. As a potent cytotoxic agent, improper disposal can have severe consequences. This guide provides essential, step-by-step safety and logistical information for the correct management of doxorubicinol hydrochloride waste.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, it is crucial to have a comprehensive understanding of its hazards. This substance is classified as a hazardous drug and may be carcinogenic, mutagenic, and teratogenic.[1][2][3] Therefore, all handling and disposal activities must be conducted within a certified chemical fume hood or a Class II Type B Biosafety Cabinet to prevent aerosolization and exposure.[4]
Personal Protective Equipment (PPE):
Appropriate PPE is mandatory to prevent skin, eye, and respiratory contact. The following table summarizes the required protective gear.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemical-resistant gloves (e.g., nitrile) | Provides a primary barrier and allows for safe removal of the outer pair if contaminated.[4][5] |
| Gown | Disposable, solid-front gown with long sleeves and tight-fitting cuffs | Protects clothing and skin from contamination.[5] |
| Eye Protection | Chemical safety goggles or a face shield | Prevents splashes and aerosols from contacting the eyes.[5] |
| Respiratory | N-95 disposable respirator or higher | Necessary when handling powders or if there is a risk of aerosol generation.[5] |
Waste Segregation and Containerization
Proper segregation of waste at the point of generation is critical. All materials that come into contact with this compound are considered hazardous waste.
Waste Container Specifications:
| Waste Type | Container | Labeling |
| Sharps | Puncture-resistant sharps container | "HAZARDOUS DRUG WASTE ONLY" or "CHEMOTHERAPY WASTE"[4][6] |
| Solid Waste | Thick, leak-proof plastic bags (often yellow or another designated color) within a rigid, covered container | "HAZARDOUS DRUG WASTE ONLY" or "CHEMOTHERAPY WASTE"[6] |
| Liquid Waste | Leak-proof, tightly sealed containers | "HAZARDOUS DRUG WASTE ONLY" or "CHEMOTHERAPY WASTE" |
| Unused/Expired Drug | Original vial or a designated hazardous waste container | "HAZARDOUS DRUG WASTE ONLY" or "CHEMOTHERAPY WASTE" |
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the safe disposal of this compound and contaminated materials.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
